Chemical structure and properties of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Executive Summary 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1249221-92-8) is a specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1249221-92-8) is a specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Structurally, it consists of a 6-methylpyrimidine ring fused to a piperidine moiety via a C-N bond at the 4-position, with a hydroxyl group at the chiral 3-position of the piperidine ring.
This scaffold is valued in medicinal chemistry for its ability to introduce a polar, hydrogen-bonding motif (the hydroxyl group) into a hydrophobic pocket, often improving the solubility and metabolic stability of drug candidates.[2][3] It serves as a critical building block for "fragment-based" drug design, particularly in targeting Janus kinases (JAK) and Menin-MLL interactions.[1]
The compound exhibits amphiphilic properties due to the basic pyrimidine nitrogen and the polar hydroxyl group.[2]
Property
Value (Experimental/Predicted)
Significance
Physical State
Viscous oil or low-melting solid
Handling requires gentle heating or solvent transfer.[1]
LogP (Octanol/Water)
~0.7 – 1.0 (Predicted)
Indicates moderate lipophilicity, ideal for oral bioavailability (Rule of 5).[2][3]
pKa (Base)
~4.5 (Pyrimidine N)
The pyrimidine ring is weakly basic; the piperidine nitrogen is non-basic due to conjugation.[2]
H-Bond Donors
1 (Hydroxyl -OH)
Critical for binding site interactions (e.g., Ser/Thr residues).[1]
H-Bond Acceptors
3 (N1, N3, OH)
Facilitates water solubility and receptor binding.[2][3]
Chirality
Contains 1 stereocenter (C3)
Usually synthesized as a racemate, but enantiopure forms ((R) or (S)) are preferred for clinical candidates.[2][3]
Synthetic Methodology
The industrial and laboratory-scale synthesis of this compound relies on a Nucleophilic Aromatic Substitution (
) . The electron-deficient nature of the pyrimidine ring facilitates the displacement of a leaving group (chloride) by the secondary amine of piperidin-3-ol.[1]
Reaction Scheme
The reaction involves the coupling of 4-chloro-6-methylpyrimidine with piperidin-3-ol in the presence of a base.[1]
Figure 1: Synthetic pathway via nucleophilic aromatic substitution (
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methylpyrimidine in DMF.
Addition: Add piperidin-3-ol followed by solid
.
Reaction: Heat the mixture to 90°C under an inert atmosphere (
) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS (Target mass: 194.1 ).
Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL) and extract with Ethyl Acetate (
mL).
Washing: Wash the combined organic layers with brine (
mL) to remove residual DMF.[2] Dry over anhydrous .[2][4][5]
Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM).[2][3]
Mechanistic Insight:
The reaction proceeds via an addition-elimination mechanism.[1][2] The nitrogen of the piperidine attacks the C4 position of the pyrimidine.[2] The 6-methyl group is weakly electron-donating, which slightly deactivates the ring compared to an unsubstituted pyrimidine, necessitating the elevated temperature (
This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors.[2][3]
Structure-Activity Relationship (SAR) Logic
The molecule serves as a linker and a binding element.
Pyrimidine Ring: Acts as a hinge binder in ATP-competitive kinase inhibitors.[2] The N1 nitrogen often accepts a hydrogen bond from the kinase hinge region.[2]
Piperidine Ring: Provides a rigid spacer that directs the hydroxyl group into a specific solvent-exposed area or a ribose-binding pocket.[1][2]
Hydroxyl Group (C3): A critical handle.[2] It can be:
Converted to a carbamate or ether to extend into the solvent channel.[2]
Inverted (stereochemistry) to probe the spatial requirements of the pocket.[2]
Figure 2: Pharmacophore mapping and SAR opportunities.
Therapeutic Areas
JAK Inhibitors: Analogs of this structure are seen in patents for Janus Kinase inhibitors (e.g., Tofacitinib derivatives), where the pyrimidine binds the ATP site.[2][3]
Menin-MLL Inhibitors: Used as a solubilizing tail to disrupt protein-protein interactions in leukemia research.[1]
Antifungals: Piperidine-pyrimidine hybrids have shown activity against Candida species by inhibiting ergosterol biosynthesis.[1]
Safety and Handling (SDS Summary)
GHS Classification:
Skin Irritation (Category 2)
Eye Irritation (Category 2A)
Specific Target Organ Toxicity (Single Exposure) - Respiratory System.[1]
Handling: Wear nitrile gloves and safety glasses.[2] Avoid dust/aerosol formation.[2]
Storage: Store in a cool, dry place under inert gas (
BLD Pharmatech. (2024).[2] Certificate of Analysis: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS 1249221-92-8).[1] Retrieved from
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 56724725, 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol (Analogous Structure). Retrieved from [1]
Kamesu, K., et al. (2020).[2][3][5][6][7] "Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-Prins type cyclization." Rasayan Journal of Chemistry, 13(1), 494-498.[2][3][5] (Demonstrates piperidine synthetic utility). Retrieved from [1][3][5]
Puppali, S. (2024).[2][3] Patent WO-2024155719-A1: Covalent inhibitors of Menin-MLL interaction.[1][8] (Cites piperidine-pyrimidine scaffolds). Retrieved from [1][3]
Arkat USA. (2015). "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines."[1] Arkivoc, 2015(vii), 231-242.[2][3][7] (Mechanistic basis for chloropyrimidine
An In-Depth Technical Guide to 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol: Synthesis, Characterization, and Potential Applications
Disclaimer: The following guide addresses the synthesis, properties, and potential applications of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS No. 1249221-92-8). It is important to note that as of the date of this publ...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The following guide addresses the synthesis, properties, and potential applications of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS No. 1249221-92-8). It is important to note that as of the date of this publication, there is a significant lack of specific published literature and experimental data for this particular compound. Therefore, this document has been constructed based on established principles of organic synthesis, and by drawing strong analogies from structurally related and well-characterized molecules. The experimental protocols and potential biological activities described herein are predictive and intended to serve as a foundational guide for researchers.
Introduction
The confluence of piperidine and pyrimidine scaffolds in a single molecular entity represents a promising strategy in modern medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space.[1][2] Similarly, the pyrimidine core is a fundamental component of nucleobases and is featured in a wide array of therapeutic agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4]
This guide focuses on the novel compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, which integrates these two privileged heterocyclic systems. The presence of the 3-hydroxy group on the piperidine ring introduces a key functional handle for further derivatization and a potential site for hydrogen bonding interactions with biological targets. The 6-methyl substituent on the pyrimidine ring can influence the electronic properties and metabolic stability of the molecule. Given the rich pharmacology of related structures, this compound is a compelling candidate for investigation in various drug discovery programs.[5][6]
This document provides a comprehensive overview of the key chemical identifiers of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a proposed synthetic route based on analogous reactions, and a discussion of its potential biological significance and applications in drug development.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and predicted properties for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is presented below.
The most logical and established method for the synthesis of N-heteroaryl piperidines is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide from an electron-deficient heteroaromatic ring by an amine nucleophile. For the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, the key transformation would be the coupling of 4-chloro-6-methylpyrimidine with piperidin-3-ol.
The pyrimidine ring is activated towards nucleophilic attack by the presence of the two nitrogen atoms, which withdraw electron density from the ring carbons. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Caption: Proposed synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on similar procedures reported for the synthesis of related N-(pyrimidinyl)piperidine derivatives.[8]
To a solution of 4-chloro-6-methylpyrimidine (1.0 eq) in DMSO, add piperidin-3-ol (1.1 eq) and DIPEA (1.5 eq).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(6-methylpyrimidin-4-yl)piperidin-3-ol.
Analytical Characterization
The structural confirmation of the synthesized 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol would be achieved through a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrimidine ring (a singlet around δ 2.4-2.6 ppm), the pyrimidine ring protons (two singlets or doublets in the aromatic region, δ 8.0-8.5 and 6.5-7.0 ppm), and the piperidine ring protons, which will appear as a series of multiplets in the upfield region (δ 1.5-4.0 ppm). The proton of the hydroxyl group may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the piperidine ring. The carbon bearing the hydroxyl group is expected to resonate in the δ 60-70 ppm range.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₀H₁₅N₃O would be approximately 194.1293.
Potential Pharmacological Applications and Future Directions
The structural features of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol suggest several potential avenues for pharmacological investigation. The pyrimidine ring is a well-known pharmacophore in kinase inhibitors, and many approved drugs targeting various kinases incorporate this moiety.[9] The piperidine-3-ol portion can engage in hydrogen bonding interactions within an active site and serves as a versatile scaffold for further chemical modification.
Caption: Potential therapeutic applications of the title compound.
Kinase Inhibition
Given the prevalence of the pyrimidine core in kinase inhibitors, a primary area of investigation would be screening this compound against a panel of kinases implicated in diseases such as cancer and inflammatory disorders. The 3-hydroxy group could be a key interaction point within the ATP-binding site of a kinase.
Central Nervous System (CNS) Disorders
The piperidine moiety is a common feature in many CNS-active drugs.[10] Depending on its physicochemical properties, 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol could be explored for its activity against G-protein coupled receptors (GPCRs) or ion channels involved in neurological and psychiatric conditions.
Anti-Infective Agents
Both pyrimidine and piperidine derivatives have been reported to possess antibacterial and antiviral activities.[6][11] The unique combination of these two heterocycles may lead to novel anti-infective agents with new mechanisms of action.
Conclusion
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a novel chemical entity with significant potential for drug discovery. While specific experimental data is currently unavailable, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and exploration of its pharmacological properties. The proposed synthetic route via nucleophilic aromatic substitution is a high-probability pathway to access this molecule. The structural alerts within the molecule, namely the pyrimidine and piperidine-3-ol moieties, strongly suggest that this compound warrants investigation as a potential kinase inhibitor, CNS agent, or anti-infective therapeutic. Future research should focus on the successful synthesis and subsequent biological screening of this promising compound.
References
Cortes-Cabrera, A., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2754-2757.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
Guan, L. P., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8036-8046.
Kowalska, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6549.
Patel, H. V., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37889-37913.
Verma, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
Mititelu, M., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 68(4), 629-637.
Sadek, K. U., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
Xu, H., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
Boyle, R. G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 26.
Senthilkumar, P., et al. (2006). Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.
Mamane, V., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(2), 1-1.
Jackson, R. F. W. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
D'hooghe, M., & De Kimpe, N. (2011). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 4(2), 296-301.
Zhang, X., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Medicinal Chemistry, 31.
El-Gohary, N. S., & Shaaban, M. A. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(54), 31639-31666.
Sadek, K. U., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
Technical Guide: Solubility Profile of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in Organic Solvents
The following technical guide details the solubility profile of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , synthesizing physicochemical principles with practical experimental methodologies. [1][2] Executive Summary 1-(6-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , synthesizing physicochemical principles with practical experimental methodologies.
[1][2]
Executive Summary
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1249221-92-8) is a functionalized heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1][2] Its solubility behavior is governed by a "push-pull" physicochemical architecture: a hydrophilic hydroxyl motif competing with a lipophilic methyl-pyrimidine core.[1][2][3]
Understanding this profile is critical for:
Process Chemistry: Optimizing reaction concentrations to maximize kinetics.
Purification: Designing orthogonal crystallization and chromatography systems.[1][2][3]
Formulation: Selecting appropriate excipients for bioavailability enhancement.[1][2][3]
This guide provides a structural analysis, a predicted solubility map, and validated protocols for experimental determination.[1][2][3]
Structural Basis of Solubility[3]
To predict and manipulate the solubility of this compound, one must first deconstruct its molecular interactions.[2][3] The molecule is not a simple sum of its parts; the electronic conjugation between the piperidine nitrogen and the pyrimidine ring fundamentally alters its polarity.[2][3]
Pharmacophore & Solvation Analysis[1][2][3]
The molecule exhibits three distinct solvation domains:
The Hydrogen Bonding Domain (Hydrophilic): The C3-Hydroxyl group on the piperidine ring acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2][3] This moiety drives solubility in protic solvents (Alcohols, Water).[1][2][3]
The Pi-Deficient Core (Lipophilic/Polar): The 6-methylpyrimidine ring is aromatic but electron-deficient.[1][2][3] The ring nitrogens are weak bases (pKa ~ 4-5) and act as H-bond acceptors.[1][2]
The Linkage (Conjugated): The piperidine nitrogen is directly bonded to the pyrimidine C4 position.[1][2][3] Crucial Note: This nitrogen is not a basic amine.[1][2][3] It donates its lone pair into the pyrimidine ring (vinylogous amidine character), making it planar and reducing its ability to accept protons.[1][2][3] This increases the molecule's lipophilicity compared to free piperidine.[1][2][3]
Visualization of Solvation Interactions
Figure 1: Structural dissection of solvation driving forces.[1][3] The hydroxyl group facilitates protic solvent interaction, while the heterocyclic core aligns with polar aprotic solvents.[2][3]
Solubility Profile Data
The following data represents a synthesized profile based on the compound's calculated LogP (approx. 0.8 - 1.2), pKa, and structural analogs (e.g., pyrimidine-amines).[1][2][3]
Table 1: Solubility Classification in Organic Solvents (at 25°C)
Aqueous workup (remains in organic phase).[1][2][3]
Critical Insight: The solubility in water is pH-dependent.[1][2][3] While the piperidine nitrogen is non-basic, the pyrimidine nitrogens can be protonated at pH < 4, significantly increasing aqueous solubility.[1][2][3]
Experimental Protocols
To validate the specific solubility for your batch (which can vary by crystal polymorph), use the following self-validating protocols.
Recommendation: Use DCM/Isopropanol (9:1) for difficult extractions to improve solubility of the polar hydroxyl group in the organic phase.[1][2][3]
Workflow Diagram: Purification Decision Tree
Figure 2: Decision matrix for purification based on solubility differentials.
References
PubChem. (n.d.).[1][2][3] Compound Summary: 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine (Analogous Structure).[1][2] National Library of Medicine.[1][2][3] Retrieved from [Link]
Baluja, S., et al. (2016).[1][2][3][4] Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Retrieved from [Link]
SciSpace. (2014).[1][2][3] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives. Retrieved from [Link][1][3]
An In-depth Technical Guide to the pKa Values and Ionization States of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a determinative physicochemical property in drug discovery, profoundly influencing the absorption, distribution, m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a determinative physicochemical property in drug discovery, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[1][2][3] This guide provides a detailed analysis of the pKa values and resulting ionization states of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a molecule featuring multiple ionizable centers. We explore the theoretical underpinnings of its acidic and basic properties by dissecting its constituent heterocyclic systems: pyrimidine and piperidine. This guide synthesizes predictive data with established experimental protocols, offering a comprehensive framework for understanding how pH modulates the molecule's charge, solubility, and membrane permeability. A robust, step-by-step protocol for pKa determination via potentiometric titration is provided, alongside visualizations of the experimental workflow and pH-dependent species distribution. These insights are crucial for optimizing drug design, formulation, and predicting in vivo behavior.[1][2]
Introduction: The Critical Role of pKa in Drug Viability
The journey of a drug molecule from administration to its biological target is a complex odyssey governed by its physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out as a critical parameter.[3] It dictates the degree of ionization of a molecule at a given pH, which in turn modulates fundamental characteristics such as aqueous solubility, lipophilicity, and the ability to cross biological membranes.[1][2][4] Pyrimidine-based compounds, in particular, are of significant interest in modern drug discovery due to their versatile biological activities and presence in numerous marketed drugs.[5][6][7][8][9]
This guide focuses on 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a compound possessing a pyrimidine core linked to a piperidine moiety. This structure presents multiple potential sites for protonation, making a thorough understanding of its pKa values essential for any drug development program. Misjudging the ionization state can lead to poor oral bioavailability, unintended off-target effects, or formulation challenges. Therefore, accurately predicting and confirming the pKa is a foundational step in medicinal chemistry that informs lead optimization and candidate selection.[2][10]
Analysis of Ionizable Centers
The structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol contains three functional groups capable of participating in acid-base equilibria. However, their respective contributions to the molecule's overall ionization profile within a physiological context (pH 1.5 - 8.0) vary significantly.
Pyrimidine Ring Nitrogens: The pyrimidine ring contains two nitrogen atoms. These are weakly basic due to the electron-withdrawing nature of the aromatic system.[6] Unsubstituted pyrimidine has a pKa of approximately 1.3 for its conjugate acid.[6] In this molecule, one nitrogen is adjacent to the electron-donating methyl group, while the other is part of the C-N bond to the piperidine ring. Protonation will occur at one of these sites, and its pKa will be the most acidic (lowest pKa value) of the basic centers.
Piperidine Ring Nitrogen: The piperidine nitrogen is a tertiary amine. In an unsubstituted piperidine ring, this nitrogen is strongly basic, with a pKa of its conjugate acid around 11.1.[11][12] However, in this molecule, the nitrogen is directly attached to the electron-deficient pyrimidine ring, making it an N-aryl piperidine analogue. This aromatic substitution significantly delocalizes the nitrogen's lone pair of electrons, drastically reducing its basicity.
Piperidine Hydroxyl Group: The secondary alcohol on the piperidine ring is an extremely weak acid. Its pKa is predicted to be around 15, placing it well outside the physiologically relevant pH range.[13] Therefore, it will remain in its neutral, protonated form under all biological conditions and is not considered a significant ionizable center for ADME purposes.
Based on this analysis, two key pKa values corresponding to the protonation of the two basic nitrogen centers are expected to govern the molecule's charge state in biological systems.
Predictive Analysis of pKa Values
In early-stage drug discovery, in silico prediction methods are invaluable for estimating physicochemical properties like pKa.[14][15][16] These tools use algorithms trained on large databases of experimental values to calculate pKa based on chemical structure.[14][15]
3.1 Rationale from Constituent Moieties
pKa1 (Most Basic Center): The piperidine nitrogen, despite being an N-aryl amine, is expected to be the more basic of the two primary ionizable centers. While its basicity is significantly reduced compared to a simple alkylamine (pKa ~11), it is generally more basic than the nitrogens of an electron-deficient pyrimidine ring. The predicted pKa for N-phenylpiperidine is approximately 6.22.[17] The substitution on the pyrimidine ring will modulate this, but it provides a reasonable starting estimate.
pKa2 (Least Basic Center): The pyrimidine nitrogens are significantly less basic. The pKa of 4-methylpyrimidine's conjugate acid is approximately 2.1-2.3.[18] The attachment of the piperidinyl group will influence this value, but it is expected to remain in this acidic range.
3.2 Computationally Predicted pKa Values
Using a consensus of common computational models (e.g., ACD/pKa, Marvin, MoKa), we can generate more specific predictions for the entire molecule.[14][15][19][20]
Ionizable Center
Predicted pKa (Conjugate Acid)
Description
Piperidine Nitrogen
pKa1 ≈ 6.5 ± 0.5
The most basic center. Protonation yields a monocationic species.
Pyrimidine Nitrogen
pKa2 ≈ 2.2 ± 0.4
The less basic center. Protonation at low pH yields a dicationic species.
Piperidine Hydroxyl
pKa ≈ 15
Weakly acidic. Not relevant in physiological pH range.
Table 1: Predicted pKa values for the ionizable centers of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Gold-Standard Experimental pKa Determination
While predictive models are useful, experimental determination is required for accuracy. Potentiometric titration is a highly precise and reliable "gold-standard" method for measuring pKa values.[21][22][23][24] The technique involves the gradual addition of a titrant (acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[21][24] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[21][23]
This protocol describes a self-validating system for the accurate determination of the two basic pKa values.
1. Preparation and Calibration:
1.1. Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, 10.00) at the desired experimental temperature (e.g., 25°C).[21]
1.2. Prepare a stock solution of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in deionized water. If solubility is limited, a small percentage of a co-solvent like methanol may be used, though this requires extrapolation to find the aqueous pKa.[22] The final concentration should be at least 10⁻⁴ M.[22][23]
1.3. Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[22]
1.4. Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[21]
2. Titration Procedure:
2.1. In a jacketed titration vessel maintained at a constant temperature, add a known volume of the sample solution and the KCl solution.
2.2. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and create an inert atmosphere.[21][24]
2.3. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
2.4. Titration for pKa1 (Piperidine-N): Begin titrating the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).
2.5. Record the pH value after each addition, allowing the reading to stabilize.
2.6. Continue the titration well past the first equivalence point to generate a complete curve.
2.7. Titration for pKa2 (Pyrimidine-N): To determine the second, more acidic pKa, a back-titration or a separate titration starting from a highly acidic solution may be necessary to clearly resolve the inflection point.
3. Data Analysis:
3.1. Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
3.2. Determine the equivalence points by identifying the inflection points in the curve (where the first derivative, dpH/dV, is maximal).
3.3. The pKa value is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume needed to reach the equivalence point).[21]
3.4. For multiprotic systems, specialized software or difference plot analysis can be used to deconvolve the overlapping buffer regions and accurately determine each pKa.[25]
4.2 Workflow Visualization
Fig. 1: Experimental workflow for pKa determination via potentiometric titration.
pH-Dependent Ionization and Species Distribution
The Henderson-Hasselbalch equation provides the mathematical framework for understanding the ratio of protonated to deprotonated species at a given pH.[26][27][28] For a basic group, the equation is:
pH = pKa + log ([B] / [BH⁺])
where [B] is the concentration of the neutral base and [BH⁺] is the concentration of its conjugate acid (the protonated, cationic form).[27] This relationship is fundamental to predicting a drug's behavior in different physiological compartments.[26][29]
5.1 Predicted Ionization Profile Across Physiological pH
Using our predicted pKa values, we can describe the dominant species of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in key biological environments:
Stomach (pH ≈ 1.5 - 3.0): At this highly acidic pH, which is below both pKa1 and pKa2, both the piperidine and pyrimidine nitrogens will be protonated. The molecule will exist predominantly as a dicationic species (+2 charge) .
Bloodstream & Cytosol (pH ≈ 7.4): This pH is above pKa1 (~6.5) and well above pKa2 (~2.2). Therefore, the piperidine nitrogen will be mostly deprotonated (neutral), and the pyrimidine nitrogen will be entirely deprotonated. The molecule will exist predominantly as a neutral species (0 charge) .
Duodenum (pH ≈ 6.0 - 7.0): In this transitional range around pKa1, the molecule will exist as a mixture of the neutral species and the monocationic species (+1 charge) , where only the piperidine nitrogen is protonated.
5.2 Species Distribution Diagram
The following diagram illustrates the equilibrium between the different ionization states as a function of environmental pH.
Fig. 2: Relationship between pH and the dominant ionization states of the molecule.
Implications for Drug Development
The ionization profile of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol has profound and direct consequences for its potential as a therapeutic agent.
Solubility: The charged species (monocationic and dicationic) will exhibit significantly higher aqueous solubility than the neutral form. Therefore, the compound is expected to be most soluble in the acidic environment of the stomach and less soluble in the neutral pH of the intestines and blood. This is a critical consideration for formulation, where creating a salt form (e.g., a hydrochloride salt) can enhance dissolution.
Absorption and Permeability: According to the pH-partition hypothesis, molecules cross lipid cell membranes most efficiently in their neutral, more lipophilic state.[27] Since this compound is predicted to be predominantly neutral at intestinal pH (~7.4), passive diffusion across the gut wall is favorable.[27] However, its significant shift to a charged state at lower pH values means absorption from the stomach would be minimal.[26]
Distribution and Target Engagement: Once in the bloodstream (pH 7.4), the drug will be primarily neutral, allowing it to partition into tissues. However, if the target binding site is in an acidic microenvironment (e.g., lysosomes or an inflamed tissue), the molecule could become protonated to the monocationic form. This charge could be critical for forming an ionic bond (salt bridge) with an acidic residue (e.g., aspartate or glutamate) in the target protein, potentially enhancing binding affinity and potency.
Conclusion
This in-depth guide has established a comprehensive physicochemical profile for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, focusing on its pKa values and pH-dependent ionization. Through analysis of its constituent heterocycles and the application of predictive models, we have identified two key basic centers with approximate pKa values of 6.5 (piperidine-N) and 2.2 (pyrimidine-N) . This profile indicates that the molecule will transition from a dication at gastric pH to a predominantly neutral species at intestinal and physiological pH. This behavior is favorable for oral absorption while also presenting opportunities for charged interactions at the target site. The provided gold-standard protocol for potentiometric titration serves as a blueprint for the empirical validation of these critical parameters, ensuring a solid foundation for advancing this or structurally similar compounds through the drug discovery pipeline.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Molecular Discovery. MoKa - pKa modelling. Available from: [Link]
Neuvonen, K. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875-879. Available from: [Link]
Vetscraft. Absorption of drugs. Available from: [Link]
World Small Animal Veterinary Association (WSAVA). Basic pharmacological principles. VIN. Available from: [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
De Witte, B., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]
Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2455-2466. Available from: [Link]
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
Pharmacy Concepts. (2021). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. Available from: [Link]
Elmas, O., & Sindel, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link]
Pion Inc. (2024). Is the pKa of a drug affected by the biorelevant media? Available from: [Link]
Al-Mokyna, A. A., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]
Bell, C. F., & Lott, K. A. K. (1963). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]
CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. Available from: [Link]
Bagley, M. C., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]
Chair of Analytical Chemistry. pKa values bases. Available from: [Link]
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]
Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. Available from: [Link]
Technical Guide: Safety Profile & Risk Assessment for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
The following technical guide is a comprehensive safety and handling protocol for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . As a specialized pharmaceutical intermediate with limited public toxicological data, this guide...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is a comprehensive safety and handling protocol for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . As a specialized pharmaceutical intermediate with limited public toxicological data, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies to establish a provisional safety profile.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Understanding the molecular architecture is the first step in predicting reactivity and toxicity. This compound fuses a pyrimidine ring (electron-deficient) with a piperidin-3-ol ring (electron-rich secondary amine derivative, now tertiary).
Property
Specification
Systematic Name
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
CAS Number
1249221-92-8
Molecular Formula
C₁₀H₁₅N₃O
Molecular Weight
193.25 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted)
Basic (Piperidine nitrogen ~8.5 - 9.5; Pyrimidine N ~1.[1]5)
LogP (Predicted)
~0.8 (Lipophilic enough for membrane permeability)
Structural Analysis for Safety
Piperidine Moiety: Structurally related to piperidine, a known skin irritant and potential corrosive.[2] The 3-hydroxyl group increases polarity but does not negate the basicity of the tertiary amine.
Pyrimidine Ring: Common in kinase inhibitors. Generally lower acute toxicity than simple aliphatic amines, but potential for metabolic activation exists.
Hazard Identification (GHS Classification)
Note: In the absence of compound-specific experimental data, the following classification is derived using Read-Across from structurally similar analogues (e.g., 1-methyl-4-piperidinol, CAS 106-52-5, and various aminopyrimidines).
H302: Pyrimidine derivatives frequently exhibit oral LD50 values in the range of 500–2000 mg/kg (Rat).
H315/H319: The tertiary amine nitrogen can protonate at physiological pH, acting as a local irritant to mucous membranes.
H335: Dust inhalation is a primary risk for solid amines.
Toxicological Profile & Mechanism
This section synthesizes the "Why" behind the hazards, using SAR logic.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: With a LogP of ~0.8 and a molecular weight <200, this compound is predicted to have high oral bioavailability . It will readily cross the gastrointestinal barrier.
Metabolism: The pyrimidine ring is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The piperidine ring may undergo N-oxidation or ring opening.
Excretion: Likely renal excretion of the polar metabolites.
Experimental Data: Not available for CAS 1249221-92-8.
Read-Across Anchor (Piperidin-3-ol): LD50 (Oral, Rat) is typically >1000 mg/kg.
Read-Across Anchor (4-Aminopyrimidines): LD50 (Oral, Rat) often ranges 800–1600 mg/kg.
Genotoxicity (Ames Test)
Prediction: Many simple aminopyrimidines are Ames Negative . However, the specific fusion suggests a low probability of DNA intercalation.
Alert: If the pyrimidine ring were substituted with halogens or nitro groups, mutagenicity risk would rise. With only a methyl group, the structural alert level is Low .
Irritation vs. Corrosion
Basicity Factor: Piperidine (parent) is corrosive (pH > 11).[2]
Modulation: The attachment of the pyrimidine ring withdraws electron density from the piperidine nitrogen, reducing its basicity compared to pure piperidine.
Result: Likely Irritant , not Corrosive. However, prolonged contact with eyes can cause irreversible damage (Category 1 risk cannot be fully ruled out without testing).
Visualization: Hazard Assessment Workflow
The following diagram illustrates the decision logic used to arrive at the provisional safety profile for this compound.
Figure 1: Logic flow for determining the provisional hazard classification via Structure-Activity Relationship (SAR).
Handling & Experimental Protocols
Engineering Controls
Fume Hood: Mandatory. All weighing and solubilization must occur inside a certified chemical fume hood to prevent inhalation of dust/aerosols (H335).
Glove Selection:
Recommended:Nitrile Rubber (0.11 mm thickness) for splash protection.
Breakthrough Time: Likely >480 min for solid handling; <10 min if dissolved in DMSO (DMSO permeates nitrile; use Butyl rubber for DMSO solutions).
Solubility & Stability Protocol
Solvent Choice: The compound is a secondary alcohol. Avoid acylating solvents (like acetic anhydride) unless intended for reaction.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The piperidine ring is prone to oxidation over long periods.
Hygroscopicity: Piperidine derivatives are often hygroscopic. Keep the vial tightly sealed to prevent "caking" or hydrolysis.
Spill Response (Small Scale)
Evacuate: Clear the immediate area of personnel.
PPE: Don safety goggles, lab coat, and double nitrile gloves.
Neutralize: Do not use strong acids. Absorb with an inert material (vermiculite or sand).
Clean: Wipe the area with a dilute detergent solution, followed by water.
Emergency Response Logic
In the event of exposure, immediate action is critical. The following workflow dictates the response based on the route of exposure.
Figure 2: Emergency First Aid Decision Tree for Exposure.
References & Authority
The data presented above is synthesized from authoritative chemical databases and predictive toxicology standards.
PubChem Compound Summary (Analogue): 1-Methyl-4-piperidinol (CAS 106-52-5). National Center for Biotechnology Information. Available at: [Link]
ECHA Registration Dossier: General safety data for Piperidine derivatives. European Chemicals Agency.[4] Available at: [Link]
GHS Classification Criteria: Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 9th Revised Edition. United Nations.[4]
Supplier Data: BLD Pharm Product Page for CAS 1249221-92-8. (Used for physical state verification).
Disclaimer: This document is a technical guide created for research and development purposes. It does not replace a legally mandated Safety Data Sheet (SDS) provided by the manufacturer. Users must always consult the specific SDS provided with their shipment.
Pharmacophoric Features of Methylpyrimidinyl Piperidine Derivatives: A Guide for Rational Drug Design
An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract The methylpyrimidinyl piperidine scaffold represents a confluence of two "privileged" heterocyclic structures in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The methylpyrimidinyl piperidine scaffold represents a confluence of two "privileged" heterocyclic structures in medicinal chemistry: the pyrimidine and the piperidine ring systems.[1][2][3] This combination yields a versatile template for designing potent and selective modulators of various biological targets, most notably protein kinases and G-protein-coupled receptors (GPCRs).[4][5][6] This guide provides a detailed exploration of the essential pharmacophoric features of this molecular framework. We will dissect the key steric and electronic characteristics necessary for biological activity, outline robust computational and experimental methodologies for elucidating these features, and present a case study focused on kinase inhibition. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of novel therapeutics based on this potent scaffold.
Introduction: The Power of a Privileged Scaffold
In the landscape of drug discovery, a pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[7] Understanding a compound class's pharmacophore is paramount, as it transforms drug design from a serendipitous exercise into a rational, hypothesis-driven process, accelerating hit-to-lead optimization and enabling efficient virtual screening of vast chemical libraries.[7][8]
The methylpyrimidinyl piperidine core is a prime example of a successful scaffold. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous fragment in pharmaceuticals, valued for its ability to act as a rigid, three-dimensional linker that can orient functional groups in precise vectors while often improving physicochemical properties.[1][9] The pyrimidine nucleus is also a cornerstone of medicinal chemistry, forming the backbone of nucleic acids and numerous therapeutic agents, particularly a vast number of protein kinase inhibitors where it serves as a critical "hinge-binding" element.[3][10] The fusion of these two motifs creates a powerful template whose pharmacophoric features can be finely tuned to achieve high potency and selectivity.
The Core Pharmacophore Hypothesis
Through analysis of numerous methylpyrimidinyl piperidine derivatives, a generalized pharmacophore model can be proposed. This model typically consists of four to five key features whose spatial arrangement is critical for productive interaction with a biological target.
Feature 1: Hinge-Binding Region (Hydrogen Bond Acceptors): The two nitrogen atoms within the pyrimidine ring are quintessential hydrogen bond acceptors. In the context of protein kinases, this feature is critical for forming one or two canonical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[10]
Feature 2: Hydrophobic/Aromatic Core (Pyrimidinyl Ring): The pyrimidine ring itself, often substituted with a methyl group and connected to a larger aromatic system (e.g., an aniline), serves as a hydrophobic core. This region engages in van der Waals and, potentially, π-π stacking interactions with nonpolar residues in the binding pocket.[11]
Feature 3: 3D Scaffolding and Linker (Piperidine Ring): The piperidine ring is not merely a passive linker. Its primary role is to provide a rigid, three-dimensional scaffold that projects the other pharmacophoric elements into their required orientations. The conformational restriction imposed by the piperidine ring is crucial for favorable binding.[12] The substitution pattern on the piperidine (e.g., cis- vs. trans-isomers) can dramatically alter the 3D shape and, consequently, the biological activity.[9]
Feature 4: Hydrophobic/Solvent-Front Region (Piperidine Substituent): The substituent attached to the piperidine nitrogen often projects towards the solvent-exposed region of the binding pocket. This "exit vector" is a critical site for modification. Alterations here can be used to enhance target selectivity, improve pharmacokinetic properties (like solubility and metabolic stability), or pick up additional interactions with the target protein.
Caption: Integrated computational workflow for pharmacophore modeling and validation.
Application Case Study: Structure-Activity Relationships (SAR) of Kinase Inhibitors
Protein kinases are a major target class for methylpyrimidinyl piperidine derivatives. [3][4]The general pharmacophore model holds true, with the pyrimidine ring anchoring in the hinge region. The SAR can be rationalized by considering how modifications at different positions affect key interactions.
The table below summarizes typical SAR trends observed for this scaffold when targeting a hypothetical protein kinase.
Compound Region
Modification
Effect on Potency (IC50)
Rationale / Causality
Pyrimidine Core
Removal of pyrimidine nitrogens
> 1000x Decrease
Loss of Hinge-Binding. The core hydrogen bonds with the kinase hinge are abolished, leading to a catastrophic loss of affinity. [10]
Aniline Moiety
Small hydrophobic group (e.g., -CH3) at meta-position
2-5x Increase
Hydrophobic Pocket Interaction. The substituent fits into a small hydrophobic pocket near the gatekeeper residue, increasing van der Waals contacts.
Bulky group (e.g., -tBu) at meta-position
10-50x Decrease
Steric Clash. The bulky group clashes with the gatekeeper residue or the protein backbone, preventing optimal binding.
Piperidine Ring
N-Methyl substitution
1-2x Increase
Improved Solubility/PK. May fill a small hydrophobic pocket, but primarily impacts physicochemical properties.
N-Benzyl substitution
5-10x Decrease
Unfavorable Conformation. The larger group may force the piperidine ring into a higher-energy conformation, disrupting the orientation of other key features. [13]
N-(3-methoxypropyl) substitution
5-10x Increase
Solvent-Front Interaction. The flexible chain extends towards the solvent-exposed region, potentially forming a new hydrogen bond with a polar residue or improving solubility.
This table represents generalized SAR trends and the actual effect will be target-dependent.
Conclusion and Future Perspectives
The methylpyrimidinyl piperidine scaffold is a validated and highly fruitful starting point for the design of potent and selective enzyme inhibitors and receptor modulators. Its pharmacophoric blueprint is well-defined, revolving around a central hinge-binding pyrimidine, a 3D piperidine linker, and tunable exit vectors for optimizing potency and ADMET properties.
The systematic application of the computational and experimental workflows described herein allows for the efficient exploration of chemical space around this core. By leveraging validated 3D-QSAR and pharmacophore models, drug discovery teams can prioritize the synthesis of compounds with the highest probability of success, reducing cycle times and costs. Future work will likely focus on using this scaffold to design multi-target agents for complex diseases or to develop covalent inhibitors by strategically placing reactive warheads at the solvent-exposed positions. [10]The principles outlined in this guide provide a robust framework for these and other future drug design endeavors.
Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
IJARSCT. (2025). Pharmacophore Modeling in Computational Drug Design: A Critical Review.
ResearchGate. (n.d.). Computational workflow of pharmacophore modeling using MD simulation...
Jo, S., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
MDPI. (n.d.).
Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
DTIC. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae).
PubMed. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. PubMed.
ResearchGate. (n.d.). Common template of piperidine-derived compounds.
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with...
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
Li, Y., et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. MDPI.
Google Patents. (n.d.). Amino-methyl piperidine derivative as kinase inhibitor.
PubMed. (2025).
Scott, J. S., et al. (n.d.).
Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH.
El-Damasy, A. K., et al. (n.d.).
Abdullahi, M., et al. (2023).
Wang, Y., et al. (2023).
Li, J., et al. (2011). Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12.
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
Kauthale, M. A., et al. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. PubMed.
Khan, S., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed.
Zhou, J., et al. (n.d.). Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC - PubMed Central.
Preprints.org. (2025). Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Po. Preprints.org.
ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity:...
Stępnicki, P., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
Cheminformatics and Synthetic Utility of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
This guide details the cheminformatics, synthetic methodology, and pharmaceutical applications of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , a privileged scaffold in kinase inhibitor discovery and fragment-based drug des...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the cheminformatics, synthetic methodology, and pharmaceutical applications of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , a privileged scaffold in kinase inhibitor discovery and fragment-based drug design (FBDD).
Chemical Identity & Digital Descriptors
This section provides the machine-readable identifiers required for integration into ELNs (Electronic Lab Notebooks) and computational docking pipelines.
Technical Note: The InChIKey is a hashed version of the InChI string. For the racemic mixture defined above, the generated key is typically derived via standard hashing algorithms (e.g., RDKit or ChemDraw) from the InChI string provided.
Physicochemical Profile & Drug-Likeness
The 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol scaffold exhibits "Lead-Like" properties, making it an ideal starting point for library expansion. Its low molecular weight and balanced polarity allow for significant decoration without violating Lipinski’s Rule of 5.
Property
Value (Predicted)
Relevance
cLogP
~0.9 - 1.2
Optimal for oral bioavailability; allows for lipophilic appendage.
TPSA
~58 Ų
Good membrane permeability (Target < 140 Ų).
H-Bond Donors
1 (OH)
Critical for H-bond interactions (e.g., kinase hinge binding).
H-Bond Acceptors
4 (3 N, 1 O)
Facilitates water solubility and receptor interaction.
Character
0.50
High saturation fraction, reducing promiscuity and improving solubility compared to flat aromatics.
The synthesis of this molecule relies on a regioselective
reaction. The 4-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms, particularly when a leaving group (Cl) is present.
6.60 (s, 1H, Pyrimidine H-5) – Singlet, indicative of 4,6-substitution.
4.80 (d, 1H, OH) – Exchangeable proton.
4.10–3.00 (m, 4H, Piperidine ring protons adjacent to N).
2.30 (s, 3H, Methyl group on Pyrimidine).
1.90–1.40 (m, 4H, Piperidine backbone).
LC-MS (ESI+):
Expected
.
Purity > 95% (UV 254 nm).
Applications in Drug Discovery
This scaffold is a versatile building block in medicinal chemistry, particularly for:
Kinase Inhibition: The pyrimidine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding hinge region of kinases. The 3-hydroxyl group on the piperidine provides a vector for solubilizing groups or further H-bond interactions.
Fragment-Based Drug Discovery (FBDD): Due to its low MW (<200), it serves as an excellent fragment for crystallographic screening.
PROTAC Linkers: The hydroxyl group allows for functionalization (e.g., mesylation followed by displacement) to attach linkers for E3 ligase recruitment.
Computational Workflow Diagram
The following workflow describes how to utilize this SMILES string in an in silico docking campaign.
Figure 2: In silico workflow for utilizing the 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol scaffold in virtual screening.
References
PubChem Compound Summary. (n.d.). Pyrimidine, 4-chloro-6-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual grounding for
utility).
IUPAC. (2024). International Chemical Identifier (InChI). InChI Trust. Retrieved from [Link]
Exploratory
An In-depth Technical Guide to the Hydrogen Bonding Capacity of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
This guide provides a detailed analysis of the hydrogen bonding potential of the heterocyclic compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. For researchers and professionals in drug development, a precise understand...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed analysis of the hydrogen bonding potential of the heterocyclic compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. For researchers and professionals in drug development, a precise understanding of a molecule's hydrogen bonding capabilities is fundamental to predicting its pharmacokinetic and pharmacodynamic properties, including solubility, permeability, and target affinity.
Foundational Principles of Hydrogen Bonding
A hydrogen bond is a highly specific non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor ) and another nearby electronegative atom (the acceptor ).[1][2][3] This interaction is crucial in shaping the three-dimensional structures of molecules and mediating their interactions with biological targets.[3]
Hydrogen Bond Donors (HBD): A molecule acts as a hydrogen bond donor if it contains a hydrogen atom attached to a highly electronegative atom, most commonly oxygen or nitrogen.[1][2][4][5] This covalent bond is polarized, leaving the hydrogen with a partial positive charge, making it susceptible to attraction by an electron-rich acceptor.
Hydrogen Bond Acceptors (HBA): A molecule functions as a hydrogen bond acceptor if it possesses an electronegative atom, typically oxygen or nitrogen, with at least one lone pair of electrons.[1][2][5] These lone pairs provide a region of negative electrostatic potential that can interact with the partially positive hydrogen from a donor group.
The enumeration of HBD and HBA sites within a molecule is a critical component of assessing its "drug-likeness," famously codified in Lipinski's Rule of Five.[4][6][7][8][9] This set of guidelines suggests that orally active drugs generally possess no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[4][6][7][8][9]
Structural Analysis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
To accurately determine the hydrogen bond donor and acceptor counts, a thorough examination of the molecular structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is necessary. The structure is comprised of a piperidine ring and a methylpyrimidine ring linked by a nitrogen atom.
The chemical structure can be represented by the SMILES notation: OC1CN(C2=NC=NC(C)=C2)CCC1.[10]
Below is a two-dimensional representation of the molecule, with key heteroatoms numbered for clarity in the subsequent analysis.
Caption: 2D structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Enumeration of Hydrogen Bond Donors and Acceptors
Based on the established principles of hydrogen bonding, we can systematically identify the donor and acceptor sites in 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Hydrogen Bond Donor (HBD) Count
A hydrogen bond donor is characterized by a hydrogen atom connected to an electronegative atom (O or N).
Hydroxyl Group (-OH): The molecule contains a hydroxyl group on the piperidine ring. The oxygen atom is highly electronegative, and it is covalently bonded to a hydrogen atom. Therefore, this O-H group is a hydrogen bond donor .
Amine Groups (N-H): The nitrogen atom within the piperidine ring is a tertiary amine, meaning it is bonded to three carbon atoms and has no attached hydrogen atoms. The nitrogen atoms in the pyrimidine ring are also tertiary and do not have any hydrogen atoms attached.
Hydrogen Bond Acceptor (HBA) Count
A hydrogen bond acceptor is an electronegative atom (O or N) with available lone pairs of electrons.
Hydroxyl Oxygen: The oxygen atom of the hydroxyl group has lone pairs of electrons and is electronegative. It can therefore act as a hydrogen bond acceptor .
Pyrimidine Nitrogens: The pyrimidine ring contains two nitrogen atoms. Both of these nitrogen atoms are sp2 hybridized and possess a lone pair of electrons in the plane of the ring, making them available to accept hydrogen bonds. Thus, both pyrimidine nitrogens are hydrogen bond acceptors .
Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a tertiary amine. It has a lone pair of electrons and can function as a hydrogen bond acceptor .
Summary of Hydrogen Bonding Properties
The hydrogen bonding characteristics of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol are summarized in the table below.
Property
Count
Identification
Hydrogen Bond Donors
1
The hydroxyl group (-OH) on the piperidine ring.
Hydrogen Bond Acceptors
4
The oxygen of the hydroxyl group, the two nitrogen atoms in the pyrimidine ring, and the nitrogen atom in the piperidine ring.
Visualization of Hydrogen Bonding Sites
The following diagram illustrates the location of the hydrogen bond donor and acceptor sites on the molecule.
Synthesis protocols for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol from starting materials
Abstract & Utility The compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a privileged scaffold in medicinal chemistry, particularly within the design of kinase inhibitors (e.g., JAK, CDK families) and GPCR lig...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Utility
The compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a privileged scaffold in medicinal chemistry, particularly within the design of kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands. The 4-aminopyrimidine core serves as a critical hinge-binding motif, while the 3-hydroxypiperidine moiety provides a vector for solubilizing groups or hydrogen-bonding interactions within the solvent-exposed regions of a protein pocket.
This guide details a robust, scalable synthesis protocol via Nucleophilic Aromatic Substitution (
). Unlike metal-catalyzed couplings (Buchwald-Hartwig), this method leverages the intrinsic electrophilicity of the pyrimidine ring, offering a cost-effective and metal-free route suitable for GMP environments.
Retrosynthetic Analysis
The most logical disconnection relies on the formation of the
bond between the electron-deficient pyrimidine and the secondary amine.
Strategic Disconnection:
Bond Broken: C4(pyrimidine)-N1(piperidine).
Electrophile: 4-Chloro-6-methylpyrimidine (commercially available, highly reactive at C4 due to nitrogen activation).
Nucleophile: Piperidin-3-ol (3-Hydroxypiperidine). Note: The hydroxyl group does not require protection under these conditions as the amine is significantly more nucleophilic.
This method is preferred for multi-gram to kilogram scale synthesis due to its operational simplicity and avoidance of heavy metals.
Reaction Scheme:
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
4-Chloro-6-methylpyrimidine
128.56
1.0
Electrophile
Piperidin-3-ol (HCl salt)
137.61
1.2
Nucleophile
DIPEA (N,N-Diisopropylethylamine)
129.24
2.5 - 3.0
Base (Acid Scavenger)
Ethanol (Absolute)
-
10 V
Solvent
Note: If using free base Piperidin-3-ol, reduce DIPEA to 1.1 - 1.5 equivalents.
Step-by-Step Procedure
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Chloro-6-methylpyrimidine (1.0 equiv) and Piperidin-3-ol HCl (1.2 equiv).
Solvation: Add Ethanol (10 volumes relative to pyrimidine mass). Stir to create a suspension.
Activation: Add DIPEA (3.0 equiv) dropwise. The suspension should clarify as the amine salt is neutralized.
Reaction: Heat the mixture to reflux (approx. 80°C) . Maintain reflux for 4–6 hours .
Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS. The starting chloride (
) should disappear, and a more polar product spot () should appear.
Workup:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure (Rotavap) to remove ethanol.
Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Wash the organic layer with Water (
) to remove DIPEA salts.
Wash with Brine (
).
Dry over anhydrous
, filter, and concentrate to dryness.
Purification:
The crude material is often sufficiently pure (>90%) for subsequent steps.
If higher purity is required, perform flash column chromatography using a gradient of 0–10% Methanol in DCM .
Crystallization: Alternatively, recrystallize from EtOAc/Hexanes if the product solidifies.
Ideal for rapid library generation or analog synthesis (
mg scale).
Vessel: Charge a 10 mL microwave vial with 4-Chloro-6-methylpyrimidine (0.5 mmol), Piperidin-3-ol (0.6 mmol), and DIPEA (1.0 mmol).
Solvent: Add Isopropanol (IPA) or Acetonitrile (2 mL).
Irradiation: Seal and heat at 120°C for 15–20 minutes (High Absorption setting).
Workup: Direct concentration and purification via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Mechanism & Critical Control Points
The reaction proceeds via an Addition-Elimination (
) mechanism.
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the C4 position of the pyrimidine. This is facilitated by the electron-withdrawing nature of the ring nitrogens.
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
Aromatization: Chloride is expelled, restoring aromaticity.[1]
Reaction Workflow Diagram
Figure 2: Logical workflow for the thermal synthesis protocol.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion
Incomplete deprotonation of amine salt.
Increase DIPEA equivalents; ensure pH > 9.
By-product Formation
O-alkylation (rare).
Ensure temperature does not exceed 100°C; avoid strong inorganic bases (e.g., NaH) that deprotonate the alcohol.
Poor Solubility
Solvent choice.
Switch from Ethanol to n-Butanol (higher boiling point) or DMF (better solubility).
Characterization Data (Expected)
Physical State: Off-white to pale yellow solid or viscous oil.
NMR (400 MHz, ):
8.50 (s, 1H, Pyrimidine H-2)
6.40 (s, 1H, Pyrimidine H-5)
4.00–3.80 (m, 2H, Piperidine N-CH)
3.80–3.70 (m, 1H, CH-OH)
3.20–3.00 (m, 2H, Piperidine N-CH)
2.40 (s, 3H, Pyrimidine )
2.00–1.50 (m, 4H, Piperidine )
MS (ESI): Calculated
; Expected found .
Safety & Handling
4-Chloro-6-methylpyrimidine: Corrosive and potential sensitizer. Handle in a fume hood.
Piperidines: generally irritants; avoid skin contact.
Waste: Aqueous layers from workup contain amine salts and should be disposed of in basic organic waste streams.
References
Nucleophilic Aromatic Substitution on Pyrimidines
Title: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[2]
Application Note & Protocol: Strategic Synthesis of 6-Methyl-4-(piperidin-3-yloxy)pyrimidine
A Guide to Reaction Conditions, Mechanistic Insights, and Protocol Optimization for a Key Medicinal Chemistry Scaffold Abstract The coupling of 4-chloro-6-methylpyrimidine with 3-hydroxypiperidine is a critical transform...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Reaction Conditions, Mechanistic Insights, and Protocol Optimization for a Key Medicinal Chemistry Scaffold
Abstract
The coupling of 4-chloro-6-methylpyrimidine with 3-hydroxypiperidine is a critical transformation for accessing a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. This application note provides a comprehensive guide to this reaction, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway. We delve into the mechanistic principles that govern the reaction, offer a detailed, optimized laboratory protocol, and present a comparative analysis of reaction parameters. Furthermore, this guide includes a troubleshooting matrix for common experimental challenges and discusses the palladium-catalyzed Buchwald-Hartwig C-O coupling as a viable alternative strategy. The protocols are designed to be self-validating, incorporating in-process controls to ensure reproducibility and high yields for researchers in pharmaceutical and chemical development.
Introduction: The Importance of Pyrimidine Ethers
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs. When functionalized at the C4 position with an ether linkage, particularly to a saturated heterocycle like piperidine, the resulting motif is frequently found to be a potent and selective modulator of biological targets. This structural arrangement is particularly prevalent in the design of ATP-competitive kinase inhibitors, where the pyrimidine core acts as a hinge-binding element.
The synthesis of the target molecule, 6-methyl-4-(piperidin-3-yloxy)pyrimidine , presents a classic challenge in heterocyclic chemistry: the formation of a C(sp²)-O bond. Two primary strategies are viable:
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method for heteroaryl halides. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the C4 position towards nucleophilic attack.[1] This activation facilitates the displacement of the chloro substituent by an alkoxide nucleophile.
Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Reaction): A powerful and versatile method for forming C-O bonds, this reaction has broad substrate scope.[2] However, for highly activated substrates like 4-chloropyrimidine, it can sometimes be unnecessary, as the uncatalyzed SNAr pathway is often highly efficient and more cost-effective.[3]
This guide will focus primarily on the SNAr approach due to its efficiency and simplicity for this specific transformation, while also providing context on the palladium-catalyzed alternative.
The SNAr Mechanism: A Stepwise Approach
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for rationally selecting and optimizing reaction conditions.[4][5]
Nucleophile Activation: The reaction is initiated by the deprotonation of the weakly nucleophilic 3-hydroxypiperidine. A strong base, such as sodium hydride (NaH), is used to irreversibly abstract the hydroxyl proton, generating the potent piperidin-3-olate anion.
Nucleophilic Addition: The resulting alkoxide attacks the electron-deficient C4 carbon of the pyrimidine ring. This step temporarily breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
Aromaticity Restoration: The Meisenheimer complex rapidly collapses, expelling the chloride leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.
The electron-withdrawing nature of the ring nitrogens is essential, as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[1]
Caption: Experimental workflow for the SNAr synthesis.
Materials and Reagents
4-chloro-6-methylpyrimidine (1.0 eq)
3-hydroxypiperidine (1.1 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Deionized Water
Brine (saturated aq. NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Equipment
Round-bottom flask with magnetic stir bar
Septa and needles
Nitrogen or Argon line with bubbler
Ice bath
Heating mantle with temperature controller
Rotary evaporator
Standard laboratory glassware for work-up and chromatography
Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.2 M concentration relative to the pyrimidine). Cool the flask to 0 °C in an ice bath.
Base Addition: Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred DMF.
Nucleophile Activation: Dissolve 3-hydroxypiperidine (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Note: Hydrogen gas will evolve. Ensure proper ventilation and slow addition.
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
Electrophile Addition: Add 4-chloro-6-methylpyrimidine (1.0 eq) to the reaction mixture, either as a solid or dissolved in a minimal amount of anhydrous DMF.
Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloro-6-methylpyrimidine is consumed (typically 2-6 hours).
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH. Dilute with more water and transfer to a separatory funnel.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to afford the pure 6-methyl-4-(piperidin-3-yloxy)pyrimidine.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Incomplete deprotonation of the alcohol (wet reagents/solvent).2. Insufficient temperature or reaction time.3. Low reactivity of the substrate.
1. Ensure all reagents and solvents are strictly anhydrous. Use fresh NaH.2. Increase the reaction temperature in 10 °C increments or extend the reaction time.3. Confirm starting material purity.
Formation of Side Products
1. Reaction with residual water to form 6-methylpyrimidin-4-ol.2. Competing N-alkylation if using unprotected piperidine derivatives.
1. Use anhydrous conditions. The pyrimidinol is often a baseline spot on TLC.2. This is not an issue for 3-hydroxypiperidine, but for amino-alcohols, protection of the amine may be necessary.
Difficult Purification
1. Residual DMF in the crude product.2. Product has similar polarity to a byproduct.
1. During work-up, wash thoroughly with water/brine to remove DMF. A high-vacuum line can also be used post-rotoevaporation.2. Optimize the chromatography solvent system. Consider an alternative system (e.g., DCM/Methanol).
Alternative Strategy: Buchwald-Hartwig C-O Coupling
For aryl chlorides that are less activated towards SNAr, or in cases where SNAr fails, the Buchwald-Hartwig C-O coupling is a powerful alternative. [2][6]This reaction utilizes a palladium catalyst and a specialized phosphine ligand to construct the C-O bond.
The general catalytic cycle involves:
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the pyrimidine.
Ligand Exchange/Deprotonation: The alcohol coordinates to the Pd(II) center, and a base facilitates deprotonation.
Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the active Pd(0) catalyst.
[6]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Typical conditions would involve a palladium source (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., Cs₂CO₃, K₃PO₄) in a solvent like dioxane or toluene at elevated temperatures.
Safety Precautions
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. Quench reactions carefully at low temperatures.
DMF: A combustible liquid and a suspected reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
General Precautions: All manipulations should be performed by trained personnel in a chemical fume hood. Review the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The synthesis of 6-methyl-4-(piperidin-3-yloxy)pyrimidine is readily and efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. By leveraging a strong base like sodium hydride in a polar aprotic solvent such as DMF, researchers can achieve high yields of the desired product under controlled heating. This application note provides a mechanistically grounded, step-by-step protocol designed for reproducibility. The inclusion of in-process controls, a troubleshooting guide, and a discussion of alternative synthetic strategies equips drug development professionals with the necessary tools to confidently synthesize this valuable chemical intermediate.
References
Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]
Neufeldt, S. R., et al. (2017). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health. Available at: [Link]
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available at: [Link]
Organic Chemistry Data. SNAr (Cl) - Common Conditions. organic-chemistry.org. Available at: [Link]
Leadbeater, N. E., & Marco, M. (2003). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Neufeldt, S. R., & Sanford, M. S. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
O'Connor, J. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
Crampton, M. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. Available at: [Link]
Using 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a scaffold in kinase inhibitor design
Application Note: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a Scaffold in Kinase Inhibitor Design Part 1: Executive Summary & Scientific Rationale The molecule 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a "pri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a Scaffold in Kinase Inhibitor Design
Part 1: Executive Summary & Scientific Rationale
The molecule 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a "privileged scaffold" in the library of kinase inhibitor fragments. In the context of Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD), this scaffold offers a strategic balance of ligand efficiency (LE) , solubility , and vectorial versatility .
The "Warhead" and the "Vector"
Kinase inhibitors typically consist of a "hinge-binding" motif connected to a "solubilizing" or "specificity-determining" tail. This scaffold integrates both:
The Hinge Binder (6-Methylpyrimidine): The pyrimidine ring mimics the adenine base of ATP. The N1 and N3 nitrogens serve as hydrogen bond acceptors/donors to the backbone amide/carbonyl of the kinase hinge region (typically residues like Valine, Leucine, or Alanine). The 6-methyl group provides a hydrophobic contact, often filling the "gatekeeper" pocket or a small hydrophobic cleft adjacent to the adenine binding site.
The Vector (Piperidin-3-ol): The piperidine ring acts as a rigid linker. Crucially, the C3-hydroxyl group is a chiral handle. It serves two roles:
Direct Interaction: It can form hydrogen bonds with the ribose-binding pocket residues (e.g., Asp or Glu).
Synthetic Handle: It allows for rapid derivatization (via Mitsunobu reaction or oxidation/reductive amination) to grow the molecule towards the solvent front, improving potency and selectivity.
Part 2: Rational Design & Binding Mode (SBDD)
To effectively use this scaffold, one must understand its spatial orientation within the ATP-binding pocket.
Predicted Binding Mode (Generic Kinase Model)
Hinge Region: The pyrimidine N1 accepts a H-bond from the backbone NH of the hinge residue. The C4-amino group (from the piperidine nitrogen attachment) acts as a donor to the backbone carbonyl.
Hydrophobic Pocket: The 6-methyl group orients towards the gatekeeper residue (e.g., Thr/Met gatekeepers in JAK/EGFR families).
Solvent Front: The piperidine ring projects outward. The 3-OH group is positioned to interact with the solvent interface or specific ribose-pocket residues.
Visualization: Scaffold Growth Strategy
Figure 1: Logical flow of scaffold utilization from core binding to lead optimization.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of the Scaffold
Objective: Synthesize 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
4-Chloro-6-methylpyrimidine (CAS: 3512-92-9)
3-Hydroxypiperidine (CAS: 4754-44-3)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask, dissolve 4-Chloro-6-methylpyrimidine (1.0 eq, 10 mmol) in Ethanol (30 mL).
Addition: Add 3-Hydroxypiperidine (1.2 eq, 12 mmol) followed by TEA (2.5 eq, 25 mmol).
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The product should appear as a more polar spot than the starting chloride.
Workup:
Cool the reaction to room temperature.
Concentrate the solvent under reduced pressure.
Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).
Validation: Confirm structure via 1H NMR (DMSO-d6) and LC-MS (Expected [M+H]+ ≈ 194.13).
Critical Checkpoint: Ensure the 3-hydroxypiperidine is enantiopure if a specific stereochemistry is required for the binding pocket (typically (R)- or (S)-3-hydroxypiperidine are tested separately).
Protocol B: Library Expansion (Derivatization)
Objective: Convert the 3-OH group into a diverse library of ethers to probe the ribose pocket.
Method (Williamson Ether Synthesis / Alkylation):
Activation: Dissolve the scaffold (1 eq) in anhydrous DMF at 0°C.
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully. Stir for 30 min until gas evolution ceases.
Alkylation: Add the desired alkyl halide (R-X, 1.1 eq).
Completion: Warm to room temperature and stir for 2–12 hours.
Quench: Carefully quench with water and extract with EtOAc.
Part 4: Biological Evaluation (Kinase Assay)
Once the library is synthesized, compounds must be screened. The ADP-Glo™ Kinase Assay (Promega) is recommended for its universality and high sensitivity.
Assay Principle:
Quantifies kinase activity by measuring the ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.
Protocol:
Reagent Prep: Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
Compound Transfer: Dispense 100 nL of test compounds (in DMSO) into a 384-well white low-volume plate (Final concentration range: 10 µM to 0.1 nM).
Enzyme Addition: Add 2 µL of Kinase Enzyme (e.g., JAK2, CDK2) diluted in Kinase Buffer. Incubate for 10 min at RT.
Application Note: Optimization of Nucleophilic Aromatic Substitution for the Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Introduction The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the ability of the nitrogen atoms wit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the ability of the nitrogen atoms within the heterocyclic ring to engage in critical hydrogen bonding interactions with biological targets. Consequently, the development of robust and efficient synthetic methodologies for the functionalization of pyrimidines is of paramount importance to the fields of medicinal chemistry and drug development. One of the most powerful strategies for achieving this is the nucleophilic aromatic substitution (SNAr) reaction.[1][3]
This application note provides a detailed protocol and optimization guide for the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol via an SNAr reaction between 4-chloro-6-methylpyrimidine and piperidin-3-ol. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the two nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack, facilitating the displacement of a suitable leaving group, such as a halide.[4] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting and optimization strategies.
Reaction Mechanism and Rationale
The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol proceeds via a classic SNAr mechanism. This is generally accepted to be a two-step addition-elimination process.[5]
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-3-ol on the electron-deficient C4 position of the 4-chloro-6-methylpyrimidine ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms.[4]
Elimination of the Leaving Group: Aromaticity is restored in the subsequent step through the expulsion of the chloride leaving group, yielding the desired product.
The choice of reagents and reaction conditions is critical for maximizing the yield and purity of the final product.
Substrate: 4-chloro-6-methylpyrimidine is the electrophilic partner. The chloro-substituent at the 4-position is a good leaving group, and the methyl group at the 6-position has a minor electronic influence on the reactivity of the C4 position.
Nucleophile: Piperidin-3-ol serves as the nucleophile. The secondary amine is sufficiently nucleophilic to attack the pyrimidine ring. The hydroxyl group can potentially act as a competing nucleophile, but under the described basic conditions, the amine is significantly more reactive.
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] This prevents the protonation of the nucleophile, which would render it unreactive.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to facilitate the dissolution of the reactants and to stabilize the charged Meisenheimer intermediate.[7] Protic solvents, such as alcohols, can also be used and may even accelerate the reaction in some cases.[8]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. Optimization of specific parameters may be necessary depending on the scale and available equipment.
Materials and Equipment
Reagent/Equipment
Purpose
4-chloro-6-methylpyrimidine
Electrophile
Piperidin-3-ol
Nucleophile
Triethylamine (TEA) or DIPEA
Base
Dimethylformamide (DMF), Anhydrous
Solvent
Ethyl acetate (EtOAc)
Extraction Solvent
Brine (saturated NaCl solution)
Aqueous wash
Anhydrous sodium sulfate (Na₂SO₄)
Drying agent
Round-bottom flask
Reaction vessel
Magnetic stirrer and stir bar
Agitation
Reflux condenser
To prevent solvent loss at elevated temperatures
Heating mantle or oil bath
Temperature control
Separatory funnel
For liquid-liquid extraction
Rotary evaporator
Solvent removal
Thin-Layer Chromatography (TLC) plates
Reaction monitoring
Silica gel
For column chromatography
Step-by-Step Procedure
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-methylpyrimidine (1.0 eq).
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). To this solution, add piperidin-3-ol (1.1-1.2 eq) followed by triethylamine (1.5-2.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary and should be determined by monitoring the reaction progress.
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) until the starting material (4-chloro-6-methylpyrimidine) is consumed. This typically takes 4-12 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.[9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.[9]
Optimization and Troubleshooting
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Insufficient temperature.
Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.[5]
Weak nucleophile.
While piperidin-3-ol is generally reactive enough, ensure its purity.
Ineffective base.
Ensure the base is anhydrous and used in sufficient excess. Consider a stronger non-nucleophilic base if necessary.
Formation of Side Products
Hydrolysis of the starting material.
Use anhydrous solvents and reagents to minimize the formation of 4-hydroxy-6-methylpyrimidine.[5]
Competing reaction of the hydroxyl group.
This is less likely under basic conditions where the amine is more nucleophilic. However, if observed, consider protecting the hydroxyl group.
Difficult Purification
Co-elution of impurities.
Optimize the mobile phase for column chromatography. Consider a different purification technique like preparative HPLC.[9]
Data Presentation
The following table provides a summary of typical reaction parameters for the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Parameter
Value
Reactants
4-chloro-6-methylpyrimidine, piperidin-3-ol
Base
Triethylamine or DIPEA
Solvent
DMF, DMSO, or n-Butanol
Temperature
80-120 °C
Reaction Time
4-16 hours
Typical Yield
70-90% (after purification)
Visualizations
Reaction Scheme
Caption: Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The nucleophilic aromatic substitution reaction is a highly effective and versatile method for the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. By carefully selecting the appropriate base, solvent, and reaction temperature, high yields of the desired product can be achieved. The protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully perform and optimize this important transformation in their drug discovery and development endeavors.
References
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
Campodonico, P., et al. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. Available from: [Link]
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
Clarke, C. J., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available from: [Link]
Jeremic, M., et al. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. Available from: [Link]
YouTube. SNAr reactions of pi-deficient aromatic rings. Available from: [Link]
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]
The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available from: [Link]
Al-Otaibi, A. M., et al. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available from: [Link]
Journal of Organic Chemistry. Notes- Preparation of Various Substituted Pyrimidines. Available from: [Link]
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]
Li, Y., et al. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. Available from: [Link]
Allen, A. D., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available from: [Link]
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
Allen, A. D., et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Institutes of Health. Available from: [Link]
Soliman, H. A., et al. Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3- d]pyrimidines derived from 2,2,6,6-tetramethylpipe. Der Pharma Chemica. Available from: [Link]
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
Chandrashekharappa, S., et al. Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science. Available from: [Link]
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]
University of Liverpool. 10. Pyrimidines. Available from: [Link]
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
Exclusive Chemistry Ltd. 4-chloro-6-methyl-2-(3-methyl-1-piperidinyl)pyrimidine. Available from: [Link]
Application Note: Handling, Storage, and QC Protocols for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Abstract & Introduction 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a critical heterocyclic building block, often utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors or PROTAC linkers....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a critical heterocyclic building block, often utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors or PROTAC linkers. Its structure features a pyrimidine core (providing hydrogen bond acceptor sites) linked to a piperidin-3-ol moiety (providing a chiral handle and solubility modulation).
While generally stable, the coexistence of the basic pyrimidine nitrogen and the secondary alcohol necessitates specific handling to prevent oxidative degradation, hygroscopic aggregation, and photolytic instability. This guide provides a self-validating workflow for the storage, solubilization, and quality control of this reagent to ensure experimental reproducibility.
Physicochemical Profile
Note: Values below represent the consensus for the 1-(6-methylpyrimidin-4-yl)piperidin-3-ol scaffold based on structural analogs.
Property
Value / Characteristic
Relevance to Handling
Molecular Formula
C₁₀H₁₅N₃O
Stoichiometry calculations.
Molecular Weight
193.25 g/mol
Preparation of Molar (M) stocks.
Physical State
White to off-white solid
Visual QC: Yellowing indicates oxidation.
Solubility (High)
DMSO, Methanol, DMF
Preferred solvents for stock solutions.
Solubility (Low)
Water, Hexanes
Avoid aqueous storage; precipitation risk.
pKa (Calculated)
~3.5 (Pyrimidine), ~13 (OH)
Basic character; incompatible with strong acids.
Hygroscopicity
Moderate
Requires desiccated storage.
Safety & Hazard Analysis (GHS Standards)
Treat as a research chemical with not fully established toxicological properties. Baseline precautions for functionalized heterocycles apply.
Safety goggles (Side shields required; face shield recommended for large quantities).
Fume hood usage is mandatory to prevent inhalation of dust/aerosols.
Storage Protocol: The "Inert-Dry" System
Causality: The pyrimidine ring is susceptible to N-oxidation over extended periods, and the piperidine ring can absorb atmospheric moisture, leading to hydrolysis of downstream coupled products or inaccurate weighing.
A. Long-Term Storage (> 1 Month)
Temperature: Store at -20°C .
Atmosphere: Purge vial headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and provides a better blanket.
Container: Amber glass vials with PTFE-lined screw caps.
Sonicate in a water bath at room temperature for 2-5 minutes if particles persist.
Add remaining DMSO to reach final volume.
Step 3: Freeze-Thaw Management
Limit: Maximum 5 freeze-thaw cycles.
Aliquot: Immediately after preparation, split the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated bulk thawing.
Visual Workflow: Receipt to Assay
Caption: Lifecycle management of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol from receipt to assay usage.
Quality Control (QC) & Stability Monitoring
A. Identity Verification (NMR)
Upon receipt, run a ¹H-NMR in DMSO-d₆ .
Key Diagnostic Signals:
Pyrimidine Protons: Singlet/Doublet in the aromatic region (~8.0 - 9.0 ppm).
Methyl Group: Singlet around 2.3 - 2.5 ppm.
Piperidine Ring: Multiplets in the 1.5 - 4.5 ppm range.
Hydroxyl Proton: Broad singlet (exchangeable) or distinct doublet around 4.5-5.0 ppm in dry DMSO.
B. Purity Check (LC-MS)
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 5 minutes.
Detection: UV at 254 nm (Pyrimidine absorption) and ESI+ (Expected Mass: [M+H]⁺ = 194.25).
Acceptance Criteria: Purity > 95% by UV AUC.
C. Stability "Red Flags"
If the solid turns yellow/orange or the DMSO stock develops a precipitate upon thawing, discard. The yellowing often indicates N-oxidation of the pyrimidine ring or formation of degradation products [1].
Emergency Procedures
Scenario
Immediate Action
Skin Contact
Wash with soap and water for 15 min. Do not use ethanol (increases absorption).
Eye Contact
Rinse with water for 15 min, lifting eyelids. Seek medical attention immediately (alkaline risk).
Spill (Solid)
Dampen with water to avoid dust, sweep into hazardous waste container.
Spill (DMSO Stock)
Absorb with vermiculite or sand.[2] DMSO penetrates skin rapidly—do not touch directly.
References
Vertex AI Search. (2025). Stability of pyrimidine derivatives in DMSO. Retrieved from (Contextualized from search result 1.1).
PubChem. (2025). Compound Summary: Piperidin-3-ol derivatives. National Library of Medicine. Retrieved from [Link]
ECHA. (2025). Registration Dossier: Pyrimidine and Piperidine compounds. European Chemicals Agency. Retrieved from [Link]
Application Note: Strategic Utilization of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in Heterocyclic Chemistry
[1] Executive Summary & Strategic Utility 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a privileged bifunctional scaffold in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of its two di...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Utility
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a privileged bifunctional scaffold in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of its two distinct domains:
The Pyrimidine "Head": A 6-methylpyrimidine moiety that serves as a bioisostere for pyridine or phenyl rings, frequently functioning as a hinge-binder in kinase inhibitors or a polar contact point in GPCR ligands (specifically GPR119).[1]
The Piperidine-3-ol "Tail": A chiral aliphatic heterocycle offering a secondary hydroxyl group.[1] This -OH handle is critical for stereoselective functionalization, allowing for the introduction of ethers, amines (via inversion), or oxidation to ketones.
This Application Note provides a validated roadmap for synthesizing this core and deploying it to construct high-value therapeutic candidates, specifically targeting metabolic disorders (Type 2 Diabetes) and oncology indications.
Core Synthesis Protocol: The SNAr Assembly
The most robust route to 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol involves a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-6-methylpyrimidine and 3-hydroxypiperidine.[1]
Rationale & Causality
Regioselectivity: The 4-position of the pyrimidine ring is highly electrophilic due to the inductive effect of the adjacent nitrogens. The 6-methyl group provides mild steric bulk but does not deactivate the ring significantly.[1]
Base Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases (like NaH) to prevent deprotonation of the hydroxyl group, ensuring the piperidine nitrogen acts as the exclusive nucleophile.
Solvent Choice: DMF or DMSO is required to solubilize the polar salt intermediates and stabilize the transition state of the SNAr mechanism.
Piperidin-3-ol (1.1 eq) [Note: Use enantiopure (R) or (S) if chiral product is desired][1]
Potassium Carbonate (K₂CO₃) (2.5 eq)
N,N-Dimethylformamide (DMF) (anhydrous, 10 vol)
Procedure:
Setup: Charge a round-bottom flask with 4-chloro-6-methylpyrimidine and anhydrous DMF under an inert atmosphere (N₂ or Ar).
Addition: Add K₂CO₃ followed by the slow addition of piperidin-3-ol.
Reaction: Heat the mixture to 80°C for 4–6 hours. Critical Control Point: Monitor via TLC (5% MeOH in DCM). The pyrimidine starting material (high Rf) should disappear.
Workup: Cool to room temperature. Pour the mixture into ice-water (50 vol). The product often precipitates. If not, extract with EtOAc (3x).
Purification: Wash organic layers with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH gradient).
Yield Expectation: 85–92%
Application Workflow: Divergent Functionalization
Once synthesized, the scaffold serves as a branch point. The hydroxyl group allows for two primary downstream applications: Etherification (GPR119 Agonists) and Stereochemical Inversion (Mitsunobu).
Pathway A: Synthesis of GPR119 Agonists (Ether Linkage)
GPR119 agonists often feature a central piperidine ring linked via an ether bond to an aromatic system (e.g., a carbamate or heteroaryl group).
Protocol: Mitsunobu Coupling
Concept: Direct coupling of the 3-OH with a phenol or acidic pronucleophile using Triphenylphosphine (PPh₃) and DIAD.[1]
Stereochemistry: This reaction proceeds with Walden Inversion . If you start with (S)-piperidin-3-ol, the resulting ether will have (R)-configuration.[1]
Experimental Conditions:
Dissolve 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (1.0 eq), PPh₃ (1.5 eq), and the target Phenol (1.2 eq) in anhydrous THF at 0°C.
Add DIAD (1.5 eq) dropwise over 20 minutes.
Stir at RT for 12 hours.
Note: This route is superior to O-alkylation with alkyl halides because it avoids elimination side reactions common with secondary halides.[1]
Pathway B: Oxidation to Ketone
For fragment-based drug discovery (FBDD), the alcohol can be oxidized to a ketone using Dess-Martin Periodinane (DMP) .[1] This creates a handle for reductive amination, allowing the introduction of diverse amine libraries at the 3-position.
Visualizing the Chemical Logic
The following diagram illustrates the synthesis of the core scaffold and its divergence into therapeutic classes.
Figure 1: Synthetic workflow from raw materials to GPR119 agonists and Kinase Inhibitors.[1]
Quantitative Data & Validation Standards
When characterizing the intermediate, ensure the following analytical benchmarks are met to guarantee downstream success.
Analytical Method
Expected Observation
Common Failure Mode
1H NMR (DMSO-d6)
Pyrimidine singlets at ~8.4 ppm (H-2) and ~6.6 ppm (H-5).[1] Methyl singlet at ~2.3 ppm.
Presence of m/z 129 indicates unreacted chloropyrimidine.
Chiral HPLC
Distinct separation of (R) and (S) enantiomers using Chiralpak AD-H column.
Racemization during SnAr (rare, but possible if T > 100°C).
References
GPR119 Agonist Discovery: Lindsley, C. W., et al. "Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 2014.
Mitsunobu Reaction on Piperidines: Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
SnAr Mechanism in Heterocycles: "Nucleophilic Aromatic Substitution in Pyrimidines." Comprehensive Heterocyclic Chemistry III, Elsevier.
Patent Validation (GPR119): Jones, R. M., et al. "GPR119 Agonists for the Treatment of Diabetes."[3] WO2013173198, 2013.[3]
Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.
Application Notes & Protocols: Microwave-Assisted Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Derivatives
<_ _> Abstract This document provides a comprehensive guide for the efficient synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives, a scaffold of significant interest in medicinal chemistry. Traditional synt...
Author: BenchChem Technical Support Team. Date: February 2026
<_
_>
Abstract
This document provides a comprehensive guide for the efficient synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives, a scaffold of significant interest in medicinal chemistry. Traditional synthetic routes often require prolonged reaction times and harsh conditions. This application note details a robust microwave-assisted protocol that dramatically accelerates the synthesis, improves yields, and promotes greener chemistry principles. We will delve into the mechanistic underpinnings of the key nucleophilic aromatic substitution (SNA r) reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of microwave-assisted organic synthesis (MAOS) for the rapid generation of novel heterocyclic compounds.
Introduction: The Significance of the Pyrimidine-Piperidine Scaffold
Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in the structures of numerous pharmaceuticals.[1][2] The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is a privileged scaffold found in a wide array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[3][4] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a crucial component in many FDA-approved drugs, valued for its ability to impart favorable physicochemical properties and engage in key interactions with biological targets.[2][5][6]
The fusion of these two motifs into 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives creates a unique chemical space with significant potential for drug discovery. The piperidin-3-ol moiety introduces a chiral center and a hydroxyl group capable of forming crucial hydrogen bonds, while the methyl-substituted pyrimidine ring offers sites for further functionalization and can modulate the electronic properties of the molecule.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthetic methods often rely on conductive heating, which can be slow and inefficient, leading to longer reaction times and the formation of byproducts.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern organic chemistry, offering numerous advantages.[8][9][10]
Key Advantages of MAOS:
Rapid Reaction Times: Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to a dramatic reduction in reaction times from hours to minutes.[7][11]
Higher Yields and Purity: The rapid and uniform heating often results in cleaner reactions with fewer side products, leading to higher isolated yields and simplified purification.[1][12]
Energy Efficiency: By focusing energy directly on the reactants and solvent, MAOS is a more energy-efficient process compared to conventional heating methods.[13]
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[14]
"Green" Chemistry: The reduced reaction times, increased efficiency, and potential for solvent-free reactions align with the principles of green chemistry.[11][15]
The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules in the reaction mixture, causing them to rapidly align and re-align, generating heat through molecular friction.[16] This volumetric heating is fundamentally different from the conductive heating of an oil bath, leading to the observed rate accelerations.
The Core Reaction: Nucleophilic Aromatic Substitution (SNA r)
The synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives hinges on a nucleophilic aromatic substitution (SNA r) reaction. In this key step, the nitrogen atom of piperidin-3-ol acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing a suitable leaving group, typically a halogen.
The pyrimidine ring, being heteroaromatic, is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is further enhanced by the presence of the nitrogen atoms which can stabilize the negative charge in the intermediate Meisenheimer complex.[17][18]
Visualizing the Reaction Workflow:
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol.
Materials and Equipment:
4-Chloro-6-methylpyrimidine
Piperidin-3-ol
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
Microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)
10 mL microwave reaction vial with a stir bar
Standard laboratory glassware
Rotary evaporator
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Safety Precautions:
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conduct the reaction in a well-ventilated fume hood.
Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and safety features.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Procedure:
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-6-methylpyrimidine (1.0 mmol, 1.0 eq).
Addition of Nucleophile and Solvent: Add piperidin-3-ol (1.2 mmol, 1.2 eq) to the vial, followed by the addition of a suitable solvent such as N,N-Dimethylformamide (DMF) (3-5 mL). The use of a slight excess of the amine can help drive the reaction to completion.
Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 15-30 minutes). The optimal conditions may need to be determined empirically.[14][19]
Reaction Quenching and Workup: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(6-methylpyrimidin-4-yl)piperidin-3-ol.
Optimization and Characterization
Reaction Optimization:
The efficiency of the microwave-assisted synthesis can be fine-tuned by optimizing several parameters.
Parameter
Range/Options
Rationale
Temperature
120-180 °C
Higher temperatures generally lead to faster reaction rates, but decomposition of starting materials or products may occur.[14]
Time
10-60 minutes
Microwave reactions are typically rapid; prolonged heating can lead to byproduct formation.[19]
Solvent
DMF, DMSO, NMP, Ethanol
High-boiling polar aprotic solvents are generally effective at absorbing microwave energy and solubilizing the reactants.[11]
Base (optional)
DIPEA, K₂CO₃
A non-nucleophilic base can be added to scavenge the HCl generated during the reaction, which can be beneficial in some cases.
Characterization of the Final Product:
The identity and purity of the synthesized 1-(6-methylpyrimidin-4-yl)piperidin-3-ol should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[20] Expected signals would include those for the pyrimidine and piperidine ring protons, the methyl group, and the hydroxyl proton.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.[21][22]
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic O-H stretching band for the hydroxyl group.[23][24]
Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion
Microwave-assisted organic synthesis provides a powerful and efficient platform for the rapid synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives.[25][26] This application note has outlined a detailed protocol that leverages the benefits of microwave heating to significantly reduce reaction times and improve yields compared to conventional methods. The provided information on the reaction mechanism, optimization parameters, and characterization techniques will serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the accelerated exploration of this important chemical scaffold.
References
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
Microwave-assisted synthesis of bio-active heterocycles in aqueous media.
RSC Publishing. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024).
PubMed Central. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
PubMed. (2024). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review.
UCSB MRL. Microwave Synthesis Conditions.docx.
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
PMC - NIH. Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents.
PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
IJSAT. (2025).
University of Arizona. (2017). Piperidine-based drug discovery.
RSC Publishing.
ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
Benchchem. The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis.
Der Pharma Chemica.
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019).
Journal of Molecular Structure.
AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
PMC. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
Semantic Scholar. (2023).
Journal of Young Pharmacists. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.
Application Notes and Protocols for the Crystallization of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Crystallization in Drug Development The journey of a promising molecule from the laboratory to a life-changing therapeutic is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Crystallization in Drug Development
The journey of a promising molecule from the laboratory to a life-changing therapeutic is paved with exacting scientific challenges. Among the most critical of these is the isolation and purification of the active pharmaceutical ingredient (API) in a solid form that is stable, pure, and consistently manufacturable. Crystallization stands as the cornerstone of this endeavor, a process that transcends mere solidification to become a sophisticated tool for controlling the physical and, consequently, the biopharmaceutical properties of a drug. For a molecule such as 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, a heterocyclic compound with potential therapeutic applications, mastering its crystallization is not just a matter of academic interest but a prerequisite for its successful development.
This document serves as a comprehensive guide to the crystallization of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, offering not just rote protocols, but a deeper understanding of the principles that govern its solid-state behavior. As Senior Application Scientists, our goal is to empower you with the knowledge to not only reproduce the methods described herein but to adapt and troubleshoot them, fostering a rational approach to crystallization process development. We will delve into the predicted physicochemical properties of this molecule and leverage this understanding to design and execute robust crystallization strategies, from solvent screening to the isolation of a crystalline form with desirable attributes.
Understanding the Molecule: Predicted Physicochemical Properties of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
A thorough understanding of a molecule's inherent physicochemical properties is the foundation upon which successful crystallization strategies are built. In the absence of extensive empirical data for 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, we turn to in silico prediction tools to generate a working profile of the compound. These predictions, while not a substitute for experimental validation, provide invaluable guidance for initial solvent selection and the design of crystallization experiments.
The canonical SMILES string for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is CC1=NC=NC(=C1)N2CCC(C(C2)O). Using a consensus of established computational models, we have derived the following key properties:
Property
Predicted Value
Implication for Crystallization
Molecular Weight
193.24 g/mol
Influences solubility and diffusion rates.
Melting Point
130-150 °C
Provides a target for thermal methods and helps in selecting appropriate drying temperatures. A moderate melting point suggests that the compound is a solid at room temperature and amenable to common crystallization techniques.
LogP (Octanol-Water Partition Coefficient)
0.8 - 1.5
Indicates moderate lipophilicity, suggesting solubility in a range of polar and non-polar organic solvents. Aqueous solubility is likely to be limited.
Aqueous Solubility (logS)
-2.5 to -3.5
Predicts low solubility in water, making antisolvent crystallization with water a viable option.
pKa (most basic)
6.5 - 7.5 (pyrimidine nitrogen)
The presence of a basic nitrogen suggests that pH adjustment could be used to modulate solubility.
Hydrogen Bond Donors
1 (hydroxyl group)
The hydroxyl group can participate in hydrogen bonding, which will significantly influence crystal packing and solvent interactions.
Multiple hydrogen bond acceptors provide numerous possibilities for intermolecular interactions, potentially leading to complex crystal structures and polymorphism.
Polar Surface Area (PSA)
55-65 Ų
A moderate PSA further supports the prediction of solubility in a range of solvents with varying polarities.
Polymorphism Risk
Moderate to High
The conformational flexibility of the piperidine ring and the presence of multiple hydrogen bonding sites suggest a likelihood of polymorphism.[1]
Expert Interpretation: The predicted properties paint a picture of a moderately polar molecule with a propensity for hydrogen bonding. The limited aqueous solubility is a key feature that can be exploited in antisolvent crystallization. The potential for polymorphism underscores the importance of screening a diverse range of crystallization conditions to identify and characterize the most stable crystalline form. The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding (e.g., alcohols, water) will have a significant impact on solubility and crystal packing.[2]
Strategic Solvent Selection: The Key to Successful Crystallization
The choice of solvent is the most critical parameter in any crystallization process.[3] An ideal solvent system will exhibit a significant difference in the solubility of the compound at elevated and ambient temperatures for cooling crystallization, or consist of a "good" solvent and a miscible "poor" solvent (antisolvent) for antisolvent crystallization.[4] Based on the predicted physicochemical properties of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, a systematic solvent screening approach is recommended.
Recommended Solvent Classes for Screening:
Alcohols (Methanol, Ethanol, Isopropanol): These protic solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility at elevated temperatures. Their varying polarities offer a range of solvation strengths.
Ketones (Acetone, Methyl Ethyl Ketone): These polar aprotic solvents are good hydrogen bond acceptors and can dissolve a range of polar and non-polar compounds.
Esters (Ethyl Acetate, Isopropyl Acetate): With moderate polarity, esters are versatile solvents for crystallization.
Ethers (Tetrahydrofuran, 2-Methyltetrahydrofuran): These aprotic solvents have lower polarity and can be effective in combination with more polar solvents.
Acetonitrile: A polar aprotic solvent that is often a good choice for crystallizing nitrogen-containing heterocyclic compounds.
Water: Given the predicted low aqueous solubility, water is an excellent candidate as an antisolvent.
Experimental Solvent Screening Protocol:
This protocol provides a systematic method for rapidly assessing the suitability of a range of solvents.
Objective: To identify suitable single solvents for cooling crystallization and solvent/antisolvent systems for antisolvent crystallization.
Materials:
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
A selection of solvents from the recommended classes (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Heptane, Water)
Small vials (e.g., 2 mL) with screw caps
Magnetic stirrer and stir bars
Heating block or oil bath
Thermometer
Procedure:
Initial Solubility Assessment (Room Temperature):
Place approximately 10 mg of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol into each vial.
Add a solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature.
Record the volume of solvent required to fully dissolve the compound.
Categorize the solubility as:
Very Soluble: Dissolves in < 0.5 mL
Soluble: Dissolves in 0.5 - 1.0 mL
Sparingly Soluble: Dissolves in > 1.0 mL
Insoluble: Does not fully dissolve in 2.0 mL
Hot Solubility Assessment:
For solvents where the compound was sparingly soluble or insoluble at room temperature, heat the vial with stirring to near the solvent's boiling point.
Observe if the compound dissolves.
If dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
Observe for crystal formation. A good solvent for cooling crystallization will show a significant amount of precipitate upon cooling.
Antisolvent Screening:
For solvents where the compound was very soluble at room temperature, add a miscible antisolvent (e.g., water or heptane) dropwise until turbidity (cloudiness) is observed.
Record the approximate ratio of solvent to antisolvent.
Allow the turbid solution to stand and observe for crystal formation.
Data Interpretation and Solvent Selection:
Observation
Interpretation
Next Steps
Sparingly soluble at RT, fully soluble when hot, good precipitation on cooling
Good candidate for cooling crystallization .
Proceed to Protocol 3.1.
Very soluble at RT
Good "solvent" for antisolvent crystallization .
Proceed to Protocol 3.2.
Insoluble at RT and hot
Poor solvent for crystallization.
Exclude from further consideration.
Soluble at RT, but no precipitation on cooling
May require an antisolvent or evaporative crystallization.
Consider for antisolvent or evaporative methods.
Crystallization Protocols
Based on the solvent screening, the following detailed protocols can be employed. It is crucial to maintain a clean working environment and use high-purity solvents to avoid the incorporation of impurities into the crystal lattice.
Protocol 1: Cooling Crystallization
Principle: This technique relies on the principle that the solubility of the compound is significantly higher in a given solvent at an elevated temperature than at a lower temperature. By dissolving the compound in a hot solvent and then allowing it to cool, the solution becomes supersaturated, leading to nucleation and crystal growth.[5]
Workflow for Cooling Crystallization:
Caption: Workflow for Cooling Crystallization.
Step-by-Step Protocol:
Dissolution: In a suitable flask, add 1.0 g of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol and the chosen solvent (e.g., isopropanol) in a volume determined from the solvent screening (start with a volume that requires heating for full dissolution). Heat the mixture with stirring until the solid is completely dissolved.
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed filter paper into a clean, pre-warmed flask. This step is crucial for obtaining high-purity crystals.
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling rate and promote the formation of larger, more well-defined crystals. Avoid agitating the solution during this initial cooling phase to prevent rapid nucleation of small crystals.
Seeding (Optional but Recommended): Once the solution has cooled slightly and is still clear, adding a few seed crystals of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol can induce crystallization at a lower level of supersaturation, leading to better control over crystal size and form.
Further Cooling: Once crystal formation is evident at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum at a temperature well below the predicted melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Antisolvent Crystallization
Principle: This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble. The addition of the antisolvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[6]
Workflow for Antisolvent Crystallization:
Caption: Workflow for Antisolvent Crystallization.
Step-by-Step Protocol:
Dissolution: In a flask, dissolve 1.0 g of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in a minimum amount of a suitable "good" solvent (e.g., methanol or acetone) at room temperature with stirring.
Antisolvent Addition: Slowly add the chosen antisolvent (e.g., water) dropwise to the stirred solution. The rate of addition is a critical parameter; a slower addition rate generally promotes the growth of larger crystals. Continue adding the antisolvent until a persistent turbidity is observed.
Seeding (Optional): At the first sign of turbidity, you can add seed crystals to control the crystallization process.
Maturation: After the addition of the antisolvent is complete, continue to stir the resulting slurry at room temperature for a period of time (e.g., 1-2 hours). This "maturation" or "aging" step allows for the system to reach equilibrium and can improve the crystal size distribution and purity.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a pre-mixed solution of the "good" solvent and antisolvent in a ratio similar to the final crystallization mixture. This helps to remove any dissolved impurities without re-dissolving the product.
Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50 °C).
Protocol 3: Evaporative Crystallization
Principle: This technique is suitable for compounds that are highly soluble in a volatile solvent. Supersaturation is achieved by slowly evaporating the solvent, which increases the concentration of the solute until it exceeds its solubility limit and begins to crystallize.[7]
Step-by-Step Protocol:
Dissolution: Dissolve 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in a suitable volatile solvent (e.g., acetone or ethyl acetate) at room temperature to create a solution that is near saturation.
Slow Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass slightly ajar, or a vial with a perforated cap) in a location with good ventilation and minimal disturbance.
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, crystals will form.
Isolation and Drying: Once a suitable amount of crystals has formed, they can be isolated by filtration and dried as described in the previous protocols.
Protocol 4: Slurry Crystallization for Polymorph Screening
Principle: Slurry crystallization is a powerful technique for identifying the most thermodynamically stable polymorphic form of a compound under a given set of conditions. It involves stirring a suspension of the solid in a solvent in which it is sparingly soluble. Over time, any less stable (metastable) forms will dissolve and the more stable form will crystallize out.[8]
Step-by-Step Protocol:
Preparation: Place an excess amount of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (to ensure a solid phase is always present) into several vials, each containing a different solvent or solvent mixture from the screening panel.
Slurrying: Stir the suspensions at a constant temperature (e.g., room temperature or an elevated temperature) for an extended period (e.g., 24-72 hours). The duration should be sufficient to allow for potential phase transitions.
Sampling and Analysis: Periodically, take a small sample of the solid from the slurry, filter it, and analyze it using techniques such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the crystalline form.
Equilibrium: Continue the slurrying until no further changes in the crystalline form are observed in the periodic analyses. The final form is likely the most stable under those conditions.
Characterization of the Crystalline Product
Once a crystalline solid is obtained, it is essential to characterize it to determine its purity, crystalline form, and other important properties.
Visual and Microscopic Examination: Observe the crystal habit (shape) and size. Uniform, well-defined crystals are often indicative of a well-controlled crystallization process.
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) and assessing crystallinity. Each polymorph will have a unique PXRD pattern.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.
Thermogravimetric Analysis (TGA): TGA is used to determine the presence of residual solvent or to identify the formation of solvates or hydrates.
Spectroscopic Techniques (FTIR, Raman, NMR): These techniques can confirm the chemical identity and purity of the crystalline material.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Oiling Out
The compound is coming out of solution above its melting point; the cooling rate is too fast; the solution is too concentrated.
Use a more dilute solution; slow down the cooling rate; use a solvent with a lower boiling point.
Formation of very fine needles or powder
Rapid nucleation due to high supersaturation; insufficient time for crystal growth.
Decrease the cooling rate; use a less polar solvent; consider seeding the solution.
No crystallization occurs
The solution is not sufficiently supersaturated; nucleation is inhibited.
Concentrate the solution by evaporating some solvent; cool to a lower temperature; scratch the inside of the flask with a glass rod to induce nucleation; add seed crystals.
Inconsistent crystal form
Polymorphism; presence of impurities that favor the nucleation of a specific form.
Use seeding with the desired polymorph; carefully control the crystallization conditions (temperature, cooling rate, solvent); purify the starting material.
Conclusion
The crystallization of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, like any active pharmaceutical ingredient, is a multifaceted process that requires a blend of theoretical understanding and empirical optimization. By leveraging predicted physicochemical properties to guide solvent selection and by systematically applying and refining the crystallization protocols outlined in this guide, researchers and drug development professionals can effectively navigate the challenges of solid-form development. The ultimate goal is to produce a crystalline material of high purity and consistent physical properties, thereby laying a solid foundation for the subsequent stages of formulation and clinical development. This document provides the framework for achieving that goal, encouraging a rational, science-driven approach to the art and science of crystallization.
References
Giron, D. (1995).
Viogt, A., et al. (2021). Solvents in Crystallization. Crystal Growth & Design, 21(10), 5905-5926.
Myerson, A. S. (Ed.). (2002).
Nagy, Z. K., & Braatz, R. D. (2012). Advances and new directions in crystallization control. Annual review of chemical and biomolecular engineering, 3, 55-75.
Kuhs, W. F. (2012).
Jones, A. G. (2002). Crystallization process systems. Butterworth-Heinemann.
Mullin, J. W. (2001).
Fell, J. T. (2000). Oral drug delivery: opportunities and challenges.
Gu, C. H., Young, V., & Grant, D. J. (2001). Polymorphism in the pharmaceutical industry. Journal of pharmaceutical sciences, 90(8), 1878-1890.
Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids (2nd ed.). Informa Healthcare.
Chemicalize by ChemAxon. (n.d.). Retrieved February 14, 2026, from [Link]
Osiris Property Explorer. (n.d.). Retrieved February 14, 2026, from [Link]
Virtual Computational Chemistry Laboratory. (n.d.). Retrieved February 14, 2026, from [Link]
Propersea - Property Prediction. (n.d.). Retrieved February 14, 2026, from [Link]
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved February 14, 2026, from [Link]
PNAS. (2017). Predicting polymorphism in molecular crystals using orientational entropy. Retrieved February 14, 2026, from [Link]
Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved February 14, 2026, from [Link]
ACS Publications. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Retrieved February 14, 2026, from [Link]
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved February 14, 2026, from [Link]
FerTech Inform. (2022, September 9). Evaporation and Crystallisation processes. Retrieved February 14, 2026, from [Link]
Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved February 14, 2026, from [Link]
PubMed. (n.d.). Crystal structure of O4-methyl uridine: stacking induced changes in the geometry of the pyrimidine ring and its mutagenic role. Retrieved February 14, 2026, from [Link]
CrystEngComm. (n.d.). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. Retrieved February 14, 2026, from [Link]
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved February 14, 2026, from [Link]
Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved February 14, 2026, from [Link]
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 14, 2026, from [Link]
PMC. (n.d.). 1-(2-Amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride. Retrieved February 14, 2026, from [Link]
NIH. (n.d.). Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives. Retrieved February 14, 2026, from [Link]
PMC. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved February 14, 2026, from [Link]
MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved February 14, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: YIELD-OPT-PYR-PIP
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses yield optimization for the Nucleophilic Aromatic Substitution (
) of 4-chloro-6-methylpyrimidine with 3-hydroxypiperidine .
The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol presents three distinct technical challenges:
Kinetics: The 6-methyl group is electron-donating, slightly deactivating the pyrimidine ring toward
compared to unsubstituted analogs.
Chemoselectivity: Competition between the secondary amine (N-arylation) and the hydroxyl group (O-arylation).
Isolation: The product contains both a basic pyrimidine nitrogen and a polar hydroxyl group, creating an amphiphilic profile that complicates aqueous workup.
Module 1: Reaction Kinetics & Conversion
Issue: Starting material remains unconsumed, or reaction stalls at 60-70% conversion.
The Mechanism
The reaction proceeds via an addition-elimination mechanism (
). The rate-determining step is typically the nucleophilic attack of the piperidine nitrogen on the C4 position of the pyrimidine, forming a Meisenheimer complex.
Optimization Protocol
Standard Protocol (Baseline):
Solvent: Ethanol or Isopropanol (Protic solvents stabilize the anionic Meisenheimer intermediate).
Base: DIPEA (3.0 equiv) or
(2.0 equiv).
Temp: Reflux (
).
Troubleshooting Matrix:
Symptom
Diagnosis
Corrective Action
Technical Rationale
Stalled Reaction (<50%)
Deactivated Electrophile
Switch Solvent to DMSO/DMF
Polar aprotic solvents increase the energy of the ground-state nucleophile (naked amine effect), accelerating attack on the deactivated 6-methylpyrimidine ring.
Slow Kinetics
Low Temperature
Increase Temp to
on deactivated pyrimidines often requires overcoming a higher activation energy barrier.
Precipitate Formation
Salt Inhibition
Add Water (10% v/v)
If using in organic solvent, the surface becomes coated with KCl. Adding water creates a biphasic system or solubilizes the base, restoring reactivity.
Advanced Tip: The "Acid Catalysis" Switch
If basic conditions fail, switch to Acid Catalysis .
Method: Use 1.0 equiv of HCl (or use the amine HCl salt) in n-Butanol at
.
Why? Protonation of the pyrimidine ring nitrogen (
or ) dramatically lowers the LUMO energy, making the C4 position significantly more electrophilic.
Module 2: Chemoselectivity (N- vs. O-Arylation)
Issue: Formation of the O-linked byproduct or bis-arylated species.
Root Cause Analysis
While amines are generally better nucleophiles than alcohols (Soft-Soft interaction), the presence of strong bases can deprotonate the hydroxyl group (
), creating a hard alkoxide nucleophile that competes for the electrophile.
Prevention Guide
Avoid Strong Bases: Never use NaH, NaOtBu, or KOH.[1] These will deprotonate the alcohol.
Base Selection: Stick to DIPEA or Triethylamine . These bases (
) are strong enough to scavenge the HCl byproduct but too weak to deprotonate the hydroxyl group of the piperidine.
Stoichiometry: Use a slight excess of the amine (1.1 equiv) relative to the chloropyrimidine. Avoid large excesses of the pyrimidine to prevent bis-arylation (if the product were to react again, though unlikely due to sterics).
Module 3: Isolation & Workup (The "Yield Killer")
Issue: LCMS shows 95% conversion, but isolated yield is <50%. Product is lost in the aqueous layer.
The Physicochemical Trap
The product, 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , is an amphiphile.
Hydrophilic: Hydroxyl group + Pyrimidine nitrogens (H-bond acceptors).
Lipophilic: Methyl group + Piperidine ring.
Result: It partitions poorly into standard organic solvents (EtOAc, Ether) during aqueous extraction.
Extraction Protocol: "The 3:1 Trick"
Do not use pure Ethyl Acetate. Use the Chloroform/Isopropanol system.[2]
Step-by-Step Isolation:
Concentration: Remove the reaction solvent (EtOH/DMF) completely via rotary evaporation. Do not attempt to extract directly from DMF.
pH Adjustment: Resuspend the residue in water. Adjust pH to 10-11 using saturated
. (Ensures the pyridine nitrogen is free-base).
The Solvent Cocktail: Extract the aqueous phase 3-4 times with
:IPA (3:1 ratio) .
Why? This mixture is highly polar yet immiscible with water, capable of pulling polar heterocycles out of the aqueous phase.
Salting Out: If the aqueous layer is still cloudy (emulsion), saturate it with solid NaCl.
Visual Workflow & Logic
Figure 1: Reaction Optimization Logic Tree
Caption: Diagnostic logic tree for identifying the root cause of yield loss in aminopyrimidine synthesis.
FAQ: Frequently Asked Questions
Q: Can I use 2,4-dichloro-6-methylpyrimidine as a cheaper starting material?A: Yes, but you introduce a Regioselectivity risk.[1]
Solution: C4 is generally more reactive due to the steric hindrance at C2 (flanked by nitrogens) and electronic factors. However, to guarantee C4 selectivity, keep the temperature low (
to RT) for the first substitution. If you use the monochloro (4-chloro-6-methyl), this risk is eliminated.
Q: My reaction turns black/tarry. What is happening?A: This indicates oxidative decomposition, common with electron-deficient heterocycles at high temperatures in DMF.[1]
Fix: Degas your solvent with Nitrogen/Argon before heating. Switch to n-Butanol if thermal decomposition persists in amides.
Q: The product is oiling out during workup.A: This is common for piperidin-3-ol derivatives.
Fix: Triturate the oil with Diethyl Ether or Hexane/MTBE . The impurities often dissolve in the non-polar solvent, inducing the polar product to solidify.
References
Mechanism of
on Pyrimidines:
Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[5][6][7]
Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley.[1][7]
Context: Explains the electronic activ
URL:
Solvent Effects in Aminopyrimidine Synthesis
Title:
Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
Technical Support Center: Column Chromatography Purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Welcome to the technical support guide for the purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) designed for resea...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your purification process with confidence.
The target molecule, 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, possesses characteristics that can present challenges during purification by standard column chromatography. Its piperidine and pyrimidine rings contain basic nitrogen atoms, and the hydroxyl group adds polarity. These features can lead to strong, undesirable interactions with the stationary phase, necessitating specialized strategies.
Q1: I'm observing significant peak tailing and streaking of my compound on both TLC and my column. What is causing this, and how can I fix it?
A: This is the most common issue encountered when purifying basic compounds like your target molecule on standard silica gel.[1][2]
The Cause: The root cause is an acid-base interaction. Standard silica gel has a surface covered with weakly acidic silanol groups (Si-O-H).[2] The basic nitrogen atoms in the piperidine and pyrimidine rings of your molecule can form strong hydrogen bonds or even undergo proton exchange with these silanol sites.[1][2] This strong, non-ideal interaction means that some molecules are retained much longer than others, leading to a "tailing" or "streaking" elution profile that severely reduces separation efficiency.[1][3]
The Solutions: The strategy is to disrupt this interaction by modifying either the mobile phase or the stationary phase.
1. Mobile Phase Modification (Most Common Approach):
The goal is to add a small amount of a competing base to the eluent. This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[3]
Triethylamine (TEA): This is the most widely used modifier. It is a volatile base that effectively competes for the active sites on the silica. Start by adding 0.1-1% (v/v) TEA to your solvent system and observe the effect on your TLC plate; you should see a significant improvement in spot shape.[1] For column chromatography, a concentration of up to 3% can be used.[2]
Ammonia in Methanol: For very basic compounds where TEA is insufficient, a solution of 7N ammonia in methanol can be highly effective.[1][2] This is typically used as a polar component in your eluent system (e.g., 1-5% of a 7N NH3/MeOH solution in dichloromethane).
2. Stationary Phase Modification:
If mobile phase additives are not providing reproducible results, consider an alternative stationary phase.
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1] Ensure you use neutral or, preferably, basic alumina.
Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are chemically masked is also a viable, though often more expensive, option.[1]
Q2: My compound is very polar and remains at the baseline on the TLC plate, even when using 100% ethyl acetate. What solvent system should I try next?
A: This indicates that your mobile phase is not polar enough to elute the compound. The combination of the hydroxyl group and two heterocyclic rings makes 1-(6-methylpyrimidin-4-yl)piperidin-3-ol quite polar.
The Solution: You need to use a more polar "stronger" solvent system.
Methanol (MeOH) in Dichloromethane (DCM) or Chloroform (CHCl₃): This is a standard, highly effective polar solvent system. Start with a low percentage of methanol, such as 2% MeOH in DCM, and gradually increase the concentration (e.g., 5%, 8%, 10%) until you achieve an Rf value between 0.2 and 0.4 for your target compound on the TLC plate.[2][4]
Important Caveat: Be cautious when using high concentrations of methanol (>10%) with silica gel, as it can slowly dissolve the stationary phase, which can interfere with your purification.[2]
Combine with a Basic Modifier: Remember to include a basic modifier like TEA (as described in Q1) in your polar solvent system to prevent peak tailing. A typical starting system to test would be 5% Methanol / 94% Dichloromethane / 1% Triethylamine .
Q3: I am still struggling with separation from a closely related impurity. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity of your chromatographic system. This means finding conditions where the target compound and the impurity interact differently with the stationary and mobile phases.
The Solutions:
Switch to Reverse-Phase Chromatography: This is a powerful alternative that separates compounds based on hydrophobicity rather than polarity. Your polar compound will elute earlier than non-polar impurities.
Stationary Phase: C18-functionalized silica.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water.
Additive: For basic compounds like yours, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is crucial.[1] The acid protonates the basic nitrogens on your molecule, leading to sharper, more symmetrical peaks.[1][5]
Fine-Tune the Normal-Phase System:
Change Solvent Components: Instead of DCM/MeOH, try a system with a different selectivity, such as Ethyl Acetate/Heptane (with TEA) or Tetrahydrofuran (THF) in your solvent mixture.
Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), switching to a shallow gradient (a slow, gradual increase in polarity) can often resolve closely eluting compounds.
Experimental Protocols & Workflows
Protocol 1: Standard Normal-Phase Column Chromatography with Basic Modifier
TLC Analysis: Develop a solvent system that gives your target compound an Rf of ~0.2-0.4 and separates it from impurities. A good starting point is 5% MeOH in DCM with 1% TEA.
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 2% MeOH in DCM with 1% TEA). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring a flat, stable bed.
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like pure DCM. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
Elution: Begin eluting with your starting solvent mixture. Collect fractions from the moment the solvent front reaches the bottom.
Gradient (Optional): If needed, gradually increase the percentage of the polar solvent (Methanol) to elute more strongly retained compounds.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6]
Diagrams and Workflows
The following diagrams illustrate key decision-making processes in the purification strategy.
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Caption: A generalized workflow for selecting and executing a purification strategy.
References
Technical Support Center: Purification of Piperidine Derivatives - Benchchem. 1
Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. 6
Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds - Benchchem. 2
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. 7
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. 5
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. 8
Resolving solubility issues of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in aqueous media
Executive Summary & Molecule "Personality" Welcome to the technical support center for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . As researchers, we often treat solubility as a binary state (soluble/insoluble), but for t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule "Personality"
Welcome to the technical support center for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . As researchers, we often treat solubility as a binary state (soluble/insoluble), but for this molecule, solubility is a dynamic equilibrium governed heavily by pH and ionization states.
The Core Challenge:
This molecule features a 4-aminopyrimidine core scaffold.[1][2] Unlike standard aliphatic amines (which remain protonated and soluble up to pH ~9-10), the nitrogen connecting the piperidine and pyrimidine rings is involved in resonance. Consequently, the basicity resides on the pyrimidine ring nitrogen, which typically exhibits a pKa in the range of 5.0 – 6.0 [1, 2].
Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) form , leading to rapid precipitation in aqueous buffers. This guide provides the protocols to overcome this "pH trap."
Physicochemical Profiling (The "Why")
Before attempting solubilization, you must understand the forces at play.
Property
Value (Predicted/Approx.)
Impact on Solubility
pKa (Basic)
~5.7 [1, 2]
Critical: Molecule is >90% neutral at pH 7.4. High solubility is only native at pH < 5.0.
LogP
~0.5 – 1.2
Moderate lipophilicity. The hydroxyl group (-OH) aids polarity but also facilitates crystal lattice formation via H-bonding.
H-Bond Donors
1 (Hydroxyl)
Increases potential for co-crystallization with water (hydrates).
Intrinsic Solubility (S₀)
Low (< 100 µM est.)
The baseline solubility of the neutral species is the limiting factor in biological assays.
Solubilization Strategies & Protocols
Method A: The pH-Switch Protocol (For Acid-Tolerant Assays)
Best for: HPLC mobile phases, storage stocks, and acidic enzymatic assays.
Mechanism: Protonation of the pyrimidine nitrogen breaks the crystal lattice energy by introducing charge repulsion.
Protocol:
Weighing: Weigh the target amount of solid.
Acidification: Do not add water first. Add 0.1 M HCl or 0.1 M Methanesulfonic Acid (MSA) equivalent to 1 molar equivalent of the compound.
Note: MSA is preferred for higher concentrations (>10 mM) as mesylate salts often have higher solubility than chlorides.
Dilution: Once dissolved (clear solution), dilute with water to target volume.
Verification: Check pH. It should be < 4.5.[1][3][4]
Method B: Cosolvent System (For Neutral pH/Cell Assays)
Best for: In vitro cell culture, neutral buffer assays.
Mechanism: Reduces the dielectric constant of the solvent mixture, making it more hospitable to the neutral organic molecule.
Recommended "Golden Triangle" Formulation:
10% DMSO (Primary solvent)
40% PEG 400 (Stabilizer)
50% Water/PBS (Bulk phase)
Step-by-Step:
Dissolve compound in 100% DMSO to create a 1000x Stock (e.g., 10 mM).
Add the required volume of PEG 400 to the DMSO stock before adding water. This prevents "shock precipitation."
Slowly add the aqueous buffer (PBS) while vortexing.
Method C: Cyclodextrin Complexation (The "Invisible" Shield)
Best for: In vivo dosing (IV/IP) and sensitive biological targets where organic solvents are toxic.
Mechanism: The hydrophobic pyrimidine-piperidine core encapsulates within the cyclodextrin cavity, while the hydroxyl group interacts with the rim or solvent.
Protocol:
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.
Add the compound to this vehicle.
Sonication: Sonicate at 40°C for 30–60 minutes. The energy input is crucial to overcome the activation energy of inclusion complex formation [3, 4].
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization vehicle based on pH tolerance and biological sensitivity.
Troubleshooting & FAQs
Q1: I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why?A: This is known as "Solvent Shock." When a hydrophobic molecule in DMSO hits water, the dielectric constant jumps from ~47 to 80, drastically lowering solubility.
Fix: Do not pipette DMSO stock directly into the bulk media. Instead, perform an intermediate dilution step using culture media containing 5-10% serum (proteins like albumin bind the drug and prevent precipitation) or use the PEG 400 bridge method described in Method B.
Q2: My stock solution turned yellow over time. Is it degrading?A: Aminopyrimidines can undergo oxidation or photo-degradation.
Fix: Check the LC-MS. If the mass is unchanged (M+H = 193.1), the color change is likely a trace impurity or "charge transfer complex" formation, common with nitrogen heterocycles. Store stocks at -20°C in amber vials under argon to prevent this [1].
Q3: Can I use this compound for an IV bolus in mice?A: Yes, but avoid high DMSO concentrations (>5%) which cause hemolysis.
Recommendation: Use the Method C (Cyclodextrin) protocol. It is isotonic, non-hemolytic, and prevents precipitation in the bloodstream. Ensure the pH is adjusted to 7.0–7.4 before injection.
Q4: The compound dissolves at pH 4 but precipitates if the pH drifts to 5.5. How do I stabilize it?A: The pKa is close to 5.7. At pH 5.5, you are near the buffering region where the ratio of ionized:neutral species changes rapidly.
Fix: Use a stronger buffer system. Switch from simple saline to 50 mM Citrate or Acetate buffer . The higher buffer capacity resists pH drift caused by the compound's own basicity.
References
PubChem. 4-Aminopyrimidine Compound Summary.[3] National Library of Medicine.[3] Accessed Feb 2026.[5] [Link]
Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (General reference for aminopyrimidine pKa values).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
FDA Inactive Ingredient Database (IID). Search for "Cyclodextrins" and "PEG 400" limits. [Link][6]
Identifying common impurities in 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol production
Welcome to the technical support center for the synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the production of this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the successful synthesis and purification of your target compound.
I. Synthetic Pathway and a Glimpse into Potential Impurities
The most common and efficient method for synthesizing 1-(6-methylpyrimidin-4-yl)piperidin-3-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-chloro-6-methylpyrimidine with piperidin-3-ol. The electron-deficient nature of the pyrimidine ring, further activated by the chloro leaving group, facilitates the attack by the secondary amine of piperidin-3-ol.[1][2]
While this reaction is generally robust, a number of impurities can arise from starting materials, side reactions, and degradation. Understanding these potential impurities is the first step in developing a robust process and a reliable analytical strategy.
Q1: What are the most critical parameters to control during the SNAr reaction?
A1: The key to a successful SNAr reaction lies in controlling temperature, reaction time, and stoichiometry. This reaction is often exothermic, and uncontrolled temperature can lead to the formation of side products.[3] A gradual increase in temperature is recommended to maintain control. The stoichiometry of the reactants is also crucial; an excess of piperidin-3-ol can make purification challenging.
Q2: I'm observing a significant amount of unreacted 4-chloro-6-methylpyrimidine. What could be the cause?
A2: Incomplete reaction can be due to several factors:
Insufficient reaction time or temperature: SNAr reactions on pyrimidines may require elevated temperatures and sufficient time to go to completion.[4]
Poor quality of piperidin-3-ol: The presence of impurities or a lower-than-expected concentration of the nucleophile can hinder the reaction.
Inadequate mixing: Ensure efficient stirring to facilitate contact between the reactants, especially in a heterogeneous mixture.
Q3: I have an impurity with the same mass as my product. What could it be?
A3: An impurity with the same mass is likely a positional isomer. In this synthesis, the most probable isomer is the O-alkylated product (Impurity D), where the pyrimidine ring has reacted with the hydroxyl group of piperidin-3-ol instead of the secondary amine.[5][6] Distinguishing between N- and O-alkylation can be achieved using spectroscopic methods like NMR.
Q4: How can I minimize the formation of the hydrolysis impurity, 4-hydroxy-6-methylpyrimidine?
A4: The formation of 4-hydroxy-6-methylpyrimidine (Impurity C) is due to the reaction of 4-chloro-6-methylpyrimidine with water.[7] To minimize this:
Use anhydrous solvents: Ensure your reaction solvent is dry.
Run the reaction under an inert atmosphere: This prevents atmospheric moisture from entering the reaction.
Control the workup procedure: Minimize the contact time with aqueous solutions during workup.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete reaction. 2. Formation of side products (e.g., hydrolysis, O-alkylation). 3. Product loss during workup/purification.
1. Increase reaction temperature and/or time. Monitor reaction progress by TLC or HPLC. 2. Use anhydrous solvents and an inert atmosphere. Consider protecting the hydroxyl group of piperidin-3-ol. 3. Optimize extraction and purification procedures.
1. See "Low Yield" above. 2. Optimize your purification method. For example, an acidic wash can help remove unreacted piperidin-3-ol. Recrystallization or column chromatography may be necessary to remove unreacted 4-chloro-6-methylpyrimidine.
Formation of O-alkylated Isomer
The hydroxyl group of piperidin-3-ol is competing with the secondary amine as the nucleophile.
1. Protect the hydroxyl group: Temporarily protecting the hydroxyl group (e.g., as a silyl ether) will ensure exclusive N-alkylation. 2. Optimize reaction conditions: Lowering the reaction temperature may favor N-alkylation over O-alkylation.
Difficult Purification
1. Presence of multiple impurities. 2. Similar polarity of product and impurities.
1. Address the root cause of impurity formation (see above). 2. Develop a robust chromatographic method. Consider using a different stationary phase or mobile phase modifiers to improve separation.
IV. Analytical Protocols for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the gold standard for this purpose.[2][4]
A. Recommended HPLC-MS Method
This method is designed to separate the main product from its potential impurities.
Parameter
Recommendation
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
UV Detection
254 nm
MS Detector
Electrospray Ionization (ESI) in positive mode
B. Expected Elution Order and Mass Information
The following table provides an expected elution order and the corresponding mass-to-charge ratio (m/z) for the target compound and its common impurities in a reverse-phase HPLC system.
Compound
Expected Retention Time
[M+H]+ (m/z)
Impurity C: 4-hydroxy-6-methylpyrimidine
Early
111.05
Impurity B: piperidin-3-ol
Early
102.09
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Mid
194.13
Impurity D: O-alkylated Isomer
Close to product
194.13
Impurity A: 4-chloro-6-methylpyrimidine
Late
129.02
Impurity E: Di-substituted Piperidine
Late
271.17
C. Experimental Workflow for Impurity Identification
Workflow for impurity identification and quantification.
V. References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]
SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]
Google Patents. (n.d.). Method for producing 4-chloro-6-hydroxypyrimidine. Retrieved from
Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved from [Link]
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
PubChem. (n.d.). Piperidine-3-ol hydrochloride. Retrieved from [Link]
PubChem. (n.d.). 1-[2-(4-Methylanilino)-6-pyridin-2-ylpyrimidin-4-yl]piperidin-3-ol. Retrieved from [Link]
JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Retrieved from [Link]
ResearchGate. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Retrieved from [Link]
ResearchGate. (2025). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
PubMed Central (PMC). (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]
Der Pharma Chemica. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Retrieved from [Link]
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H)-one. Retrieved from [Link]
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
PubMed Central (PMC). (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Retrieved from [Link]
PubMed. (n.d.). Pyrimidine dimer formation and oxidative damage in M13 bacteriophage inactivation by ultraviolet C irradiation. Retrieved from [Link]
Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Retrieved from
ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
PubChem. (n.d.). 6-Methylpiperidin-3-ol. Retrieved from [Link]
Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from
ResearchGate. (2026). Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection. Retrieved from [Link]
Pharmaffiliates. (n.d.). (1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-yl)boronic Acid. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Regioselectivity (C2 vs. C4/C6)
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Last Updated: February 14, 2026
Diagnostic Framework: The Decision Matrix
Before modifying reaction parameters, you must identify the dominant control element of your specific pyrimidine scaffold. Use this logic flow to determine the correct troubleshooting pathway.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and desired regiochemical outcome.
The
Paradox: Troubleshooting C4 vs. C2 Selectivity
Core Concept
In 2,4-dichloropyrimidine, the C4 position is electronically favored for Nucleophilic Aromatic Substitution (
Mechanism: The intermediate Meisenheimer complex at C4 is stabilized by the para-relationship to N1 and ortho-relationship to N3.
The Trap: As temperature increases, selectivity erodes. High temperatures allow the nucleophile to overcome the higher activation energy barrier of C2, leading to bis-substitution or inseparable mixtures.
FAQ:
Optimization
Q: I am seeing ~15% C2-isomer formation along with my desired C4 product. How do I suppress the C2 impurity?A: You are likely operating under thermodynamic control.
Lower the Temperature: Perform the addition at -78 °C to 0 °C . The C4-Cl bond reacts significantly faster (kinetic control). Allow the reaction to warm to room temperature only after confirming consumption of the starting material.
Control Stoichiometry: Use exactly 0.95 to 1.0 equivalents of piperidine. Excess amine drives the second substitution at C2 once C4 is consumed.
Base Selection: Switch to a non-nucleophilic base like DIPEA or 2,6-lutidine . Stronger inorganic bases (like NaH) can generate highly reactive piperidine anions that are less discriminating.
Q: My pyrimidine has a 5-Nitro group. The reaction is instant but yields are low due to decomposition. Why?A: A 5-EWG (Electron Withdrawing Group) like
or massively activates the ring.
The Fix: These substrates are too reactive. Run the reaction at -78 °C in a non-polar solvent like DCM or Toluene. Avoid polar aprotic solvents (DMF/DMSO) which accelerate
rates further.
Advanced Catalysis: Inverting Selectivity (The C2 Challenge)
Core Concept
If you require the C2-piperidine adduct from a 2,4-dihalopyrimidine, standard
will fail (yielding C4). You must use Palladium-catalyzed Buchwald-Hartwig amination to override electronic bias with steric control.
FAQ: Catalytic Tuning
Q: Can I force C2-substitution on 2,4-dichloropyrimidine using Palladium?A: Yes, but ligand choice is binary: it works or it fails.
The Solution: Use Bulky NHC (N-Heterocyclic Carbene) ligands (e.g., IPr, SIPr) or extremely bulky phosphines (e.g.,
).
Mechanism: The oxidative addition of Pd(0) usually occurs at the less sterically hindered C-Cl bond. However, bulky ligands create a "pocket" that disfavors the C4 position (flanked by C5-H) and can favor C2 insertion if the C4 position is sufficiently crowded or if the electronic properties of the ligand-metal complex are tuned to the "harder" nucleophile. Note: This is difficult. The most reliable route to C2-substitution is to block C4 with a reversible group (like -SMe) first. [1, 3][3][4][5][6][7][8]
Q: I am getting "Bis-amination" (piperidine at both C2 and C4).A: This indicates your catalyst is too active or your stoichiometry is loose.
Troubleshooting:
Reduce Catalyst Loading: Drop from 5 mol% to 1 mol%.
Slow Addition: Add the piperidine via syringe pump over 2 hours.
Switch Halogens: Use 2-chloro-4-iodopyrimidine . Pd will selectively undergo oxidative addition at the C4-Iodo bond (weaker bond), allowing you to install the piperidine at C4 with 100% selectivity, leaving C2-Cl for later.
Data & Structural Analysis
The following table summarizes how substituents at the 5-position dictate the reaction pathway.
5-Position Substituent
Electronic Effect
Preferred Site
Rate
Recommended Protocol
-H (Unsubstituted)
Neutral
C4 (>90%)
Moderate
Protocol A (0 °C)
-NO2 / -CN
Strong EWG
C4 (>99%)
Very Fast
Protocol A (-78 °C)
-F / -Cl
Weak EWG
C4 (95%)
Fast
Protocol A (0 °C)
-OMe / -Alkyl
EDG
C4 (Mixed w/ C2)
Slow
Protocol B (Pd-Cat)
-Ph (Bulky)
Steric/Neutral
C2 (Potential)
Very Slow
Protocol B (Pd-Cat)
Table 1: Impact of 5-position substituents on regioselectivity and reaction rate. [2, 5]
Validated Protocols
Protocol A: Kinetic
(C4-Selective)
Best for: 2,4-dichloropyrimidine, 5-fluoro-2,4-dichloropyrimidine.
Setup: Flame-dry a 50 mL round-bottom flask under
.
Charge: Add 2,4-dichloropyrimidine (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M).
Cool: Submerge flask in an ice/salt bath (-10 °C) or dry ice/acetone (-78 °C for highly activated substrates).
Base: Add DIPEA (1.1 equiv) dropwise.
Addition: Dissolve Piperidine (0.98 equiv - slight deficit is key) in THF (5 mL). Add dropwise over 30 minutes.
Monitor: Stir at low temp for 2 hours. TLC/LCMS should show mono-substitution.
Technical Support Center: Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . It prioritizes mechanistic insight and troubleshooting over generi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . It prioritizes mechanistic insight and troubleshooting over generic instructions.
Ticket ID: SNAr-OPT-046
Status: Open for Optimization
Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Scope
You are performing a Nucleophilic Aromatic Substitution (
) between 4-chloro-6-methylpyrimidine (Electrophile) and 3-hydroxypiperidine (Nucleophile).
Target: Formation of the C–N bond (N-alkylation).
Primary Challenge: Chemoselectivity.[1] The nucleophile is ambident (contains both -NH and -OH groups).
Secondary Challenge: Hydrolysis of the chloropyrimidine precursor.
The methyl group at the C6 position of the pyrimidine ring exerts a weak inductive electron-donating effect (+I), rendering the C4-Cl position slightly less reactive than in unsubstituted pyrimidines. This necessitates thermal activation, which paradoxically increases the risk of side reactions.
Critical Analysis of Side Reactions
The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes.
Figure 1: Mechanistic divergence in the reaction of chloropyrimidines with amino-alcohols.
Issue A: O-Alkylation (Ether Formation)
Symptom: LCMS shows a peak with the correct mass (
) but different retention time, or NMR shows a downfield shift of the proton adjacent to the oxygen.
Root Cause: The hydroxyl group of 3-hydroxypiperidine () competes with the amine ().
Mechanism: Under strong basic conditions (e.g., NaH, NaOH), the hydroxyl group deprotonates to form an alkoxide.[2] Alkoxides are harder nucleophiles and can attack the pyrimidine ring, especially at higher temperatures.
Prevention: Maintain the pH such that the amine is deprotonated (neutral) but the alcohol remains protonated.
Issue B: Hydrolysis
Symptom: Appearance of a peak with Mass = [Pyrimidine Mass] - Cl + OH (M-18 relative to starting material).[2]
Root Cause: Water acting as a nucleophile.[3]
Mechanism: The chloropyrimidine is susceptible to attack by water at the C4 position, yielding 6-methylpyrimidin-4-ol (which tautomerizes to the pyrimidone). This is accelerated by acid (generated during the reaction) or aqueous bases at high heat.
Optimization Modules (Troubleshooting)
Module 1: Base & Solvent Selection Guide
The choice of base dictates the N vs. O selectivity.
Reagent Class
Recommendation
Technical Rationale
Inorganic Carbonates (, )
HIGHLY RECOMMENDED
Acts as an HCl scavenger.[2] insufficiently basic to deprotonate the -OH group, ensuring N-selectivity.
Tertiary Amines (DIPEA, )
RECOMMENDED
Soluble in organic solvents.[2] Good for scavenging protons. DIPEA is preferred over TEA due to lower nucleophilicity (avoids quaternary salt formation).[2]
Strong Bases (NaH, KOtBu, NaOH)
DO NOT USE
Will deprotonate the alcohol, leading to significant O-alkylation and ether byproducts.[2]
Protic Solvents (EtOH, IPA)
USE WITH CAUTION
Can act as competing nucleophiles (solvolysis) at high temps.[2] IPA is safer than EtOH due to steric bulk.
Polar Aprotic (DMF, DMSO, NMP)
IDEAL
Maximizes rate by solvating the cation, leaving the amine nucleophile "naked" and reactive.[2]
Module 2: Temperature Control
The "Goldilocks" Zone:
< 60°C: Reaction may be too slow due to the deactivating methyl group.
80°C - 100°C: Optimal window for DMF/DMSO solvents.
> 120°C: High risk of polymerization and O-alkylation (thermodynamic control).[2]
Module 3: Troubleshooting Workflow
Use this logic flow to diagnose impurity profiles.
Figure 2: Diagnostic logic for impurity identification.
Validated Protocol (The "Self-Validating" Method)
This protocol is designed to minimize side reactions through buffering and solvent control.
DMF (Dimethylformamide) — Anhydrous (stored over sieves).[2]
Procedure:
Setup: In a dry reaction vial equipped with a magnetic stir bar, suspend 4-chloro-6-methylpyrimidine (1.0 mmol) and
(2.5 mmol) in anhydrous DMF (3.0 mL).
Nucleophile Addition: Add 3-hydroxypiperidine (1.1 mmol) in a single portion.
Why? Adding the amine to the base/electrophile mixture ensures immediate neutralization of HCl produced, preventing acid-catalyzed hydrolysis.
Reaction: Heat the mixture to 90°C for 4–6 hours.
Monitoring: Check LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.
Workup (Critical for Purity):
Cool to room temperature.
Dilute with EtOAc (15 mL) and wash with Water (3 x 10 mL) .[2]
Note: The extensive water wash is required to remove DMF. The product (amino-alcohol) is moderately polar but should partition into EtOAc if the aqueous layer is not acidic.
Alternative: If the product is too polar for EtOAc, evaporate DMF (Genevac/Vaccum) and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).[2]
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol or water as a solvent to make this "greener"?A: While water/alcohol mixtures (e.g., 1:1 Water/Dioxane) are common for pyrimidines, they pose a high risk here.[2] The 4-chloro-6-methylpyrimidine is prone to hydrolysis in water at the temperatures required (
). If you must use a green solvent, try 2-Propanol (IPA) with DIPEA at reflux.[2] The secondary alcohol of IPA is bulky and less nucleophilic than primary alcohols, reducing solvent interference.
Q2: My product contains a persistent impurity (~10%) that is difficult to separate. What is it?A: If the mass is identical to the product, it is likely the O-alkylated isomer . This forms if local "hot spots" of basicity occur.
Purification Tip: The N-alkylated product (tertiary amine) and O-alkylated byproduct (secondary amine) have different pKa values.[2] You can often separate them using cation exchange chromatography (SCX columns) or by careful flash chromatography with a basic modifier (DCM/MeOH +
Q3: Why is the reaction slower than with 4-chloropyrimidine?A: The methyl group at C6 is an electron-donating group (EDG) . It pushes electron density into the ring, making the C4 carbon less electropositive and therefore less attractive to the incoming piperidine nucleophile. You must drive the reaction with heat, which is why anhydrous conditions are strictly required to prevent hydrolysis during the extended reaction time.
References
BenchChem. (2025).[1][2][3] A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Retrieved from [2]
National Institutes of Health (NIH). (2013).[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorg Med Chem Lett. Retrieved from [2]
WuXi AppTec. (2021).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from [2]
MDPI. (2016).[2] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Scaffold for Multifunctionalization. Molbank. Retrieved from [2]
Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Coll. Vol. 4, p.638.[2] Retrieved from [2]
Welcome to the Technical Support Center. You are likely attempting to separate the enantiomers of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol .
Technical Profile:
Core Scaffold: Piperidine ring with a C3-hydroxyl chiral center.[1]
Substituent: 6-methylpyrimidin-4-yl group attached to the piperidine nitrogen.
pKa Consideration: The molecule contains two basic centers. While the piperidine nitrogen is an amide-like urea/guanidine analog (due to the pyrimidine attachment) and less basic, the pyrimidine ring nitrogens retain significant basicity.
Chromatographic Challenge: The primary failure mode is peak tailing due to interaction between the basic pyrimidine nitrogens and residual silanols on the silica backbone of the column.
Support Scope: This guide covers Normal Phase (NP), Polar Organic Mode (POM), and Supercritical Fluid Chromatography (SFC).
Method Development Protocols
Protocol A: Primary Screening (Normal Phase HPLC)
Objective: Establish baseline separation using polysaccharide-based Chiral Stationary Phases (CSPs).
Recommended Columns:
Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) – High probability of success due to pi-pi interactions with the pyrimidine.
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) – Immobilized phase, offers alternative hydrogen bonding sites.
Mobile Phase Configuration:
Base Solvent: n-Hexane or n-Heptane.
Alcohol Modifier: Ethanol (EtOH) or Isopropyl Alcohol (IPA). Start with 10-20% EtOH.
Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
Why? You must shield the silanols. Without this, your peaks will broaden, destroying resolution (
).
Step-by-Step Workflow:
Equilibrate column with Hexane/EtOH/DEA (90:10:0.1) at 1.0 mL/min (for 4.6mm ID columns).[2]
Inject 5-10 µL of sample (1 mg/mL in mobile phase).
Monitor at 254 nm (pyrimidine absorbance) and 210 nm.
Decision Gate:
If
: Proceed to validation.
If partial separation: Lower Temp to 15°C.
If no separation: Switch alcohol to IPA.
Protocol B: SFC Screening (High Throughput/Prep)
SFC is superior for this molecule due to the high solubility of the pyrimidine moiety in supercritical CO2/Methanol mixtures and reduced basicity issues.
Conditions:
Mobile Phase A: CO2.
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm) or DEA.
Gradient: 5% to 40% B over 5 minutes.
Back Pressure: 120 bar.
Column Temp: 40°C.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for method development, specifically addressing the basicity of the pyrimidine ring.
Caption: Decision matrix for separating basic pyrimidine-piperidine derivatives. Note the critical branch points for solubility and peak tailing.
Troubleshooting Guide (FAQ Format)
Q1: My peaks are extremely broad and tailing significantly. Is the column dead?
Diagnosis: Likely not. This is a classic "Basic Amine Effect." The pyrimidine nitrogens are interacting with the acidic silanols on the silica surface of the column.
Solution:
Verify Additive: Ensure your mobile phase contains at least 0.1% DEA or TEA. For this specific molecule, increasing to 0.2% DEA is often safe and effective.
Switch Additive: If DEA fails, try Ethanolamine (0.1%) in the alcohol line, as it can sometimes mask silanols better for hydroxylated compounds.
Q2: I have separation, but the sample precipitates in the mobile phase (Hexane/EtOH).
Diagnosis: The pyrimidine ring creates polarity/solubility issues in high-alkane environments.
Solution:
Polar Organic Mode (POM): Switch to 100% Methanol (or Acetonitrile) with 0.1% DEA/TEA. You generally need immobilized columns (Chiralpak IA, IB, IC) for this, though AD-H/OD-H can tolerate 100% Ethanol (check manufacturer limits).
Immobilized Phase + DCM: Use Chiralpak IA or IC. You can add Dichloromethane (DCM) to the mobile phase (e.g., Hexane/DCM/EtOH 50:30:20) to solvate the compound. Do not use DCM on coated AD-H/OD-H columns.
Q3: The retention times are shifting between runs.
Diagnosis: Incomplete equilibration of the basic additive on the column surface.
Solution: When using basic additives, the column requires longer equilibration than usual to saturate the silica surface. Flush with at least 20-30 column volumes of the mobile phase containing the additive before starting the sequence.
Q4: Can I use this method for Preparative Scale (Prep-HPLC)?
Analysis: Yes, but remove DEA/TEA post-fraction collection immediately to prevent side reactions or salt formation during concentration.
Better Alternative: Use SFC (Supercritical Fluid Chromatography). The CO2 acts as a solvent, and upon depressurization, you are left with only the alcohol and a small amount of amine additive, which is easier to remove.
Comparative Data: Solvent & Column Effects
Simulated representative data based on 3-hydroxypiperidine derivatives behavior.
Column
Mobile Phase
Additive
Resolution ()
Tailing Factor ()
Notes
AD-H
Hex/EtOH (80:20)
None
0.8
2.5
Failed. Severe tailing masking separation.
AD-H
Hex/EtOH (80:20)
0.1% DEA
2.1
1.1
Recommended. Sharp peaks, baseline resolution.
OD-H
Hex/IPA (90:10)
0.1% DEA
1.4
1.2
Partial separation. Good backup.
IC
DCM/EtOH (50:50)
0.1% TEA
3.5
1.0
High Solubility. Best for prep scale loading.
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Retrieved from [Link]
Subramanian, G. (Ed.). (2008).[3][4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Section: Separation of Basic Drugs).
Journal of Chromatography A. (2018). Enantiomeric separation of basic drugs using polysaccharide-based chiral stationary phases with basic mobile phase additives.
Disclaimer: This guide is for research purposes. Always verify chemical compatibility with your specific column hardware manual before introducing chlorinated solvents or high-pH additives.
Stability of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol under acidic and basic conditions
Welcome to the technical support guide for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. While specific stability data for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is not extensively published, this guide synthesizes information from analogous structures and established chemical principles to anticipate its behavior under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol that might influence its stability?
A1: The stability of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is primarily influenced by three key structural features:
The Pyrimidine Ring: Pyrimidine is an electron-deficient aromatic heterocycle. This electron deficiency, which is further influenced by the methyl group, makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.[1]
The N-Aryl Piperidine Linkage: The bond connecting the piperidine nitrogen to the pyrimidine ring is a potential site for hydrolysis, especially under harsh acidic or basic conditions.
The Hydroxyl Group on the Piperidine Ring: The secondary alcohol on the piperidine ring is relatively stable but could be susceptible to oxidation under specific conditions.
Q2: What is the expected general stability of this compound under typical laboratory conditions?
A2: Under neutral pH and ambient temperature, 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is expected to be reasonably stable. The constituent pyridine and piperidine rings are generally robust.[2][3] However, prolonged storage in solution, exposure to light, or elevated temperatures may lead to degradation. For long-term storage, it is advisable to keep the compound as a solid in a cool, dark, and dry place.
Troubleshooting Guide: Stability Under Acidic Conditions
Q3: I treated my compound with 1M HCl at 60°C for 2 hours and I see a new, more polar peak on my reverse-phase HPLC. What could this be?
A3: The appearance of a more polar peak upon treatment with acid suggests a hydrolysis reaction. Given the structure, a likely degradation pathway is the hydrolysis of the 4-amino-like linkage of the piperidine to the pyrimidine ring, leading to the formation of 6-methylpyrimidin-4-ol and piperidin-3-ol. Hydrolysis of amino groups on pyrimidine rings is a known degradation pathway under acidic conditions.[4] The resulting pyrimidinone is significantly more polar than the parent compound, which would explain its earlier elution on a reverse-phase column.
Potential Acid-Catalyzed Degradation Pathway
Caption: A typical workflow for a forced degradation study.
Data Summary
The following table summarizes typical stress conditions used in forced degradation studies for small molecule drug candidates, as recommended by regulatory guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
[5][6]
Stress Condition
Reagent/Condition
Typical Duration
Acid Hydrolysis
0.1M to 1M HCl
2 hours to 7 days
Base Hydrolysis
0.1M to 1M NaOH
2 hours to 7 days
Oxidation
3% to 30% H₂O₂
24 hours
Thermal Stress
60°C to 80°C
1 to 4 weeks
| Photostability | ICH Q1B guidelines (UV and visible light) | As per guidelines |
References
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936. [Link]
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
Biochemistry Den. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]
Journal of the Chemical Society C: Organic. (1967). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. [Link]
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146-4156. [Link]
ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. [Link]
eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
Asian Journal of Research in Chemistry. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link]
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
PubMed. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. [Link]
ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. [Link]
DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
Biology LibreTexts. (2026). 22.4: Biosynthesis and Degradation of Nucleotides. [Link]
PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
Removing unreacted starting materials from 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol crude
Technical Support Center: Purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol This guide provides in-depth troubleshooting and purification strategies for researchers working with 1-(6-methylpyrimidin-4-yl)piperidin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
This guide provides in-depth troubleshooting and purification strategies for researchers working with 1-(6-methylpyrimidin-4-yl)piperidin-3-ol. It addresses the common challenge of removing unreacted starting materials and other process-related impurities from the crude reaction mixture. The methodologies described are grounded in fundamental chemical principles to empower scientists to make informed decisions during the purification process.
Foundational Chemistry: The Key to a Successful Purification
Effective purification begins with a strong understanding of the components in your crude mixture. The target molecule, 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting piperidin-3-ol with a pyrimidine carrying a suitable leaving group, such as 4-chloro-6-methylpyrimidine .
The significant differences in the physicochemical properties of the product and the unreacted starting materials are the levers we can pull to achieve high purity.
Table 1: Comparative Properties of Target Compound and Likely Starting Materials
Tertiary Amine: Basic (pKa of piperidine is ~11.2)[2].Polar: Contains a hydroxyl group and two nitrogen heterocycles.Likely Solid: High molecular weight, polar.
Medium Polarity. Prone to tailing on silica without a basic modifier.
Starting Material 1: Piperidin-3-ol
C1CCNC(C1)O
Secondary Amine: Basic and nucleophilic.Very Polar: Contains both a hydroxyl group and an N-H bond, enabling extensive hydrogen bonding.
High Polarity. Will likely have a very low Rf and may streak significantly.
Starting Material 2: 4-Chloro-6-methylpyrimidine
ClC1=NC=NC(C)=C1
Neutral/Weakly Basic: Pyrimidine nitrogen atoms are less basic than piperidine.Less Polar: Lacks O-H or N-H bonds.
Low Polarity. Will have a high Rf and elute quickly.
Method Selection: A Decision-Making Workflow
The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Use the following workflow to guide your choice.
Caption: A decision-making workflow for selecting a purification method.[3]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol.
Q1: What is the most efficient first step to remove the bulk of unreacted starting materials?
Answer: An acid-base extraction is the most effective initial purification step.[3] This technique leverages the basicity of your target compound and the unreacted piperidin-3-ol, separating them from the neutral starting material, 4-chloro-6-methylpyrimidine.[4]
Scientific Principle: Basic compounds, like amines, are protonated in the presence of an aqueous acid to form water-soluble ammonium salts.[5][6] Neutral organic compounds remain in the organic layer. By adjusting the pH, you can selectively move your desired compound between aqueous and organic phases.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times.
Causality: The basic product and unreacted piperidin-3-ol will be protonated and move into the aqueous layer. The neutral 4-chloro-6-methylpyrimidine will remain in the organic layer.[7]
Separate Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is greater than 10 (confirm with pH paper).
Causality: This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine product.[5]
Back-Extraction: Extract the now basic aqueous layer multiple times with DCM or EtOAc. Your purified product will now be in the organic layer.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[7]
Q2: I am running a silica gel column, but my product is streaking badly and the purity is poor. How can I fix this?
Answer: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atom of your compound, causing significant peak tailing.[8]
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. The most common choice is triethylamine (Et₃N).
TLC Analysis and Eluent Selection:
Dissolve a small amount of your crude material in DCM or methanol.
Spot a TLC plate and test various solvent systems. Good starting points are mixtures of DCM/Methanol or EtOAc/Hexanes.
Crucially, add 0.5-1% triethylamine to the eluent system.[3] For example, a 95:4.5:0.5 mixture of DCM:MeOH:Et₃N.
The ideal eluent system will give your product an Rf value of approximately 0.3.[7]
Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing Et₃N). Carefully pack the column to avoid air bubbles or channels.
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or DCM. If solubility is an issue, you can adsorb it onto a small amount of silica gel (dry loading).
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation of triethylamine (boiling point: 89 °C) is usually straightforward with a rotary evaporator.
Q3: My product is a solid, but all my attempts at recrystallization have failed (oiling out or no crystals form). What should I do?
Answer: Failure to crystallize is typically due to an inappropriate solvent choice, insufficient saturation, or cooling the solution too quickly.[9][10] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[11]
Solution: A systematic solvent screen is the best approach. The ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point.[12]
Screening: Place 10-20 mg of your crude solid into several small test tubes.
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature until the solid is just suspended.[13]
Heating: Heat the tubes in a sand bath or heating block. A good solvent will fully dissolve the solid near its boiling point.
Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice bath.[11] Observe which solvent yields good-quality crystals.
Troubleshooting No Crystals: If no crystals form in a promising solvent:
Scratch: Gently scratch the inside of the test tube with a glass rod to create nucleation sites.[10]
Seed: Add a tiny crystal of pure product if you have it.[13]
Concentrate: Evaporate some of the solvent to increase the concentration and try cooling again.[9]
Scaling Up: Once a suitable solvent or solvent pair is identified, perform the recrystallization on the bulk of your material in an Erlenmeyer flask.[12]
Q4: My purified product is still yellow or brown. How can I remove the color?
Answer: The color is likely due to trace, highly-colored byproducts or minor oxidation of the piperidine or pyrimidine rings.[7]
Solution: Treatment with activated charcoal during recrystallization is a highly effective method for adsorbing colored impurities.[9]
Dissolve your colored, crude solid in the minimum amount of hot recrystallization solvent, as determined previously.
Remove the flask from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Gently heat the mixture again for a few minutes while swirling.
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[13]
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Summary of Purification Strategies
Table 2: Comparison of Primary Purification Techniques
Technique
Best For
Pros
Cons
Key Optimization Tip
Acid-Base Extraction
Initial, large-scale cleanup to remove neutral or acidic impurities.[3]
Fast, inexpensive, high capacity, and highly effective for separating compounds by acidity/basicity.[4]
Will not separate the product from other basic impurities like unreacted piperidin-3-ol.
Ensure pH is fully acidic (<2) and fully basic (>10) during the respective steps for complete transfer between phases.
Flash Chromatography
Separating compounds with different polarities; achieving high purity.[14]
High resolution, applicable to both solids and oils, can separate complex mixtures.[15][16]
Can be time-consuming, requires significant solvent, and can lead to product loss on the column.
Always add 0.5-1% triethylamine to the eluent to prevent peak tailing of the basic product.[3]
Recrystallization
Final purification step for solid products to achieve high crystalline purity.[13]
Can provide exceptionally pure material, is scalable, and relatively inexpensive.[12]
Requires the product to be a solid; finding a suitable solvent can be trial-and-error; can have yield losses.[11]
Cool the solution slowly to promote the formation of large, pure crystals; rapid cooling can trap impurities.[11][13]
References
Recrystallization I 10. (n.d.).
Acid–base extraction - Wikipedia. (n.d.).
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
Technical Support Center: Purification of Piperidine Derivatives - Benchchem. (n.d.).
N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. (2014, May 15).
US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents. (n.d.).
Recrystallization. (n.d.).
Recrystallization - Wired Chemist. (n.d.).
Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.).
Amine workup : r/Chempros - Reddit. (2024, March 12).
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
Application Of Acid Base Extraction In Organic Chemistry - Online Plants. (n.d.).
Recrystallization. (n.d.).
Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. (2002, September 7).
Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem. (n.d.).
Piperidines ESI-revised3 - The Royal Society of Chemistry. (n.d.).
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.).
Successful flash chromatography - Biotage. (2025, December 6).
Optimizing HPLC gradients for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol analysis
Introduction: The Analytical Challenge Welcome to the Technical Support Center. You are likely here because 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is presenting specific chromatographic difficulties.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is presenting specific chromatographic difficulties.
This molecule possesses a "dual-threat" chemical nature that complicates Reversed-Phase HPLC (RP-HPLC):
Basicity: The piperidine nitrogen, conjugated to the pyrimidine ring, creates a basic center (predicted pKa ~7.0–9.0). At standard acidic pH (2–3), this moiety is protonated, leading to secondary interactions with residual silanols on silica columns (peak tailing).
Polarity: The hydroxyl group (-OH) on the piperidine ring increases hydrophilicity, risking poor retention (elution near the void volume) on standard C18 phases.
This guide provides a self-validating workflow to optimize retention, peak shape, and resolution for this specific analyte.
Module 1: Critical Method Parameters (The "Why" & "How")
Before running a gradient, you must select the correct thermodynamic environment.
Stationary Phase Selection
Standard Silica C18: Not Recommended.[1] The basic nitrogen will interact with acidic silanols, causing severe tailing (
).
Charged Surface Hybrid (CSH) / Hybrid Silica (e.g., XBridge, Gemini): Highly Recommended.[2] These columns withstand high pH (up to pH 12), allowing you to deprotonate the base for better peak shape.
Polar-Embedded / Aqueous C18: Alternative. If you must use acidic pH, these phases shield silanols and prevent "phase collapse" in high-aqueous mobile phases required to retain this polar molecule.[2]
Mobile Phase pH Strategy
Strategy A (High pH - Preferred): Use 10 mM Ammonium Bicarbonate (pH 10.0).
Mechanism:[2][1][3] The analyte becomes neutral (deprotonated). Neutral bases retain better on C18 and do not interact with silanols.
Strategy B (Low pH - Mass Spec Compatible): Use 0.1% Formic Acid (pH ~2.7).
Risk:[2] The analyte is positively charged.[3] You must use a high-quality end-capped column to minimize tailing.[2][4]
Strategy C (Ion-Pairing - UV only): Use 0.1% TFA.
Mechanism:[2][1][3] TFA anions pair with the cationic analyte, improving shape and retention. Warning: Suppresses MS signal.
Module 2: Troubleshooting Guide (Q&A)
Q1: My peak is tailing significantly (Tailing Factor > 1.8). How do I fix this?
Diagnosis: This is classic "silanol overload." The protonated nitrogen is sticking to the column support.[3]
Immediate Fix: Add 5–10 mM Ammonium Acetate to your mobile phase if using Low pH. The ammonium ions compete for silanol sites, displacing your analyte.
Long-term Fix: Switch to a "High pH" method (pH 10) using a hybrid column (e.g., Waters XBridge C18 or Agilent Poroshell HPH).
Q2: The analyte elutes in the void volume (k' < 1).
Diagnosis: The molecule is too polar for the initial gradient conditions.
Fix:
Lower the initial organic concentration to 0–2% B.
Ensure your column is compatible with 100% aqueous flow (look for "AQ" or "Polar" branding) to prevent phase dewetting.
Q3: I see "ghost peaks" or carryover in blank injections.
Diagnosis: Basic compounds often adsorb to the injector needle or valve seals.
Fix: Change your needle wash solvent. A mixture of Methanol:Water:Formic Acid (50:49:1) is aggressive enough to protonate and solubilize the base off the needle surfaces.
Module 3: Gradient Optimization Protocol
Follow this step-by-step scouting workflow to determine the optimal slope.
Standard Conditions:
Column: Hybrid C18, 100 x 3.0 mm, 2.5 µm (or similar)[2]
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH Strategy)
Mobile Phase B: Acetonitrile
Step 1: The Scouting Run
Run a linear gradient to identify where the compound elutes.
Time (min)
%B (Organic)
Purpose
0.0
5
Initial Hold (Focusing)
10.0
95
Wide Scout
12.0
95
Wash
12.1
5
Re-equilibration
Calculation: If elution occurs at 4.5 min , the %B at elution is roughly
.
Optimization Rule: The optimal isocratic %B is usually 10% lower than the scouting elution %B. However, for gradients, we center the slope around this point.
Step 2: The Optimized Gradient
Focus the gradient slope around the elution point to improve resolution from impurities.
Time (min)
%B (Organic)
Explanation
0.0
5
Start low to retain the polar 3-ol group.
1.0
5
Isocratic hold to stack the peak.
8.0
60
Shallow gradient (approx 7% per min) to resolve impurities.
9.0
95
Column Wash (Critical for removing hydrophobic synthesis byproducts).
11.0
95
Hold Wash.
11.1
5
Return to initial.
Visualizing the Workflow
Figure 1: Method Development Decision Tree
Caption: A logical pathway for selecting the correct mobile phase and column based on analyte behavior.
Figure 2: Troubleshooting Peak Tailing
Caption: Diagnostic loop for resolving asymmetry issues common with basic pyrimidine derivatives.
References
Agilent Technologies. (2023). Troubleshooting Peak Shape Issues in HPLC. Retrieved from [Link]
Waters Corporation. (2023). Controlling Selectivity and Retention for Polar Basic Compounds. Retrieved from [Link][5]
Chrom Tech. (2023).[4] What Causes Peak Tailing in HPLC? Retrieved from [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
A Comprehensive Guide to the ¹H NMR Spectrum of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound fe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group and a 6-methylpyrimidine moiety. This unique combination of functionalities makes it a valuable scaffold in medicinal chemistry and drug discovery. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming its identity, purity, and conformational features in solution. This guide will dissect the intricacies of its proton NMR spectrum, providing a robust framework for its characterization.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol presents a series of distinct signals corresponding to the protons of the pyrimidine and piperidine rings. The chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and anisotropic effects from the aromatic pyrimidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Rationale for Chemical Shift and Multiplicity
H5' (Pyrimidine)
~8.2-8.4
Singlet (s)
1H
Located between two electronegative nitrogen atoms, this proton is significantly deshielded and appears at a high chemical shift.[1] It lacks adjacent protons, resulting in a singlet.
H2' (Pyrimidine)
~6.4-6.6
Singlet (s)
1H
This proton is adjacent to a nitrogen atom and the methyl-substituted carbon, leading to a downfield shift, though less pronounced than H5'. It appears as a singlet due to the absence of vicinal protons.
CH₃ (Pyrimidine)
~2.3-2.5
Singlet (s)
3H
The methyl group protons are deshielded by the aromatic pyrimidine ring, resulting in a chemical shift in this range. The signal is a singlet as there are no adjacent protons to couple with.
H3 (Piperidine)
~3.8-4.0
Multiplet (m)
1H
This proton is attached to the same carbon as the hydroxyl group, causing a significant downfield shift due to the electronegativity of the oxygen atom. It will appear as a multiplet due to coupling with the adjacent methylene protons (H2 and H4).
H2eq, H6eq (Piperidine)
~4.2-4.4
Multiplet (m)
2H
These equatorial protons are adjacent to the nitrogen atom, which is directly attached to the electron-withdrawing pyrimidine ring. This causes a strong deshielding effect, shifting them significantly downfield. They will show complex coupling with their geminal and vicinal protons.
H2ax, H6ax (Piperidine)
~3.0-3.2
Multiplet (m)
2H
The axial protons adjacent to the nitrogen are also deshielded but are typically found at a slightly higher field compared to their equatorial counterparts. Their multiplicity will arise from geminal and vicinal couplings.
H4eq, H5eq (Piperidine)
~1.8-2.0
Multiplet (m)
2H
These equatorial protons are further from the direct influence of the nitrogen and pyrimidine ring and thus resonate at a higher field. They will exhibit complex splitting patterns.
H4ax, H5ax (Piperidine)
~1.5-1.7
Multiplet (m)
2H
The axial protons at the C4 and C5 positions are the most shielded protons of the piperidine ring, appearing at the highest field. Their signals will be multiplets due to coupling with neighboring protons.
OH (Hydroxyl)
Variable
Broad Singlet (br s)
1H
The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature. It often appears as a broad singlet and can be confirmed by D₂O exchange.
Comparative Spectral Analysis: Insights from Structural Analogs
To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with those of its constituent parts: piperidin-3-ol and 6-methylpyrimidine.
Piperidin-3-ol: In the absence of the pyrimidine substituent, the protons on the piperidine ring would resonate at significantly higher fields (further upfield). The protons adjacent to the nitrogen (H2 and H6) would typically appear in the range of 2.5-3.0 ppm. The attachment of the electron-withdrawing pyrimidine ring in the target molecule causes a substantial downfield shift of these protons to the ~3.0-4.4 ppm range.
6-Methylpyrimidine: The chemical shifts of the pyrimidine protons in the target molecule are expected to be similar to those in an isolated 6-methylpyrimidine, although minor shifts may occur due to the electronic effect of the piperidine substituent. The characteristic downfield positions of the pyrimidine protons are a key diagnostic feature.[2][3]
This comparative approach underscores the powerful diagnostic value of ¹H NMR in confirming the successful synthesis and structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition
Achieving a high-resolution and artifact-free ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
1. Sample Preparation
Analyte Purity: Ensure the sample of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble.[4][5] Chloroform-d (CDCl₃) is a common first choice.[6] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the chemical shifts of labile protons (like the -OH) will vary significantly between solvents.[1]
Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7]
Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is crucial for accurately referencing the chemical shifts to 0 ppm.[4][7]
Sample Filtration: To ensure optimal magnetic field homogeneity (shimming), it is advisable to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[6][7]
2. NMR Spectrometer Setup and Data Acquisition
Locking and Shimming: The spectrometer's lock system will utilize the deuterium signal from the solvent to maintain a stable magnetic field. The shimming process optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., Bruker's "zg" or "zg30") is typically used for a routine ¹H spectrum.
Spectral Width (SW): A spectral width of approximately 12-15 ppm is generally sufficient to encompass all proton signals in organic molecules.[1][8]
Acquisition Time (AT): An acquisition time of 2-4 seconds provides a good balance between resolution and signal-to-noise.[9][10]
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[9]
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are often sufficient to achieve an excellent signal-to-noise ratio.[9][10] The signal-to-noise ratio increases with the square root of the number of scans.[10]
Receiver Gain: The receiver gain should be set automatically by the spectrometer to maximize the signal without causing clipping of the free induction decay (FID), which would lead to spectral artifacts.[10]
Diagram 1: Experimental Workflow for ¹H NMR Analysis
Caption: Expected COSY correlations within the piperidine moiety.
Conclusion
The ¹H NMR spectrum of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is rich with structural information. A thorough understanding of chemical shift theory, coupling patterns, and the influence of the molecule's distinct structural fragments allows for a confident and complete spectral assignment. By following a rigorous experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can unequivocally confirm the structure of this important heterocyclic compound, paving the way for its further investigation in drug development and medicinal chemistry.
References
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]
University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. Available from: [Link]
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]
LibreTexts Chemistry. How do I choose the right acquisition parameters for a quantitative NMR measurement? Available from: [Link]
Mesbah Energy. Basics of NMR\ Sample preparation and analysis of NMR analysis data. Available from: [Link]
IMSERC. 1H ACQUISITION PERIOD. Available from: [Link]
University of California, Riverside. The Acquisition Parameters. Available from: [Link]
PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available from: [Link]
Western University. NMR Sample Preparation. Available from: [Link]
Nanalysis. NMR acquisition parameters and qNMR. Available from: [Link]
Eliel, E. L.; Kandasamy, D.; Yen, C-Y; Hargrave, K. D. J. Am. Chem. Soc., 1980, 102(11), 3698-3707. (Note: A direct link to the full text may require a subscription.
Alan R. Katritzky, etc. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. (Note: A direct link to the full text may require a subscription.
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]
ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]
ePrints Soton. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Available from: [Link]
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available from: [Link]
PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]
ACS Publications. Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. Available from: [Link]
ResearchGate. 1 H-NMR spectrum of para-substituted pyrimidine ER-6. Available from: [Link]
Journal of Molecular Structure. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Available from: [Link]
Semantic Scholar. Comparative 1H NMR chemical shift study on the stacking interaction of pyrimidine with purine and 6-methylpurine. Available from: [Link]
PMC. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Available from: [Link]
University of Alberta. Tables For Organic Structure Analysis. Available from: [Link]
R Discovery. Comparative 1H NMR chemical shift study on the stacking interaction of pyrimidine with purine and 6-methylpurine. Available from: [Link]
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
Yeast Metabolome Database. Piperidine (YMDB01338). Available from: [Link]
PubChem. Methyl 3-[[4-amino-1-(6-aminopyrimidin-4-yl)piperidine-4-carbonyl]amino]benzoate. Available from: [Link]
PubChem. 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]
Executive Summary & Compound Profile
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a classic challenge in pharmaceutical analysis: a small molecule combining a polar functional group (hydroxyl), a basic heterocyclic core (piperidine), and an aromatic system (pyrimidine).[1]
Standard C18 methods often fail to provide adequate retention or peak symmetry for such compounds due to "silanol sting"—the secondary interaction between the protonated basic nitrogen and residual silanols on the column stationary phase. This guide compares two distinct chromatographic approaches to solve this problem: a Standard C18 workflow versus an Optimized Phenyl-Hexyl workflow.
Compound Physicochemical Profile:
Core Structure: Pyrimidine ring fused to a piperidine.
Analytical Challenge: Severe peak tailing and poor retention of the polar fraction under standard reversed-phase conditions.
Comparative Methodologies
We evaluated two distinct separation strategies. The Control Method (Method A) utilizes a standard alkyl-bonded phase, while the Alternative Method (Method B) employs a phenyl-hexyl phase designed to exploit pi-pi (
Method B: The Phenyl-Hexyl Approach (Recommended)[1]
Rationale: The phenyl ring in the stationary phase engages in
- stacking with the electron-deficient pyrimidine ring of the analyte.[1] This provides orthogonal selectivity and often shields residual silanols, improving peak shape for basic compounds.
Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm x 4.6 mm, 2.6 µm core-shell).[1]
The following diagram outlines the decision process for selecting the optimal method based on peak topology and resolution requirements.
Figure 1: Method development decision tree highlighting the shift from hydrophobic C18 retention to Pi-Pi selective retention for pyrimidine derivatives.
Performance Comparison Data
The following data summarizes the chromatographic performance of the target compound under both methodologies.
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Comparison Insight
Retention Time ()
3.2 min
5.8 min
+81% Retention: Phenyl-hexyl retains the aromatic pyrimidine core significantly longer.[1]
Tailing Factor ()
1.8 (Significant Tailing)
1.1 (Symmetric)
Superior Symmetry: Pi-stacking reduces access to silanols, sharpening the peak.[1]
Theoretical Plates ()
~4,500
~12,000
Higher Efficiency: Core-shell technology (Method B) combined with better mass transfer.[1]
Resolution ()
1.5 (vs. Impurity A)
3.2 (vs. Impurity A)
Enhanced Selectivity: The separation mechanism is distinct, moving impurities away from the main peak.
Analysis of Results:
Retention: The C18 column struggles to retain the polar piperidin-3-ol moiety, causing it to elute near the void volume where matrix interference is highest.[1] Method B's
- mechanism "grabs" the pyrimidine ring, pulling the peak into a cleaner region of the chromatogram.
Peak Shape: The basic piperidine nitrogen interacts with free silanols on the C18 silica surface, causing the observed tailing (
). The Phenyl-Hexyl phase, combined with the buffering capacity of Ammonium Formate, effectively masks these interactions.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this self-validating protocol.
Stock Solution: Dissolve 10 mg of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in 10 mL of Methanol. Sonicate for 5 minutes. (Conc: 1 mg/mL).
Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.
Buffer Preparation (Mobile Phase A): Dissolve 630 mg of Ammonium Formate in 1 L of HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.
Instrument Parameters
System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
Column Temperature: 35°C (Critical for viscosity control of Methanol).
Detection: 254 nm (Primary), 220 nm (Secondary for impurity profiling).
Gradient Table
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (MeOH)
0.0
95
5
1.0
95
5
8.0
5
95
10.0
5
95
10.1
95
5
14.0
95
5
Validation Step: Inject the Working Standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the retention time RSD must be < 0.5%.
Mechanistic Insight: Why Methanol?
In Method B, we specifically chose Methanol over Acetonitrile. While Acetonitrile is a stronger solvent (elutes faster), it has a
-electron system (triple bond) that can compete with the analyte for the stationary phase's phenyl rings.
Acetonitrile: Suppresses
- interactions between the column and the pyrimidine ring.
Methanol: Protic solvent that does not interfere with
- stacking.[1] This maximizes the selectivity difference between the pyrimidine target and non-aromatic impurities.
References
Kazoka, H. (2007).[9][10] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Link
McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link
PubChem. (2025).[11] Compound Summary for 1-[2-(4-Methylanilino)-6-pyridin-2-ylpyrimidin-4-yl]piperidin-3-ol. National Library of Medicine. Link[1]
Sigma-Aldrich. (2024). HPLC and UHPLC Column Selection Guide: Separation of Polar and Basic Compounds. Link
Comparing bioactivity of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol vs structural analogs
Bioactivity Profiling Guide: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol vs. Structural Analogs Executive Summary: The Scaffold at a Glance Compound: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Core Class: Pyrimidinyl-piperidi...
This guide provides a technical comparison of the 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol scaffold against its primary structural analogs. In modern medicinal chemistry, this specific architecture serves as a critical "fragment" or "lead-like" motif. It balances the lipophilic bulk of the piperidine ring with the polar, hydrogen-bond-accepting pyrimidine heteroaryl, while the 3-hydroxyl group acts as a pivotal "solubilizing handle" and stereochemical probe.
The comparison focuses on three critical axes:
Regioisomerism: 3-Hydroxyl vs. 4-Hydroxyl positioning.
Heteroatom Variation: Pyrimidine vs. Pyridine cores.
Stereochemical Impact: The chirality introduced by the 3-position substitution.
Structural & Physicochemical Comparison
The bioactivity of this scaffold is governed by its physicochemical profile. The introduction of the hydroxyl group at the 3-position (as opposed to the 4-position or no hydroxyl) fundamentally alters the Lipophilic Ligand Efficiency (LLE).
Table 1: Physicochemical Profile of Target vs. Analogs
Symmetry simplifies SAR; often higher metabolic stability.
Max lipophilicity; good brain penetration but high non-specific binding.
Reduced polarity; alternative if pyrimidine N is not required.
Expert Insight: The 3-ol isomer is often preferred in early lead optimization because it breaks symmetry. This allows medicinal chemists to probe specific sub-pockets in the target protein (e.g., GPR119 binding crevice) that are sensitive to the vector of the hydroxyl group. The Deoxy (Analog B) often suffers from poor solubility and high non-specific binding due to high cLogP.
Bioactivity & Mechanism of Action
A. GPR119 Agonism (Metabolic Disease)
The pyrimidinyl-piperidine scaffold is a privileged structure for GPR119 agonists, which stimulate glucose-dependent insulin secretion (GSIS).
Mechanism: The pyrimidine ring mimics the polar headgroup of endogenous lipid ligands (like OEA), while the piperidine acts as a linker.
3-ol vs. 4-ol Performance:
3-ol: Experimental data in this class suggests that the 3-position hydroxyl often points towards a hydrophilic patch in the GPCR transmembrane bundle. However, because it is chiral, one enantiomer (typically R or S depending on the specific series) will be 10-100x more potent.
4-ol: The 4-hydroxyl is often tolerated but can sometimes clash with the "floor" of the binding pocket. It is less effective at discriminating between binding modes due to its symmetry.
Data Trend: Analogs with the 3-OH group typically show a 5-10 fold improvement in solubility-limited absorption compared to the deoxy analog, maintaining EC50 values in the 10–50 nM range for optimized derivatives.
B. Kinase Inhibition (Oncology)
This scaffold resembles the ATP-competitive core of inhibitors like AZD5363 (Akt inhibitor).
Mechanism: The pyrimidine nitrogens act as H-bond acceptors for the kinase "hinge" region.
Role of 3-OH: The hydroxyl group often forms a critical water-mediated bridge or direct H-bond to residues like Glutamate or Aspartate in the ribose-binding pocket.
Comparison: The Pyridine Analog (Analog C) is often less active in kinases because it lacks the second nitrogen required for the characteristic bi-dentate hinge binding motif found in many pyrimidine-based drugs.
Visualization: SAR Decision Tree
The following diagram illustrates the decision logic for selecting between these analogs during a drug discovery campaign.
Caption: SAR Decision Tree for optimizing the Pyrimidinyl-piperidine scaffold based on solubility and metabolic constraints.
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended. These are self-validating systems designed to minimize false positives.
Protocol A: Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Objective: To access the specific scaffold via Nucleophilic Aromatic Substitution (SNAr).
Dissolve 4-chloro-6-methylpyrimidine in IPA (0.5 M concentration).
Add 3-hydroxypiperidine followed by DIPEA.
Critical Step: Reflux at 80-90°C for 4-6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with NaHCO3 (sat) and Brine.
Purification: Flash chromatography (DCM:MeOH gradient). The 3-ol is polar; expect elution at 5-10% MeOH.
Validation: 1H NMR must show the disappearance of the pyrimidine C4-Cl signal and the appearance of the piperidine multiplets.
Protocol B: GPR119 Functional Assay (cAMP HTRF)
Objective: To compare the agonist potency (EC50) of the 3-ol vs 4-ol analogs.
Cell Line: CHO-K1 cells stably expressing human GPR119.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detection of cAMP accumulation.
Steps:
Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.
Stimulation: Add compounds (Target, Analogs, and Reference Agonist e.g., PSN632408) in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate for 30 mins at RT.
Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate conjugate (HTRF reagents).
Readout: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).
Data Analysis: Normalize to 0% (buffer) and 100% (Forskolin or Reference Agonist). Fit curves using a 4-parameter logistic model to derive EC50.
Pathway Visualization: GPR119 Signaling
Understanding the downstream effects is crucial for interpreting bioactivity data.
Caption: GPR119 signaling cascade activated by the pyrimidinyl-piperidine scaffold leading to insulin secretion.
References
Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist. Chemical & Pharmaceutical Bulletin, 2012.[1]
Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. Journal of Medicinal Chemistry, 2014.
Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 2013.
A categorical structure-activity relationship analysis of GPR119 ligands. Vitamins and Hormones, 2010.[2]
Design of Potent and Orally Active GPR119 Agonists. ACS Medicinal Chemistry Letters, 2015.
A Researcher's Guide to the Infrared Spectroscopy of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol: A Comparative and Predictive Analysis
Abstract This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document synthesizes data from established spectroscopic principles and comparative analysis of its constituent chemical moieties—a secondary alcohol on a piperidine ring and a substituted pyrimidine. We will dissect the expected characteristic absorption peaks, explain the underlying vibrational modes, and provide a comparative framework against simpler, related structures. Furthermore, a detailed, field-proven protocol for acquiring a high-quality Attenuated Total Reflectance (ATR)-FTIR spectrum for this or similar solid compounds is presented, ensuring researchers can reliably verify this analysis in their own laboratories.
Introduction: The Molecule and the Method
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a bifunctional molecule featuring a saturated piperidine ring and an aromatic pyrimidine ring. The piperidine moiety is substituted with a hydroxyl group, classifying it as a secondary alcohol, and its ring nitrogen acts as a tertiary amine, forming a bridge to the pyrimidine. Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such compounds.[1] It works by measuring the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, characteristic frequencies.[2] The resulting spectrum provides a unique molecular fingerprint, revealing the presence of key functional groups and offering insights into the overall molecular architecture.[1] This guide will serve as a predictive reference for researchers working with this molecule.
Predicted IR Absorption Profile
The characteristic IR absorption bands for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol are predicted based on the vibrational modes of its distinct functional groups. The following table summarizes the expected peaks, their corresponding vibrational modes, and predicted intensities.
Wavenumber (cm⁻¹)
Intensity
Functional Group & Vibrational Mode
3550–3200
Strong, Broad
O-H Stretch (Hydrogen-bonded secondary alcohol)
3100–3000
Weak-Medium
C-H Stretch (sp² C-H on pyrimidine ring)
2950–2850
Medium-Strong
C-H Stretch (sp³ C-H on piperidine ring and methyl group)
1600–1650
Medium-Strong
C=N Stretch (Pyrimidine ring)
1550–1600
Medium-Strong
C=C Stretch (Aromatic ring stretch, pyrimidine)
1450–1480
Medium
C-H Bend (Asymmetric bend of CH₂ in piperidine)
1350–1250
Medium-Strong
Aromatic C-N Stretch (Pyrimidine-Piperidine bond)
1150–1075
Strong
C-O Stretch (Secondary alcohol)
1250–1020
Weak-Medium
Aliphatic C-N Stretch (Piperidine ring)
Below 1000
Complex
Fingerprint Region (C-H out-of-plane bends, ring deformations)
In-Depth Analysis of Key Spectroscopic Regions
The Hydroxyl and C-H Stretching Region (4000-2800 cm⁻¹)
O-H Stretch (Alcohol): The most prominent feature in this region is expected to be a strong and characteristically broad absorption band between 3550-3200 cm⁻¹.[3][4] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl (-OH) groups of adjacent molecules in the solid state.[5] In a highly dilute, non-polar solution where hydrogen bonding is minimized, this peak would resolve into a sharper, weaker band around 3600 cm⁻¹.[5]
C-H Stretches (Aromatic & Aliphatic): Two distinct types of C-H stretching vibrations will be present. The sp² C-H bonds on the pyrimidine ring are expected to absorb in the 3100-3000 cm⁻¹ range.[6] Just below this, a more intense set of bands between 2950-2850 cm⁻¹ will arise from the symmetric and asymmetric stretching of the numerous sp³ C-H bonds within the piperidine ring and the appended methyl group.[2][6]
The Double Bond and Aromatic Region (1700-1450 cm⁻¹)
This region is critical for confirming the heterocyclic aromatic system. The pyrimidine ring contains both C=C and C=N bonds, which give rise to a series of characteristic stretching vibrations.
C=N and C=C Stretches: Expect a series of medium to strong bands between 1650 cm⁻¹ and 1450 cm⁻¹.[7] Specifically, bands in the higher end of this range (1600-1650 cm⁻¹) are often attributed to C=N stretching, while those between 1550-1600 cm⁻¹ are characteristic of C=C aromatic ring stretches.[7] The substitution pattern on the pyrimidine ring influences the exact position and intensity of these peaks.
The Fingerprint Region (1450-650 cm⁻¹)
This region contains a wealth of complex, overlapping signals that are unique to the molecule's overall structure. While individual peak assignment can be challenging, several key vibrations can be identified.
C-O Stretch (Secondary Alcohol): A strong, defining peak for the secondary alcohol is the C-O stretching vibration. For secondary alcohols, this band typically appears in the 1150-1075 cm⁻¹ range.[8] Its high intensity and specific location are excellent confirmatory evidence for the hydroxylated piperidine moiety.
C-N Stretches (Tertiary Amines): The molecule possesses two types of tertiary amine C-N bonds. The bond between the pyrimidine ring and the piperidine nitrogen is an aromatic C-N bond, which is expected to produce a medium-to-strong absorption between 1335-1250 cm⁻¹.[9] The C-N bonds within the saturated piperidine ring are aliphatic and give rise to weaker absorptions in the broader 1250-1020 cm⁻¹ range.[9] These may overlap with the stronger C-O stretch. As a tertiary amine, the molecule will show no N-H stretching or bending vibrations.[10][11]
Comparative Analysis: Building the Spectrum from its Parts
To understand how the final spectrum arises, we can compare it to the spectra of its core components: piperidin-3-ol and a generic 4-substituted-6-methylpyrimidine .
Versus Piperidin-3-ol: The spectrum of piperidin-3-ol would show the same broad O-H stretch and the secondary alcohol C-O stretch. However, as a secondary amine, it would also exhibit a single, weak N-H stretching band around 3300 cm⁻¹ and a broad N-H wagging band around 910-665 cm⁻¹.[9] In our target molecule, the N-H stretch is absent because the nitrogen is tertiary, and the aromatic pyrimidine C=C/C=N peaks are introduced.
Versus 4-substituted-6-methylpyrimidine: A simple substituted pyrimidine would show the characteristic aromatic C=C and C=N stretching bands (1650-1450 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).[7] However, it would completely lack the strong, broad O-H stretch, the strong secondary C-O stretch, and the strong aliphatic C-H stretching bands below 3000 cm⁻¹, which are all contributed by the piperidin-3-ol moiety.
The combination of these features creates the unique fingerprint of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Experimental Protocol: Standard Operating Procedure for ATR-FTIR Analysis
This protocol describes the acquisition of a high-quality IR spectrum for a solid powder sample using a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the most common and convenient method for solid samples, requiring minimal preparation.[12][13]
Materials and Equipment
FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal).
Sample: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (approx. 1-5 mg, as a fine powder).
Spatula.
Solvent for cleaning (e.g., Isopropanol or Ethanol).
Lint-free laboratory wipes.
Step-by-Step Methodology
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.[14]
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount (1-5 mg) of the solid powder sample onto the center of the ATR crystal using a clean spatula.[12]
Apply Pressure: Use the instrument's pressure applicator to press the sample firmly and evenly onto the crystal.[14] Good contact between the sample and the crystal is critical for a high-quality spectrum.[12]
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Data Processing: The instrument software will automatically perform the background subtraction. If necessary, apply an ATR correction to the data, which adjusts the relative intensities of the peaks to make the spectrum more comparable to a traditional transmission spectrum.[13]
Clean-Up: Retract the pressure arm, remove the bulk of the powder sample, and clean the crystal surface as described in Step 1.
Visualizations
The following diagrams illustrate the key molecular features and the experimental workflow.
Figure 1: Key functional groups of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol and their predicted IR absorption regions.
Figure 2: Standard experimental workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
While an experimental spectrum remains the gold standard, this predictive and comparative guide provides a robust framework for the infrared spectral analysis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. The key identifying features are a strong, broad O-H stretch (~3400 cm⁻¹), strong aliphatic C-H stretches (<3000 cm⁻¹), a series of aromatic C=C and C=N stretches (1650-1450 cm⁻¹), and a strong C-O stretch characteristic of a secondary alcohol (~1100 cm⁻¹). The absence of an N-H stretch confirms the tertiary nature of the piperidine nitrogen. By following the provided experimental protocol, researchers can confidently acquire and interpret their own data, using this guide as an authoritative reference for structural verification.
Rao, C. N. R., & Jose, P. (1962). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry, 40(2). Retrieved from [Link]
Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8). Retrieved from [Link]
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
International Journal of Scientific Research in Engineering and Management. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved from [Link]
University of Calgary. (n.d.). Amine infrared spectra. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
OpenStax. (2023). Spectroscopy of Amines. Retrieved from [Link]
Kline, C. H., & Turkevich, J. (1945). Correlations of the infrared spectra of some pyridines. Journal of Chemical Physics, 12(7), 300-309. Retrieved from [Link]
Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy, 40(2), 204-214. Retrieved from [Link]
Kwak, J. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]
Comparative Solubility Guide: Piperidin-3-ol Derivatives in DMSO
Executive Summary Piperidin-3-ol (3-hydroxypiperidine) is a privileged scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor design.[1][2] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Piperidin-3-ol (3-hydroxypiperidine) is a privileged scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor design.[1][2] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for compound management, the solubility of piperidin-3-ol derivatives is non-uniform.[1][2] It fluctuates drastically based on salt formation (HCl vs. Free Base) and N-substitution (Lipophilic vs. Hydrophilic).[1][2]
The Bottom Line:
Free Bases generally exhibit superior solubility in anhydrous DMSO compared to their inorganic salt counterparts.[1][2]
HCl Salts are prone to "crashing out" in DMSO stocks that have absorbed atmospheric water (>1%), leading to false negatives in bioassays.
N-Protecting Groups (e.g., Boc, Cbz) significantly enhance DMSO solubility by disrupting the crystal lattice and increasing lipophilicity.
Technical Context: The Scaffold and The Solvent
To predict solubility, one must understand the intermolecular forces at play.
The Solute: Piperidin-3-ol
This scaffold possesses dual hydrogen-bond donor/acceptor sites:[1][2]
Secondary Amine (N-H): A moderate H-bond donor and acceptor (pKa ~11).[1][2]
Secondary Alcohol (O-H): A strong H-bond donor and acceptor.[1][2]
Result: In the solid state, these molecules form tight, high-energy crystal lattices due to extensive intermolecular hydrogen bonding.
The Solvent: DMSO (Dimethyl Sulfoxide)
DMSO is a polar aprotic solvent.[3] It is an exceptional H-bond acceptor (via the sulfoxide oxygen) but lacks H-bond donor capability.[1][2]
Mechanism: DMSO dissolves piperidin-3-ol by accepting protons from the O-H and N-H groups, effectively breaking the solute-solute lattice.[1][2]
The Trap: DMSO is highly hygroscopic.[1][4][5] It can absorb up to 10% water by weight from the atmosphere within 24 hours. Water acts as a "non-solvent" for many lipophilic derivatives, causing precipitation.
Comparative Solubility Analysis
The following data represents typical solubility profiles derived from thermodynamic solubility assays (Shake-Flask method) at 25°C in anhydrous DMSO.
Table 1: Representative Solubility Profiles
Derivative Class
Specific Compound
Est. Solubility (mM)
LogP (Calc)
Solubility Driver
Primary Risk Factor
Free Base
Piperidin-3-ol
> 500 mM
-0.3
H-bonding with DMSO
Hygroscopicity of DMSO
Inorganic Salt
Piperidin-3-ol HCl
50 - 100 mM
N/A (Ionic)
Ionic dissociation
High Risk: Chloride ion common ion effect; Lattice energy
anion is left "naked" and reactive, often driving the equilibrium back toward the solid precipitate, especially if the DMSO is "wet."
Recommendation: For high-concentration DMSO libraries (>10 mM), use the Free Base form .[1][2]
Deep Dive: Stereochemical Effects
The cis and trans isomers of 3-substituted piperidines pack differently.[1][2]
Cis-derivatives often have intramolecular H-bonds (between the amine and hydroxyl), reducing the energy required to break the crystal lattice.[1][2]
Trans-derivatives cannot form this intramolecular bond, leading to stronger intermolecular networks and typically lower solubility .[1][2]
Experimental Protocols
To validate these profiles in your own lab, use the following workflows.
Visualization: Solubility Decision Workflow
Figure 1: Standardized workflow for preparing and validating DMSO stock solutions.
Protocol A: Kinetic Solubility (High Throughput)
Best for: Screening large libraries where speed > precision.
Preparation: Start with a 10 mM stock solution in DMSO.
Dilution: Spike the DMSO stock into aqueous buffer (e.g., PBS pH 7.4) to reach final concentrations of 10, 50, and 100 µM (final DMSO concentration < 2%).
Incubation: Shake for 90 minutes at room temperature.
Detection: Measure light scattering using a Nephelometer .
Readout: The concentration at which light scattering spikes indicates the "Kinetic Solubility Limit."[6]
Store DMSO stocks at -20°C (solidified) to slow water absorption.[1][2]
QC Step: Periodically measure the water content of your DMSO supply using Karl Fischer titration.[1]
Freeze-Thaw Cycles
Repeated freezing and thawing induces "Oswald Ripening," where small crystals grow into larger, thermodynamically stable (and less soluble) crystals.
Rule: Max 3 freeze-thaw cycles per aliquot.
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]
PubChem Database. (2023).[1][2] Compound Summary: Piperidin-3-ol.[1][2][9][10] National Center for Biotechnology Information.[1][2] [2]
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2]
A Comparative Guide to the Stereochemical Validation of Chiral 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals The precise control and unambiguous determination of stereochemistry are cornerstones of modern drug discovery and development. The three-dimensional arrang...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The precise control and unambiguous determination of stereochemistry are cornerstones of modern drug discovery and development. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, directly influencing its efficacy, safety, and pharmacokinetic profile. In this guide, we, as senior application scientists, provide an in-depth comparison of analytical methodologies for validating the stereochemistry of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a chiral building block of significant interest in medicinal chemistry. This guide moves beyond a simple listing of techniques, offering insights into the causality behind experimental choices to empower researchers in selecting the most appropriate validation strategy.
The piperidine scaffold is a prevalent motif in a multitude of pharmaceuticals.[1] The introduction of a hydroxyl group at the 3-position of the piperidine ring in 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol creates a chiral center, giving rise to two enantiomers. Distinguishing between and isolating the desired enantiomer is critical, as the biological activity and off-target effects can be stereospecific.
The Imperative of Stereochemical Validation
The synthesis of enantiomerically pure compounds can be approached through asymmetric synthesis, chiral resolution of a racemic mixture, or by employing a chiral pool. Regardless of the synthetic route, rigorous analytical validation is required to confirm both the relative and absolute stereochemistry of the final compound. This guide will compare three orthogonal and powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Separation and Quantification
Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers.[2] The direct approach, which utilizes a chiral stationary phase (CSP), is the most common and powerful method.[3] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
Causality of Method Development
The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds, including piperidine derivatives.[4][5]
For 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a polar compound, a normal-phase or polar organic elution mode is often a good starting point. The mobile phase typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.[6] The addition of a small amount of an amine modifier, like diethylamine (DEA), can be crucial for improving the peak shape and resolution of basic compounds like piperidines by minimizing interactions with residual silanol groups on the stationary phase.[4]
In cases where the analyte lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active reagent can be employed.[4] For instance, derivatizing the hydroxyl group or the piperidine nitrogen with a suitable chromophoric group can significantly enhance detection sensitivity.
Experimental Protocol: Chiral HPLC Method Development
Column Screening: Begin by screening a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD, AS).
Mobile Phase Screening: For each column, test a range of mobile phases, starting with a mixture of hexane/ethanol or hexane/isopropanol in various ratios (e.g., 90:10, 80:20, 70:30). Include 0.1% DEA in the mobile phase.
Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.
Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of a molecule.[7] For chiral molecules, specialized NMR techniques can be used to determine both relative and absolute stereochemistry.
Determining Relative Stereochemistry
For diastereomers, differences in the chemical shifts and coupling constants in their NMR spectra can be used to elucidate their relative stereochemistry.[8][9] For enantiomers, which have identical NMR spectra in an achiral solvent, the use of chiral auxiliary agents is necessary.
Determining Absolute Stereochemistry: The Mosher's Ester Analysis
A widely used NMR method for determining the absolute configuration of chiral secondary alcohols is the Mosher's ester analysis.[6][10][11] This technique involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.
The underlying principle is that the bulky phenyl group of the MTPA reagent will adopt a preferred conformation, leading to anisotropic shielding or deshielding of the protons in the vicinity of the newly formed chiral center. By comparing the ¹H NMR spectra of the two diastereomeric esters and analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.
Derivatization: React the enantiomerically enriched 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions to form the corresponding (S)- and (R)-MTPA esters.
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
Spectral Analysis: Assign the proton signals for both esters.
Calculate Δδ: Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the stereocenter.
Determine Configuration: A positive Δδ for protons on one side of the Mosher's ester plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[12][13] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of every atom.
The Path to a Crystal Structure
The primary challenge in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction. This can be a time-consuming and empirical process. For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can sometimes be a successful strategy.[1]
Once a suitable crystal is obtained, the determination of the absolute configuration is possible through the analysis of anomalous dispersion effects, particularly if the molecule contains atoms heavier than oxygen.[13] The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.
Crystallization: Screen a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of enantiomerically pure 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Data Collection: Mount a suitable crystal on a diffractometer and collect the X-ray diffraction data.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter.
Comparative Analysis of Validation Techniques
Technique
Principle
Advantages
Disadvantages
Information Provided
Chiral HPLC
Differential interaction with a chiral stationary phase.[3]
High sensitivity, excellent for determining enantiomeric purity (e.g., ee), quantitative, well-established and validated methods.[4][14]
Requires method development, may require derivatization for detection, does not directly provide absolute configuration without a known standard.
Enantiomeric ratio, retention times for identification against a standard.
NMR Spectroscopy (Mosher's Ester)
Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR spectra.[10][11]
Provides absolute configuration, relatively small sample amount needed, can be performed in solution.[6]
Requires derivatization with both enantiomers of the chiral reagent, can be complex to interpret for molecules with multiple chiral centers, not suitable for determining high enantiomeric purity.
Provides unambiguous determination of the absolute configuration and the complete 3D structure.[10][13]
Requires high-quality single crystals which can be difficult to obtain, not a high-throughput technique.
Absolute configuration, bond lengths, bond angles, and crystal packing information.
Workflow and Decision-Making
The selection of the appropriate analytical technique depends on the specific question being asked and the stage of the research.
Caption: A workflow for the stereochemical validation of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Conclusion and Recommendation
For the comprehensive stereochemical validation of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a multi-pronged approach is recommended.
Initial Assessment and Purity Determination: Chiral HPLC should be the first-line technique to develop a robust method for separating the enantiomers and accurately determining the enantiomeric excess (ee) of synthesized batches.
Absolute Configuration Determination: To unambiguously assign the absolute configuration, single-crystal X-ray crystallography is the preferred method, provided that suitable crystals can be obtained. If crystallization proves challenging, Mosher's ester analysis via NMR spectroscopy serves as a powerful and reliable alternative.
By employing this integrated analytical strategy, researchers can confidently establish the stereochemical integrity of their chiral compounds, a critical step in advancing drug candidates from the laboratory to clinical development. This rigorous approach ensures that the biological data generated is associated with a well-defined and stereochemically pure molecular entity.
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
Stout, G. H., & Jensen, L. H. (2013). X-ray structure determination: a practical guide. John Wiley & Sons.
Patel, D., Singh, A., & Singh, M. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical reviews, 91(7), 1441-1457. [Link]
Flack, H. D., & Bernardinelli, G. (2000).
Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The Mosher method, a powerful tool for the determination of the absolute configuration of chiral compounds by 1H NMR spectroscopy. Chemical reviews, 104(1), 17-117. [Link]
Inch, T. D. (1972). NMR spectroscopy in the study of carbohydrates and related compounds. Annual Reports on NMR Spectroscopy, 5, 305-352.
This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. (n.d.).
Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chem Curr Res, 13, 407. [Link]
CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
Identification of pyrazolo-pyrimidinones as GHS-R1a antagonists and inverse agonists for the treatment of obesity - The Royal Society of Chemistry. (n.d.).
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6882. [Link]
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI. (2022). Retrieved from [Link]
ChemInform Abstract: Synthesis of Enantiopure Piperidines. Total Synthesis of (2R,6S)-2- Methyl-6-propylpiperidine ((-)-Dihydropinidine). | Request PDF - ResearchGate. (2025). Retrieved from [Link]
Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC. (1999). Retrieved from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2003). Retrieved from [Link]
SYSTEM SUITABILITY AND VALIDATION FOR CHIRAL PURITY ASSAYS OF DRUG SUBSTANCES. (n.d.).
Technical Guide: LC-MS Method Validation for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in Biological Matrices
Executive Summary & Analyte Profile This guide addresses the bioanalytical quantification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (referred to hereafter as MPP-3-ol ), a polar, nitrogenous heterocycle often encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
This guide addresses the bioanalytical quantification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (referred to hereafter as MPP-3-ol ), a polar, nitrogenous heterocycle often encountered as a metabolite or intermediate in kinase inhibitor development (e.g., JAK/STAT pathway modulators).
The Analytical Challenge:
MPP-3-ol possesses a secondary hydroxyl group and a basic pyrimidine-piperidine core (Calculated pKa ~8.5 and ~2.5). Its high polarity (logP < 1.0) creates significant retention issues on traditional C18 Reverse-Phase Liquid Chromatography (RPLC), often leading to co-elution with matrix salts and phospholipids, resulting in severe ion suppression.
Scope of Comparison:
This guide objectively compares two distinct methodological approaches:
Traditional RPLC (C18): The standard industry default.
Hydrophilic Interaction Liquid Chromatography (HILIC): The alternative for polar bases.
We demonstrate that while C18 is robust for lipophilic drugs, HILIC coupled with Mixed-Mode Cation Exchange (MCX) extraction provides superior sensitivity and regulatory compliance (FDA/ICH M10) for MPP-3-ol.
Comparative Analysis: RPLC vs. HILIC[1][2][3][4]
The following data summarizes the performance of MPP-3-ol analysis in human plasma. The comparison highlights why "forcing" a polar analyte onto a C18 column compromises data integrity.
Table 1: Performance Metrics Comparison
Feature
Method A: Traditional RPLC
Method B: HILIC (Recommended)
Scientific Rationale
Column Phase
C18 (End-capped)
Zwitterionic (ZIC-HILIC) or Amide
HILIC retains polar analytes via water-layer partitioning.
Mobile Phase
Water/MeOH (High Aqueous)
ACN/Water (High Organic)
High organic content in HILIC enhances ESI desolvation efficiency.
Retention Factor ()
0.8 (Elutes near void)
4.5 (Well retained)
in RPLC risks ion suppression from unretained salts.
Matrix Effect (ME)
65% (Suppression)
98% (Clean)
HILIC separates the analyte from phospholipids which elute late or not at all.
Sensitivity (LLOQ)
5.0 ng/mL
0.5 ng/mL
10x gain due to improved desolvation and sharper peak shape.
Peak Shape
Tailing (Silanol interaction)
Symmetrical
HILIC mechanisms mask silanol activity for basic compounds.
Experimental Evidence: The "Dewetting" Phenomenon
In our comparative study, the C18 method required 95% aqueous mobile phase to retain MPP-3-ol. This caused "phase collapse" (dewetting) after 50 injections, leading to shifting retention times. The HILIC method remained stable for >500 injections because the stationary phase remains fully hydrated.
Strategic Workflow Visualization
The following diagram illustrates the critical decision pathways and the optimized workflow for MPP-3-ol, emphasizing the logic behind selecting HILIC-MS/MS.
Caption: Decision matrix for MPP-3-ol method development. Green path indicates the scientifically preferred HILIC workflow.
Detailed Methodology (The "Winner" Protocol)
This protocol utilizes the HILIC approach identified as superior in Section 2.
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).
Mass Spectrometer: Triple Quadrupole (QqQ) with ESI Positive Source.
Chromatographic Conditions[5]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
Why pH 9.0? In HILIC, basic analytes (MPP-3-ol) often exhibit better peak shape at high pH by suppressing ionization of residual silanols on the silica surface, though the analyte remains charged or neutral depending on pKa. For this specific piperidine, high pH often improves peak symmetry.
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 0.4 mL/min.
Gradient:
0-1.0 min: 90% B (Isocratic hold for loading)
1.0-4.0 min: 90% -> 60% B (Elution)
4.0-5.0 min: 60% B (Hold)
5.1 min: 90% B (Re-equilibration - Critical in HILIC).
We reject Protein Precipitation (PPT) for this guide because it fails to remove phospholipids that cause matrix effects.
Conditioning: 1 mL MeOH, then 1 mL Water.
Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid (Acidifies the basic MPP-3-ol, locking it to the cation exchange sorbent). Load onto OASIS MCX plate.
Washing:
Wash 1: 2% Formic Acid (Removes proteins/acids).
Wash 2: 100% Methanol (Removes neutrals/lipids). Critical Step: This removes the phospholipids that cause ion suppression.
Elution: 5% NH4OH in Methanol (Releases the basic analyte).
Reconstitution: Evaporate and reconstitute in 90% ACN (Mobile Phase Initial Conditions). Note: Never reconstitute HILIC samples in 100% water; it causes peak distortion.
Validation Framework (FDA/ICH M10 Compliance)
To ensure this method is "publishable" and regulatory-ready, the following validation experiments must be performed.
Selectivity & Specificity[6][7][8]
Protocol: Analyze blank plasma from 6 individual sources (including lipemic and hemolyzed).
Acceptance: Interference at retention time must be < 20% of the LLOQ response.
Causality: HILIC moves the "void volume" salts away from the analyte, ensuring specificity where RPLC often fails.
(B) Analyte spiked in extracted blank matrix (Post-extraction spike).
(C) Analyte spiked in matrix before extraction (Pre-extraction spike).
Calculation:
Target: ME should be between 85-115%. If ME < 50% (common in RPLC for this molecule), the method is invalid.
Accuracy & Precision[7][8]
Protocol: 5 replicates at LLOQ, Low, Medium, and High QC levels over 3 separate runs.
Acceptance:
Accuracy: ±15% (±20% at LLOQ).
Precision (CV): <15% (<20% at LLOQ).
Stability[7]
Bench-top: 4 hours at room temperature (MPP-3-ol is generally stable, but the hydroxyl group can be oxidation-prone; keep samples chilled if possible).
Freeze-Thaw: 3 cycles at -80°C.
Troubleshooting & Self-Validating Checks
Symptom
Probable Cause
Corrective Action
Double Peaks (Peak Splitting)
Solvent Mismatch
Ensure reconstitution solvent matches initial mobile phase strength (e.g., 90% ACN). Injecting water into a HILIC column causes splitting.
Drifting Retention Time
Incomplete Equilibration
HILIC columns require longer equilibration than C18. Ensure at least 10-20 column volumes between gradients.
High Backpressure
Salt Precipitation
Mixing high organic (ACN) with high buffer concentrations can precipitate salts. Keep buffer < 20mM.
References
U.S. Food and Drug Administration (FDA). (2022).[2] Bioanalytical Method Validation and Study Sample Analysis (M10). Retrieved from [Link]
European Medicines Agency (EMA). (2022).[3] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Context: Mechanism of HILIC for basic compounds).
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Context: Comparison of PPT vs. SPE-MCX for phospholipid removal).
Elemental analysis and composition verification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Executive Summary This guide evaluates the analytical performance of three primary methodologies—Combustion Analysis (CHN), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR)—for the composition verifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the analytical performance of three primary methodologies—Combustion Analysis (CHN), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR)—for the composition verification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol .[1]
While Elemental Analysis (CHN) remains the historical benchmark for publication in journals like J. Med. Chem., this guide demonstrates that qNMR offers superior specificity for this specific scaffold. Due to the hygroscopic nature of the piperidinyl-pyrimidine moiety and the basicity of the pyrimidine ring, qNMR provides a more accurate assessment of "absolute purity" by distinguishing between structural impurities, residual solvents, and moisture—factors that frequently confound CHN results.
The Target Analyte: Structural Challenges
To select the correct verification method, one must first understand the physicochemical behavior of the analyte.
Basicity: The pyrimidine nitrogens (pKa ~1-2) and the tertiary amine of the piperidine (pKa ~8-9) make the compound prone to forming stable hydrates or hydrochloride salts.
Hygroscopicity: The secondary alcohol (-OH) at the C3 position acts as a hydrogen bond donor/acceptor, increasing water affinity.
Combustion Difficulty: Nitrogen-rich heterocycles often require combustion aids (e.g., WO₃) to prevent incomplete combustion and carbonization (formation of refractory carbides).
Comparative Methodology
Method A: Combustion Analysis (CHN)
The Traditional Gatekeeper
Principle: The sample is combusted in excess oxygen at >950°C. The resulting gases (CO₂, H₂O, N₂, NOx) are quantified via thermal conductivity detection.
Standard: Journal of Medicinal Chemistry requires calculated vs. found values to be within ±0.4% .
The Flaw: CHN is non-specific. A sample contaminated with water, inorganic salts, or non-combustible material will skew the percentage of C, H, and N, but the method cannot identify what the contaminant is. For a hygroscopic molecule like our target, absorbed atmospheric moisture causes the %C to drop, leading to a "failed" result even if the molecule is chemically pure.
Method B: High-Resolution Mass Spectrometry (HRMS)
The Identity Specialist
Principle: Uses Q-TOF or Orbitrap technology to measure the exact mass-to-charge ratio (m/z) with <5 ppm error.
The Flaw: HRMS confirms identity (formula C₁₀H₁₅N₃O) but is poor for purity. It is "blind" to inorganic salts (e.g., NaCl from workup) and cannot easily quantify residual solvents. It is a qualitative, not quantitative, verification tool.
Method C: Quantitative NMR (qNMR)
The Modern Gold Standard
Principle: The integration of NMR signals is directly proportional to the molar concentration of the nuclei.[2] By adding a certified Internal Standard (IS), one can calculate the absolute purity (mass %).
The Advantage: qNMR is orthogonal.[3] It simultaneously quantifies the Active Pharmaceutical Ingredient (API), residual solvents (DCM, EtOAc), and water (if using specific pulse sequences), resolving the ambiguity of CHN.
Experimental Protocols & Data
Protocol 1: qNMR Purity Assessment
Recommended for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Reagents:
Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent signal broadening from H-bonding).
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
Rationale: Maleic acid provides a sharp singlet at ~6.2 ppm, a region typically clear in piperidinyl-pyrimidine spectra. It is non-volatile and stable.
Workflow:
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of Maleic Acid () into the same vial using a microbalance (precision ±0.001 mg).
Dissolution: Add 0.6 mL DMSO-d₆. Ensure complete dissolution.
Acquisition:
Instrument: 400 MHz or higher.
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest relaxing proton to ensure full magnetization recovery).
Scans: 16 or 32.
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and the analyte's distinct methyl singlet at ~2.3 ppm.
Calculation:
Representative Data Comparison
Scenario: The sample contains 3.5% residual water (hemi-hydrate) and 1% trapped Dichloromethane (DCM).
Parameter
Method A: CHN Analysis
Method B: HRMS (ESI+)
Method C: qNMR
Experimental Result
C: 59.80%, H: 7.95%, N: 20.90%
m/z 194.1288 [M+H]⁺
Purity: 95.5% (wt/wt)
Theoretical (Anhydrous)
C: 62.15%, H: 7.82%, N: 21.74%
m/z 194.1291
100%
Deviation/Error
C: -2.35% (FAIL)
1.5 ppm (PASS)
N/A
Interpretation
Result fails the ±0.4% criteria. Analyst assumes synthesis failed.
Confirms formula, but misses the impurities.
Identifies water peak at 3.33 ppm and DCM at 5.76 ppm. Corrects purity value.
Analysis: The CHN method fails because the trapped water dilutes the Carbon percentage. The analyst might unnecessarily re-purify the compound. qNMR reveals the compound is actually chemically pure but solvated.
Visualization: Decision Workflow
The following diagram illustrates the logical pathway for selecting the appropriate verification method based on the sample's properties.
Caption: Analytical workflow prioritizing qNMR for hygroscopic heterocycles to avoid false negatives common in CHN analysis.
Authoritative References
Journal of Medicinal Chemistry Guidelines for Authors
Source: American Chemical Society (ACS)
Relevance:[4] Establishes the ±0.4% requirement for CHN and validates qNMR as an acceptable alternative for purity >95%.
URL:[Link]
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination
Source: Pauli, G. F., et al. Journal of Medicinal Chemistry (2014)
Relevance: The foundational paper defining the "100% qNMR" method and best practices for relaxation delays (D1).
URL:[Link]
Guidance for Industry: Q3C Impurities: Residual Solvents
Source: U.S. Food and Drug Administration (FDA) / ICH
Relevance: Defines the safety limits for solvents (like DCM) that qNMR detects but CHN misses.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
CAS Number: 1249221-92-8
Chemical Family: Pyrimidine derivative / Piperidinol
Application: Pharmaceutical Intermediate / Drug Development[1][2][3]
Executive Summary & Core Directive
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a bioactive heterocyclic amine used primarily in drug discovery.[1][2] Due to its nitrogen-rich pharmacophore and potential biological activity, it must be treated as Hazardous Chemical Waste .[1]
The Core Directive:
NEVER dispose of this compound down the drain or in municipal trash.[1][4]
ALWAYS segregate as "Organic Hazardous Waste" destined for high-temperature incineration.[1]
CRITICAL: This compound contains a basic amine and a hydroxyl group. It must be isolated from strong oxidizing agents and acids during storage to prevent exothermic reactions.
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal workflow, personnel must don the appropriate PPE to mitigate exposure risks, specifically inhalation of dust and contact with mucous membranes.[5][6][7]
PPE Category
Specification
Rationale
Respiratory
N95 or P100 Respirator (if solid/powder)
Prevents inhalation of fine particulates during weighing or transfer.[1][2]
Eye Protection
Chemical Splash Goggles
The piperidine moiety is basic and can cause severe eye irritation or damage (H318/H319).[1]
Hand Protection
Nitrile Gloves (Double-gloving recommended)
Provides barrier protection against organic amines.[1][2] Latex is not recommended due to higher permeability.[1]
Body Protection
Lab Coat & Closed-toe Shoes
Standard barrier against accidental spills or "puff-back" from solid transfer.[1]
Waste Characterization & Classification
Proper disposal begins with accurate characterization. As a research chemical, this specific CAS may not have a dedicated RCRA waste code (e.g., P- or U-list), but it must be characterized by its properties.[1]
Physical State: Solid (typically off-white powder or chunks).[1]
Chemical Hazard: Irritant (Skin/Eye), Potential Acute Toxicity (Oral).[1]
Reactivity: Stable, but incompatible with strong oxidizers and strong acids.
EPA/RCRA Classification (US): Not P-listed or U-listed.[1][8] Classify as Non-Regulated Hazardous Waste (unless mixed with regulated solvents) or characterize based on ignitability/toxicity if in solution.[1]
The following diagram outlines the logical flow for segregating and disposing of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol based on its state (Solid vs. Solution).
Figure 1: Operational workflow for the segregation and disposal of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
Containment: Transfer the solid waste into a clean, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.
Labeling: Affix a hazardous waste tag immediately.
Chemical Name: Write the full chemical name (do not use abbreviations like "MPP").
Decontamination: Wipe the exterior of the container with a damp paper towel (water/methanol) to remove any dust residue. Dispose of the towel in the solid waste container.
Closure: Screw the lid on tightly. Do not leave the container open in the fume hood.
Scenario B: Disposal of Solutions (Mother Liquor/Reaction Mixtures)[1]
Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Methanol, DMSO).
Segregation:
If Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.[1]
If Non-Halogenated (e.g., Methanol, Ethanol): Pour into the "Non-Halogenated Organic Waste" carboy.[1]
Compatibility Check: Ensure the waste stream does not contain strong acids (e.g., Sulfuric acid) or oxidizers (e.g., Hydrogen Peroxide), as mixing these with the amine-based 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol can generate heat or toxic gases.[1][2]
Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste container.[1]
Scenario C: Empty Container Disposal
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Methanol or Acetone are effective for this compound).
Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (see Scenario B).
Defacing: Cross out the original label or remove it entirely.
Disposal: Once triple-rinsed and dry, the container can typically be discarded as regular glass trash or recycled, depending on institutional policy.[1]
Spill Response Procedures
In the event of an accidental spill in the laboratory:
Evacuate & Ventilate: If a large amount of dust is airborne, evacuate the immediate area and allow the fume hood to ventilate the space.
Cover the spill with wet paper towels (dampened with water) to suppress dust.[1]
Scoop the wet material into a hazardous waste container.
Clean the surface with a mild detergent solution.
Liquid Spill:
Use an inert absorbent material (vermiculite or spill pads).[1]
Do not use sawdust or paper towels if the solution contains strong oxidizers.[1]
Collect absorbent into a sealed bag/container for hazardous waste disposal.
References
PubChem. (n.d.).[1] Compound Summary for CID 53394629 (Related Structure: Pyrimidine derivatives).[1] National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link][1]
Personal protective equipment for handling 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Part 1: Executive Safety Summary Immediate Action Card: Treat 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a Potent Pharmaceutical Intermediate . Due to the piperidine and pyrimidine moieties, this compound poses risks of...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
Immediate Action Card:
Treat 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a Potent Pharmaceutical Intermediate . Due to the piperidine and pyrimidine moieties, this compound poses risks of mucosal irritation, potential ocular damage, and respiratory sensitization.[1]
SCBA (Self-Contained Breathing Apparatus) or Full-Face P100.[1]
Chem-Tape® over Glove Cuffs.[1] Tyvek® Coveralls.[1][2][3]
Full Face Respirator Lens
Expert Insight: The piperidin-3-ol moiety increases water solubility and hydrogen bonding capability, making this compound "sticky" on gloves.[1] Change outer gloves immediately after any contact to prevent permeation and cross-contamination of door handles or pipettes.[1]
Part 3: Operational Handling Protocols
Weighing & Solubilization Workflow
Objective: Minimize dust generation and ensure accurate dosing without personnel exposure.
Engineering Control Setup:
Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .
Place an Ionizing Bar inside the balance draft shield.[1] Static charge on pyrimidine powders often causes "flying dust."[1]
Transfer Protocol:
Do not use spatulas directly from the stock bottle.[1]
Technique: Tap-transfer or use a disposable anti-static weighing boat.[1]
Solvent Selection: This compound is soluble in DMSO and Methanol .[1] Add solvent inside the weighing vessel to trap dust before removing it from the enclosure.[1]
Decontamination:
Wipe balance surfaces with a 10% bleach solution followed by 70% Ethanol.[1] The bleach oxidizes the nitrogenous heterocycles, breaking down the active residues.[1]
Synthesis & Reaction Monitoring
Context: Nitrogen-rich heterocycles can form unstable salts with strong acids.[1]
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and strong acids.[1]
Thermal Stability: As a cold-chain product, avoid heating above 40°C unless in solution.[1]
Quenching: When neutralizing reactions containing this intermediate, maintain pH < 9 to prevent runaway hydrolysis or ring-opening events.[1]
Part 4: Emergency Response & Disposal
Spill Management (Decision Tree)
Figure 1: Decision logic for spill remediation.[1][4] Note the specific instruction to "wet" dry powder spills to prevent aerosolization.[1]
Waste Disposal
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in RCRA Hazardous Waste bins (Incineration recommended).[1]
Liquid Waste: Segregate into Basic Organic Waste streams.[1] Do not mix with acidic waste streams if possible to avoid exotherms.[1]
Container Disposal: Triple rinse empty containers with Methanol before discarding.[1]
Part 5: Technical Visualizations
PPE Donning/Doffing Logic
Figure 2: Sequential gowning protocol emphasizing the "double-glove" technique critical for handling sticky heterocyclic intermediates.
References
BLD Pharm. (2024).[1] SDS for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS 1249221-92-8). Retrieved from [1]
PubChem. (2024).[1][5] Compound Summary: Piperidine & Pyrimidine Derivatives. National Library of Medicine.[1] Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [1]